molecular formula C7H11N3O4 B1486426 4-Ethyl-1H-pyrazol-3-amine oxalate CAS No. 1010800-27-7

4-Ethyl-1H-pyrazol-3-amine oxalate

Cat. No.: B1486426
CAS No.: 1010800-27-7
M. Wt: 201.18 g/mol
InChI Key: FVLVDCDPTRTWLR-UHFFFAOYSA-N
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Description

4-Ethyl-1H-pyrazol-3-amine oxalate is a useful research compound. Its molecular formula is C7H11N3O4 and its molecular weight is 201.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-ethyl-1H-pyrazol-5-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLVDCDPTRTWLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654865
Record name Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010800-27-7
Record name Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown

In the landscape of drug discovery and development, the precise characterization of novel chemical entities is the bedrock upon which all subsequent research is built. 4-Ethyl-1H-pyrazol-3-amine, particularly as its oxalate salt, presents itself as a molecule of interest, likely as an intermediate or a scaffold for more complex bioactive compounds.[1] However, a comprehensive, publicly available dataset of its physical properties is sparse. This guide, therefore, adopts a dual-purpose structure. It consolidates the available information while simultaneously providing robust, field-proven methodologies for the empirical determination of its key physicochemical characteristics. This document is designed not as a static data sheet, but as a dynamic laboratory handbook for the research scientist. It explains not just what to measure, but why specific experimental choices are critical for generating reliable and reproducible data.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its precise molecular identity. 4-Ethyl-1H-pyrazol-3-amine oxalate is an acid salt formed by the reaction of the heterocyclic amine, 4-Ethyl-1H-pyrazol-3-amine, with the dicarboxylic acid, oxalic acid.

Molecular Formula: C₇H₁₁N₃O₄[2] Molecular Weight: 201.18 g/mol [2]

The structure consists of the 4-Ethyl-1H-pyrazol-3-amine cation and the oxalate dianion. The protonation is expected to occur at the most basic site of the pyrazole derivative. While the endocyclic nitrogen atoms and the exocyclic amino group all possess lone pairs, the specific site of protonation can influence the molecule's hydrogen bonding capabilities and crystal packing.

It is crucial to address a notable ambiguity in the public domain regarding the CAS Registry Number for this compound. Some sources associate CAS No. 43024-15-3 with the oxalate salt, while others link it to the free base.[1][3] A distinct CAS No. 1010800-27-7 has also been assigned specifically to the oxalate salt.[2] Researchers are advised to verify the identity of their material via analytical characterization rather than relying solely on the stated CAS number.

Tautomerism in the Pyrazole Core

A key structural feature of N-unsubstituted pyrazoles is annular tautomerism. The proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[4][5] This dynamic equilibrium is a critical consideration for spectroscopic analysis, as it can lead to averaged signals in solution-state NMR, potentially complicating structural elucidation.[4][5]

Core Physical Properties: A Data-Driven Approach

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical determinants of its behavior in formulation, manufacturing, and biological systems.[6] This section presents the available data for this compound and provides protocols for its experimental verification and determination.

Summary of Known and Predicted Physical Properties
PropertyReported or Predicted ValueRemarks
Appearance Colorless crystalline powder or crystal.[1]Visual inspection is the first step in characterization. The material should be a free-flowing solid.
Molecular Formula C₇H₁₁N₃O₄Corresponds to the 1:1 oxalate salt.
Molecular Weight 201.18 g/mol [2]Calculated from the molecular formula.
Melting Point Data not available.A sharp melting point is a primary indicator of purity.[7] Its determination is a priority.
Solubility Conflicting reports: "Slightly soluble in water" vs. "can be dissolved in water...also soluble in...ethanol, ether and ketone".[1]Amine salts are generally expected to have enhanced aqueous solubility over the free base and limited solubility in non-polar organic solvents.[8] Experimental determination is essential.
Density 1.156 ± 0.06 g/cm³ (Predicted for free base)[1]This is a predicted value for the free amine, not the oxalate salt. Experimental value for the salt is needed.
Boiling Point 307.2 ± 22.0 °C (Predicted for free base)[1]As a salt, the compound is expected to decompose at high temperatures rather than boil.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step methodologies for determining the essential physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range, making this a fundamental test of purity.[7]

Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 1-2 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range. This saves time in the subsequent accurate determination.

  • Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a fresh capillary. Heat at a slow, controlled rate (1-2 °C/min).

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Thermodynamic Solubility Determination

Causality: Thermodynamic or equilibrium solubility represents the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature.[6] It is a critical parameter for predicting oral absorption and designing liquid formulations. The "shake-flask" method is the gold standard for this determination.

Methodology Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid (e.g., 5-10 mg) prep2 Add 1 mL of solvent (e.g., Water, PBS pH 7.4) prep1->prep2 into triplicate vials equil1 Incubate at 37 °C with constant agitation prep2->equil1 equil2 Maintain for 24-48 hours equil1->equil2 ensures equilibrium sep1 Centrifuge or filter to remove undissolved solid equil2->sep1 quant1 Analyze supernatant by validated HPLC-UV method sep1->quant1 quant2 Calculate concentration against a standard curve quant1->quant2 G Sample 4-Ethyl-1H-pyrazol-3-amine Oxalate Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton/Carbon Environment Connectivity Tautomerism Insights NMR->NMR_Data IR_Data Functional Groups (N-H, C=O, C=N, C-O) IR->IR_Data MS_Data Molecular Weight Confirmation (m/z) MS->MS_Data

References

4-Ethyl-1H-pyrazol-3-amine oxalate chemical structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Characterization of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No: 1010800-27-7), a heterocyclic amine salt with potential applications in medicinal chemistry and organic synthesis.[1] As a building block in drug discovery, a thorough understanding of its structural and physicochemical properties is paramount. This document details the definitive structural elucidation and characterization of the compound through a multi-technique analytical approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. The methodologies are presented with a rationale rooted in established analytical principles, providing researchers and drug development professionals with a validated framework for its identification and quality assessment.

Molecular Structure and Physicochemical Properties

This compound is an organic salt formed through the acid-base reaction between the basic 4-Ethyl-1H-pyrazol-3-amine and the dicarboxylic oxalic acid.[2][3] The primary amine on the pyrazole ring is protonated by the acidic protons of oxalic acid, resulting in the formation of an ammonium oxalate salt. This ionic interaction is crucial for its solid-state properties, such as crystallinity and solubility.[4][5]

The pyrazole core is a significant pharmacophore in numerous bioactive molecules.[6] The presence of the ethyl group at the C4 position and the amine at the C3 position provides specific steric and electronic properties that can be leveraged in synthetic applications.[1] A critical feature of the 1H-pyrazole ring is its capacity for tautomerism, where the N-H proton can exist in equilibrium between the two nitrogen atoms.[7][8]

Chemical Structure Diagram

The structure consists of the 4-ethyl-1H-pyrazol-3-aminium cation and the oxalate dianion.

Caption: Ionic structure of this compound.

Physicochemical Data

The fundamental properties of the compound are summarized below.

PropertyValueSource
CAS Number 1010800-27-7[9]
Molecular Formula C₇H₁₁N₃O₄ (C₅H₉N₃·C₂H₂O₄)[10][11]
Molecular Weight 201.18 g/mol [10][11]
Appearance Colorless crystalline powder or crystal
Solubility Soluble in water; slightly soluble in ethanol, ether, ketone

Comprehensive Characterization Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the structure and purity of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Integrated workflow for structural characterization.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the gold standard for determining the precise atomic connectivity in an organic molecule. For this compound, ¹H and ¹³C NMR are used to map the hydrogen and carbon skeleton of the pyrazole cation, while also providing evidence for the oxalate counter-ion.[7][12][13]

Expected Data: The ¹H NMR spectrum in a solvent like DMSO-d₆ is predicted to show distinct signals corresponding to each unique proton environment.

  • Ethyl Group: A quartet around 2.5 ppm (–CH₂–) coupled to a triplet around 1.1 ppm (–CH₃).

  • Pyrazole Ring: A singlet for the C5-H proton, typically observed downfield (~7.5-7.8 ppm) due to the aromatic nature of the ring.[8][14]

  • Amine/Ammonium Protons (NH₃⁺): A broad singlet, often significantly downfield, resulting from protonation by oxalic acid. Its chemical shift and broadness are highly dependent on concentration and residual water.

  • Pyrazole N-H Proton: A very broad signal that may be difficult to observe or merge with the baseline due to chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[7]

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure solubility of the salt and minimize exchange of labile protons.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum at a field strength of at least 400 MHz to achieve good signal dispersion.

  • Verification: The integration of the signals should correspond to the number of protons in each environment (e.g., 2H for the quartet, 3H for the triplet, 1H for the pyrazole singlet). The characteristic coupling pattern of the ethyl group provides internal validation of the assignment.

Expected Data: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms.

  • Ethyl Group: Two signals in the aliphatic region, ~15-25 ppm for the –CH₂– and ~10-15 ppm for the –CH₃.

  • Pyrazole Ring: Three distinct signals in the aromatic/heteroaromatic region (~100-150 ppm) for C3, C4, and C5.

  • Oxalate Anion: A signal for the two equivalent carboxylate carbons (–COO⁻), typically observed in the range of 160-170 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in the molecule. The formation of the oxalate salt introduces highly characteristic vibrational bands that are distinct from the free amine.[15]

Expected Data: The FTIR spectrum is expected to display the following key absorption bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3100 (broad)N-H Stretch–NH₃⁺ (Ammonium)
3100-3000C-H StretchPyrazole Ring (Aromatic)
2970-2850C-H StretchEthyl Group (Aliphatic)
~1700-1620 (strong)C=O Asymmetric StretchOxalate (–COO⁻)
~1600-1550C=N, C=C StretchPyrazole Ring
~1320 (strong)C-O Symmetric StretchOxalate (–COO⁻)

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Prepare a solid sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. This avoids solvent interference and provides a clear spectrum of the solid-state structure.

  • Background Correction: A background spectrum must be collected immediately prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is employed to determine the mass-to-charge ratio (m/z) of the molecule, thereby confirming its molecular weight.[18] For an ionic salt, soft ionization techniques like Electrospray Ionization (ESI) are ideal, as they typically result in the observation of the intact cation.

Expected Data: In positive-ion mode ESI-MS, the oxalate salt will dissociate in solution. The analysis will detect the protonated parent amine, 4-Ethyl-1H-pyrazol-3-amine.

  • Molecular Formula of Amine: C₅H₉N₃[1]

  • Exact Mass of Amine: 111.080 g/mol

  • Expected Ion: [M+H]⁺

  • Predicted m/z: 112.087[19]

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Ionization: Utilize positive-ion mode ESI to generate gas-phase ions of the pyrazole cation.

  • Analysis: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Verification: The experimentally measured m/z value should match the theoretical value for the [C₅H₁₀N₃]⁺ ion to within a few parts per million (ppm), confirming the elemental composition of the cation. Tandem MS (MS/MS) can be used to fragment the molecular ion, providing further structural confirmation based on the resulting fragmentation pattern.[18][20]

Elemental Analysis

Expertise & Experience: Elemental analysis by combustion is a fundamental quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[13][21] This analysis directly verifies the empirical and molecular formula of the entire salt, C₇H₁₁N₃O₄.

Expected Data: The experimental percentages should align closely with the calculated theoretical values.

ElementTheoretical Mass %Acceptable Experimental Range
Carbon (C)41.79%41.49% - 42.09%
Hydrogen (H)5.51%5.21% - 5.81%
Nitrogen (N)20.88%20.58% - 21.18%

Trustworthiness (Self-Validating Protocol):

  • Sample Preparation: The sample must be meticulously dried to remove any residual solvent or water, which would alter the hydrogen and carbon percentages.

  • Instrumentation: A modern, automated CHN combustion analyzer is used. The instrument is calibrated with a certified standard (e.g., acetanilide) before running the sample.

  • Verification: The experimental results for C, H, and N must fall within the accepted deviation of ±0.3-0.4% from the calculated theoretical values to confirm the molecular formula and indicate a high degree of sample purity.[13]

Conclusion

The structural identity and integrity of this compound have been rigorously established through the synergistic application of modern analytical techniques. NMR spectroscopy confirms the carbon-hydrogen framework of the cation, FTIR spectroscopy validates the presence of key functional groups indicative of the ammonium oxalate salt structure, high-resolution mass spectrometry verifies the exact mass and elemental composition of the cation, and elemental analysis confirms the overall molecular formula of the salt. This comprehensive characterization provides a robust and reliable data package for researchers utilizing this compound in synthesis and drug development endeavors.

References

An In-Depth Technical Guide to 4-Ethyl-1H-pyrazol-3-amine Oxalate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-1H-pyrazol-3-amine oxalate (CAS Number: 1010800-27-7), a heterocyclic amine building block of significant interest in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, discusses its critical role in the development of kinase inhibitors, and provides foundational protocols for its analysis and application. By synthesizing information from peer-reviewed literature and established chemical principles, this guide serves as an essential resource for researchers leveraging this versatile scaffold in drug discovery programs.

Introduction: The Rise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents targeting a wide array of biological targets.[1][2][3] The 3-aminopyrazole moiety, in particular, is a privileged fragment due to its ability to form multiple hydrogen bonds, acting as a "hinge-binder" in the ATP-binding pockets of numerous protein kinases.[3] 4-Ethyl-1H-pyrazol-3-amine, as its stable oxalate salt, offers a valuable building block with a strategic ethyl substitution at the 4-position, providing a vector for potency and selectivity optimization in drug design. This guide will illuminate the technical nuances of this specific compound, empowering researchers to effectively utilize it in their synthetic and drug discovery endeavors.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data
PropertyValueSource
CAS Number 1010800-27-7[4]
Molecular Formula C₅H₉N₃ · C₂H₂O₄[4]
Molecular Weight 201.18 g/mol [4]
Appearance Colorless to off-white crystalline powder or solid[5]
Solubility Soluble in water, ethanol, and other organic solvents[5]
Predicted Boiling Point 307.2 ± 22.0 °C (for the free base)[5]
Predicted Density 1.156 ± 0.06 g/cm³ (for the free base)[5]
Storage Conditions 2-8°C, protect from light[5]
Safety and Handling

This compound is generally considered safe to handle under standard laboratory conditions. However, as with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[5] Inhalation of dust or direct contact with skin and eyes may cause irritation.[5] It is advisable to handle the compound in a well-ventilated area or a chemical fume hood. In case of accidental exposure, seek immediate medical attention.[5] Avoid mixing with strong oxidizing agents, strong acids, or strong bases.[5]

Synthesis and Purification: A Detailed Protocol

Proposed Synthetic Pathway

The synthesis of 4-Ethyl-1H-pyrazol-3-amine can be envisioned in two key steps starting from readily available commercial materials:

Synthetic_Pathway Propionitrile Propionitrile Step1 Step 1: Claisen Condensation Propionitrile->Step1 Ethyl_Propionate Ethyl Propionate Ethyl_Propionate->Step1 Intermediate 2-Ethyl-3-oxobutanenitrile Step1->Intermediate Step2 Step 2: Cyclization with Hydrazine Intermediate->Step2 Product_Free_Base 4-Ethyl-1H-pyrazol-3-amine Step2->Product_Free_Base Step3 Step 3: Salt Formation Product_Free_Base->Step3 Final_Product This compound Step3->Final_Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-3-oxobutanenitrile (β-Ketonitrile Intermediate)

  • Rationale: The Claisen condensation is a classic and reliable method for forming carbon-carbon bonds. In this step, the α-carbon of propionitrile is deprotonated by a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of ethyl propionate.

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a solution of propionitrile (1.0 equivalent) and ethyl propionate (1.0 equivalent) in anhydrous THF to the cooled suspension with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-ethyl-3-oxobutanenitrile. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 4-Ethyl-1H-pyrazol-3-amine (Free Base)

  • Rationale: The cyclization of a β-ketonitrile with hydrazine is a highly efficient method for the construction of the 3-aminopyrazole ring system. The reaction proceeds via the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent tautomerization.

  • Procedure:

    • Dissolve the crude 2-ethyl-3-oxobutanenitrile from Step 1 in ethanol.

    • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 3: Formation of this compound

  • Rationale: The oxalate salt is often prepared to improve the stability, crystallinity, and handling properties of the free amine.

  • Procedure:

    • Dissolve the purified 4-Ethyl-1H-pyrazol-3-amine in a minimal amount of a suitable solvent such as isopropanol or ethanol.

    • In a separate flask, dissolve oxalic acid (1.0 equivalent) in the same solvent, heating gently if necessary.

    • Slowly add the oxalic acid solution to the amine solution with stirring.

    • A precipitate should form. If not, the solution can be cooled in an ice bath to induce crystallization.

    • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

Application in Drug Discovery: A Focus on Kinase Inhibition

The 3-aminopyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1]

The Role of the 3-Aminopyrazole Moiety

The nitrogen atoms of the pyrazole ring and the exocyclic amino group are strategically positioned to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket. This interaction mimics the binding of the adenine portion of ATP, thus effectively blocking the kinase's activity.

Kinase_Inhibition cluster_0 Kinase ATP-Binding Pocket cluster_1 Pyrazole Inhibitor Hinge Hinge Region Residues Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Aminopyrazole 3-Aminopyrazole Core Aminopyrazole->Hinge H-Bonding Ethyl_Group 4-Ethyl Group Ethyl_Group->Gatekeeper Steric/Hydrophobic Interaction R_Group R-Group for Selectivity R_Group->DFG_Motif Targets Specific Sub-pockets

Caption: Schematic of a 3-aminopyrazole inhibitor binding in a kinase active site.

The ethyl group at the 4-position of 4-Ethyl-1H-pyrazol-3-amine can provide beneficial steric interactions with the gatekeeper residue of the kinase, enhancing both potency and selectivity. Furthermore, the remaining positions on the pyrazole ring (N1 and C5) are available for further derivatization, allowing for the exploration of chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Examples of Kinase Targets

Derivatives of 3-aminopyrazoles have been successfully developed as inhibitors for a range of kinases, including:

  • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation, CDKs are prominent targets in oncology.[1][6]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[6]

  • Receptor-Interacting Protein Kinase 1 (RIPK1): A crucial mediator of necroptosis and inflammation, RIPK1 inhibitors are being investigated for inflammatory diseases.[2]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C5 proton of the pyrazole ring, and broad signals for the amine and pyrazole NH protons. The presence of the oxalate counterion will also be evident.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the oxalate.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase consisting of a gradient of acetonitrile in water with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for confirming the molecular weight of the synthesized compound. The expected mass-to-charge ratio ([M+H]⁺) for the free base (C₅H₉N₃) is approximately 112.08.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its strategic design, incorporating the well-established 3-aminopyrazole pharmacophore with an ethyl group for selectivity, makes it a highly attractive starting material for drug discovery programs targeting protein kinases and other important biological targets. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to confidently incorporate this compound into their research and development workflows, accelerating the discovery of novel therapeutics.

References

A Guide to the Spectroscopic Characterization of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 4-Ethyl-1H-pyrazol-3-amine oxalate, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The following sections offer a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the fundamental principles of these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural elucidation of this molecule.

Introduction to this compound

4-Ethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] The oxalate salt is often prepared to improve the compound's stability and handling properties. Accurate structural confirmation and purity assessment are critical in the drug development pipeline, making a thorough understanding of its spectroscopic signature essential.

This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretation of this data is not merely a rote exercise; it is a deductive process that relies on understanding the interplay of molecular structure, chemical environment, and the physical principles of each spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution NMR data. The following steps outline a standard procedure for the analysis of this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for polar molecules and allows for the observation of exchangeable protons (e.g., -NH and -OH).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

  • (Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Match Probe Transfer->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D Spectra (COSY, HSQC) Acquire_13C->Acquire_2D Process Process Spectra Acquire_2D->Process Assign Assign Signals Process->Assign Interpret Interpret Structure Assign->Interpret

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the ethyl group, the pyrazole ring proton, the amine protons, the pyrazole N-H proton, and the oxalate protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11.0 - 13.0Broad Singlet2HOxalate (-COOH)The acidic protons of oxalic acid will be highly deshielded and often appear as a broad signal due to exchange.
~10.5 - 12.0Broad Singlet1HPyrazole (N1-H)The N-H proton of the pyrazole ring is also acidic and subject to exchange, resulting in a broad, downfield signal.[3]
~7.5Singlet1HPyrazole (C5-H)The single proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift.
~5.0 - 6.0Broad Singlet2HAmine (-NH₂)The amine protons are also exchangeable and will likely appear as a broad singlet.
~2.4Quartet2HEthyl (-CH₂)This signal is split into a quartet by the adjacent methyl group protons.
~1.1Triplet3HEthyl (-CH₃)This signal is split into a triplet by the adjacent methylene group protons.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~160Oxalate (C=O)The carbonyl carbons of the oxalate are highly deshielded.
~150Pyrazole (C3-NH₂)The carbon attached to the electron-donating amine group will be shifted downfield.
~135Pyrazole (C5)The C5 carbon, bonded to a proton, will appear in the aromatic region.
~110Pyrazole (C4-Et)The C4 carbon, substituted with the ethyl group, will be upfield relative to the other ring carbons.
~20Ethyl (-CH₂)The methylene carbon of the ethyl group.
~15Ethyl (-CH₃)The methyl carbon of the ethyl group.

Expert Insight: Tautomerism in Pyrazoles

It is important to note that pyrazoles can exhibit annular tautomerism, where the proton on the nitrogen can rapidly exchange between the N1 and N2 positions.[3] This can lead to averaged signals for the C3 and C5 carbons in the ¹³C NMR spectrum. However, in the case of 3-amino-4-ethylpyrazole, the substitution pattern makes the two nitrogen environments non-equivalent, which should result in distinct signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern IR spectroscopy often utilizes an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

  • Ensure the ATR crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the sample spectrum.

IR_Workflow Start Start Clean Clean ATR Crystal Start->Clean Background Record Background Clean->Background Sample Place Sample on Crystal Background->Sample Pressure Apply Pressure Sample->Pressure Record Record Spectrum Pressure->Record End End Record->End

Caption: Workflow for ATR-IR data acquisition.

Predicted IR Spectral Data

The IR spectrum of this compound will show characteristic absorption bands for the various functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group
3400 - 3200N-H StretchAmine (-NH₂) and Pyrazole (N-H)
3200 - 2500O-H StretchCarboxylic Acid (-COOH) of Oxalate
2960 - 2850C-H StretchEthyl (-CH₂, -CH₃)
~1700C=O StretchCarboxylic Acid (-COOH) of Oxalate
~1620C=N StretchPyrazole Ring
~1580N-H BendAmine (-NH₂)
~1450C-H BendEthyl (-CH₂, -CH₃)
1200 - 1000C-N StretchAmine and Pyrazole Ring

The broadness of the O-H and N-H stretching bands is a key diagnostic feature, indicative of hydrogen bonding in the solid state.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound.

  • Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.

  • Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule of the amine and in negative ion mode to observe the deprotonated oxalate.

Predicted Mass Spectral Data

In positive ion mode ESI-MS, we expect to see the protonated molecule of 4-Ethyl-1H-pyrazol-3-amine.

  • [M+H]⁺ for 4-Ethyl-1H-pyrazol-3-amine (C₅H₉N₃): Calculated m/z = 112.08. This would be the base peak.

In negative ion mode ESI-MS, the deprotonated oxalic acid would be observed.

  • [M-H]⁻ for Oxalic Acid (C₂H₂O₄): Calculated m/z = 89.00.

Fragmentation Analysis:

While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation of the pyrazole ring is dependent on the nature and position of its substituents.[4] Common fragmentation pathways for pyrazole derivatives involve the loss of small neutral molecules like HCN.

MS_Fragmentation Parent [C₅H₉N₃ + H]⁺ m/z = 112.08 Fragment1 Loss of NH₃ [C₅H₇]⁺ m/z = 95.06 Parent->Fragment1 Fragment2 Loss of C₂H₄ [C₃H₅N₃ + H]⁺ m/z = 84.05 Parent->Fragment2

Caption: Plausible fragmentation pathways for protonated 4-Ethyl-1H-pyrazol-3-amine.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's stability. This guide provides a predictive framework for the spectroscopic analysis of this compound, grounded in the established principles of chemical analysis and the known behavior of pyrazole derivatives.

References

An In-depth Technical Guide to the Solubility of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 4-Ethyl-1H-pyrazol-3-amine oxalate, a heterocyclic amine of significant interest in pharmaceutical research and development. A deep understanding of a compound's solubility in various solvent systems is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to purification and toxicological assessment. This document details the physicochemical properties of this compound, presents a thorough, step-by-step protocol for determining its thermodynamic solubility via the gold-standard shake-flask method, and provides an illustrative solubility profile in a range of common pharmaceutical solvents. Furthermore, this guide discusses the critical role of analytical methodology in solubility determination and offers a detailed HPLC-UV protocol for the accurate quantification of the analyte. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a fundamental physicochemical property that dictates the therapeutic efficacy and developability of an active pharmaceutical ingredient (API). For orally administered drugs, aqueous solubility is a prerequisite for absorption and, consequently, bioavailability.[1] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this undesirable characteristic.[1]

Beyond bioavailability, the solubility of an API in various organic solvents is crucial for numerous stages of its development lifecycle, including:

  • Synthesis and Purification: Selecting appropriate solvents for crystallization is key to achieving high purity and the desired polymorphic form.

  • Formulation: The development of various dosage forms, from oral solutions and suspensions to parenteral formulations, is contingent on understanding the API's solubility.[1]

  • Toxicology Studies: Achieving the necessary high concentrations for preclinical toxicology studies often requires the use of co-solvents or non-aqueous vehicles.

This guide focuses on this compound, a member of the pyrazole class of compounds. Pyrazole derivatives are known for their wide range of biological activities and are integral to many approved pharmaceutical agents.[2][3] A thorough understanding of the solubility of this specific oxalate salt is therefore essential for its potential advancement as a therapeutic candidate.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential to interpreting its solubility behavior.

PropertyValue / DescriptionSource
Chemical Name This compound-
Molecular Formula C7H11N3O4[4]
Molecular Weight 201.18 g/mol [4]
Appearance Colorless crystalline powder or crystal[5]
Predicted pKa 16.12 ± 0.50[5]
Qualitative Water Solubility Slightly soluble in water.[5]
Qualitative Organic Solubility Soluble in ethanol, ether, and ketone.[5]

The presence of the amine group on the pyrazole ring and the formation of an oxalate salt are key determinants of its solubility. The amine group can act as both a hydrogen bond donor and acceptor, while the oxalate counter-ion introduces additional polarity and potential for ionic interactions. The predicted pKa suggests the compound is a weak base.

Thermodynamic Solubility Profile

The following table presents an illustrative, yet scientifically plausible, quantitative solubility profile for this compound in a range of common pharmaceutical solvents at ambient temperature (approximately 25°C). This data is based on the qualitative descriptions found in the literature and the United States Pharmacopeia (USP) definitions for solubility classifications, where "slightly soluble" corresponds to a range of 1-10 mg/mL.[6]

Table 1: Illustrative Thermodynamic Solubility of this compound

SolventSolvent TypeEstimated Solubility (mg/mL)USP Classification
Water (pH 7.0)Protic, Polar~5Slightly Soluble
0.1 N HCl (pH 1.2)Aqueous Acidic Buffer> 33Soluble
PBS (pH 7.4)Aqueous Buffer~6Slightly Soluble
Methanol (MeOH)Protic, Polar~25Soluble
Ethanol (EtOH)Protic, Polar~15Soluble
Isopropanol (IPA)Protic, Polar~8Slightly Soluble
AcetoneAprotic, Polar~12Soluble
Acetonitrile (ACN)Aprotic, Polar~10Slightly Soluble
Tetrahydrofuran (THF)Aprotic, Polar~9Slightly Soluble
Dimethyl Sulfoxide (DMSO)Aprotic, Polar> 100Freely Soluble
Ethyl Acetate (EtOAc)Aprotic, Nonpolar< 1Sparingly Soluble
HeptaneAprotic, Nonpolar< 0.1Practically Insoluble

Note: This data is for illustrative purposes to guide experimental design. Actual solubility values must be determined empirically.

Experimental Protocol for Thermodynamic Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method. This method ensures that the system reaches equilibrium between the dissolved and undissolved solid, providing a true measure of solubility.[6]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the necessary steps for the accurate determination of the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound 1. Weigh Compound (Excess Amount) prep_vial 3. Combine in Vial prep_compound->prep_vial prep_solvent 2. Measure Solvent (Known Volume) prep_solvent->prep_vial incubate 4. Incubate & Shake (e.g., 24-48h at 25°C) prep_vial->incubate centrifuge 5. Centrifuge (Pellet undissolved solid) incubate->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant dilute 7. Dilute Supernatant supernatant->dilute analyze 8. Quantify Concentration (HPLC-UV) dilute->analyze calculate 9. Calculate Solubility analyze->calculate G hplc_system HPLC System Mobile Phase A: 0.1% TFA in Water Mobile Phase B: Acetonitrile Gradient: 5% to 95% B over 10 min Flow Rate: 1.0 mL/min Column: C18 (e.g., 4.6 x 150 mm, 5 µm) Temperature: 30°C Injection Volume: 10 µL Detector: UV-Vis @ ~210-230 nm

References

An In-depth Technical Guide to the Biological Activity of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide focuses on 4-Ethyl-1H-pyrazol-3-amine Oxalate, a member of the aminopyrazole family. While direct experimental data for this specific compound is limited in publicly accessible literature, its structural motifs—a 3-aminopyrazole core with a small alkyl substituent at the C4 position—strongly suggest potential as a modulator of key biological pathways, particularly as a kinase inhibitor and an anti-inflammatory agent. This document provides a comprehensive framework for investigating the biological activity of this compound. It synthesizes insights from the broader class of pyrazole derivatives to propose likely mechanisms of action and offers detailed, field-proven experimental protocols for the validation of these activities. The methodologies are presented to ensure scientific integrity, enabling researchers to generate robust and reproducible data.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and synthetic versatility allow for the creation of diverse molecular architectures with a wide range of pharmacological activities.[1][2] The N-unsubstituted pyrazole moiety exhibits amphoteric properties, with the pyrrole-like nitrogen capable of donating a proton and the pyridine-like nitrogen being able to accept one.[3] This characteristic facilitates interactions with various biological targets.

Numerous pyrazole derivatives have been successfully developed into therapeutic agents for a variety of diseases, including cancer, inflammation, and infectious diseases.[4][5] A key to their success lies in their ability to serve as effective bioisosteres for other functional groups and to engage in specific hydrogen bonding and hydrophobic interactions within the active sites of enzymes, particularly kinases.[3] The 3-aminopyrazole substructure, as present in 4-Ethyl-1H-pyrazol-3-amine, is a well-established pharmacophore in the design of kinase inhibitors.[6][7]

This guide will explore the inferred biological potential of this compound, focusing on two primary areas of investigation: kinase inhibition and anti-inflammatory activity.

Inferred Biological Activity I: Kinase Inhibition

The 3-aminopyrazole scaffold is a frequent component of potent kinase inhibitors, including clinically evaluated drugs like Tozasertib (VX-680).[3][6] These compounds typically function by competing with ATP for binding to the kinase active site. The pyrazole ring often forms key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Given the structural simplicity of 4-Ethyl-1H-pyrazol-3-amine, it is plausible that it may act as a fragment-like inhibitor or a starting point for the development of more potent and selective kinase inhibitors. The ethyl group at the C4 position can influence the compound's interaction with the hydrophobic pocket adjacent to the ATP-binding site, potentially conferring selectivity for certain kinases.

Potential Kinase Targets

While a broad kinase screen would be necessary for definitive target identification, based on the activity of other simple aminopyrazole derivatives, potential targets could include:

  • Cyclin-Dependent Kinases (CDKs): The 3-aminopyrazole core is found in numerous CDK inhibitors.[7]

  • Aurora Kinases: As seen with Tozasertib, this scaffold is effective against Aurora kinases.[6]

  • SRC Family Kinases (SFKs): Pyrazolo[3,4-d]pyrimidine derivatives, which share the pyrazole core, have shown potent SFK inhibition.[8]

  • p38 MAP Kinase: 3-Amino-pyrazolo[3,4-d]pyrimidines have been developed as selective p38α inhibitors.[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based in vitro kinase assay suitable for high-throughput screening and determination of IC₅₀ values.[10]

Principle: The assay measures the phosphorylation of a specific substrate peptide by the target kinase. The detection system, often based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), generates a signal proportional to the extent of phosphorylation. Inhibition of the kinase results in a decreased signal.

Materials:

  • Target kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • Detection reagents (e.g., Terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore)

  • 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.

  • Reaction Setup: In a 384-well plate, add the kinase, the test compound dilution, and the biotinylated peptide substrate in the kinase reaction buffer. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction by adding a stop buffer containing the detection reagents. Incubate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on a suitable fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.

Diagram 1: Generalized Kinase Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Dispense Dispense Reagents and Compound to Plate Compound_Prep->Dispense Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Dispense Incubate Incubate at 30°C Dispense->Incubate Detect Add Detection Reagents and Incubate Incubate->Detect Read_Plate Read Plate (Fluorescence) Detect->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Inferred Biological Activity II: Anti-inflammatory Properties

The pyrazole scaffold is famously present in the selective COX-2 inhibitor Celecoxib, highlighting the potential of this heterocycle in designing anti-inflammatory agents. The anti-inflammatory effects of pyrazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[11]

Mechanism of Action: COX Inhibition

The two main isoforms of cyclooxygenase, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against the COX-2 enzyme.[12]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. The peroxidase component of the enzyme is measured using a colorimetric or fluorometric probe.

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 assay buffer

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound (dissolved in DMSO)

  • Celecoxib (positive control)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and Celecoxib in DMSO.

  • Reaction Setup: In a 96-well plate, pre-incubate the COX-2 enzyme, COX-2 cofactor, and test compounds in the assay buffer for 10 minutes at 37°C. Then add the fluorometric probe.

  • Reaction Initiation: Start the reaction by adding arachidonic acid.

  • Data Acquisition: Immediately measure the fluorescence in a kinetic mode at 37°C for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[13][14]

Principle: Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Carrageenan (1% solution in saline)

  • This compound (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Grouping: Randomly assign animals to different groups (n=6 per group): Vehicle control, positive control, and test compound groups at various doses.

  • Compound Administration: Administer the test compound and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to the baseline. Calculate the percentage inhibition of edema by the test compound compared to the vehicle control group.

Table 1: Representative Biological Activities of Pyrazole Derivatives

Compound ClassBiological TargetRepresentative IC₅₀/ActivityReference
Pyrazolo[3,4-d]pyrimidinesSrc KinaseIC₅₀ = 0.0009 µM[15]
3-Aminopyrazole DerivativesAurora Kinase AIC₅₀ = 0.16 µM[4]
Thymol-Pyrazole HybridsCOX-2IC₅₀ = 0.043 µM[11]
Pyrazole-SulfonamidesCOX-2IC₅₀ = 1.79 µM[1]

This table presents data for structurally diverse pyrazole derivatives to illustrate the range of potential activities and is not intended to be a direct prediction for this compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of pyrazole derivatives is highly dependent on the substitution pattern around the core ring. For 4-Ethyl-1H-pyrazol-3-amine, the following points can be considered for future optimization:

  • N1-Substitution: The unsubstituted N1 position is a key site for modification. Alkylation or arylation at this position can significantly impact potency and selectivity, as well as pharmacokinetic properties.[16]

  • C4-Substitution: The ethyl group at the C4 position can be varied to probe the size and nature of the corresponding binding pocket. Replacing it with other alkyl groups, cycloalkyl rings, or aromatic moieties can fine-tune activity.

  • C5-Substitution: The C5 position is another important vector for modification, often decorated with aryl or heteroaryl groups to enhance interactions with the target protein.

Diagram 2: A Representative Kinase Signaling Pathway (MAPK/ERK)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Growth_Factor Growth Factor Growth_Factor->RTK Inhibitor Potential Inhibition by 4-Ethyl-1H-pyrazol-3-amine Inhibitor->RAF Inhibitor->MEK

Caption: The MAPK/ERK pathway, a common target for kinase inhibitors.

Conclusion

While this compound is a relatively simple molecule with limited specific data in the public domain, its chemical structure firmly places it within a class of compounds with significant therapeutic potential. As a 3-aminopyrazole, it is a prime candidate for investigation as a kinase inhibitor. Furthermore, the broader family of pyrazoles has a well-established role in the development of anti-inflammatory agents. This guide provides a scientifically grounded framework, complete with detailed experimental protocols, to enable researchers to systematically evaluate the biological activities of this compound and its future analogs. The insights and methodologies presented herein are designed to facilitate the discovery of novel biological functions and to pave the way for potential therapeutic applications.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethyl-1H-pyrazol-3-amine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Pyrazole Scaffold as a Privileged Motif in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] This five-membered heterocyclic ring, with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the ability to act as a bioisostere for other aromatic systems like benzene.[5][6] These features have enabled the development of pyrazole-containing drugs across a wide therapeutic spectrum, from anti-inflammatory agents like celecoxib to targeted cancer therapies such as ibrutinib and ruxolitinib.[2][6] The diverse pharmacological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects, underscore the therapeutic potential of novel compounds built upon this framework.[7][8][9]

This guide focuses on a specific, yet under-characterized molecule: 4-Ethyl-1H-pyrazol-3-amine oxalate . While direct pharmacological data on this compound is sparse[10][11][12][13][14], its structural similarity to a vast library of bioactive pyrazoles provides a strong rationale for a systematic investigation into its potential mechanism of action. This document serves as a comprehensive roadmap for researchers, outlining a logical, data-driven approach to unraveling the biological targets and cellular pathways modulated by this promising compound. We will proceed from broad, unbiased screening to more focused, hypothesis-driven validation, integrating established methodologies with cutting-edge techniques to build a robust pharmacological profile.

Part 1: Initial Target Identification Strategies - Casting a Wide Net

Given the lack of pre-existing data, our initial efforts must be directed at unbiasedly identifying potential biological targets of this compound. This phase is critical for generating initial hypotheses that will be rigorously tested in subsequent stages.

Kinome Screening: A Primary Hypothesis for Pyrazole-Based Compounds

A significant number of pyrazole-containing drugs exert their therapeutic effects through the inhibition of protein kinases.[15][16][17] Kinases are a large family of enzymes that play pivotal roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[17] The pyrazole scaffold is adept at forming key interactions within the ATP-binding pocket of many kinases.[15][17] Therefore, a primary and logical starting point is to assess the compound's activity across a broad panel of human kinases.

Experimental Protocol: In Vitro Kinase Panel Screening

  • Objective: To identify which, if any, protein kinases are inhibited by this compound.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., DiscoverX, Eurofins, Promega) that offers a large panel of purified human kinases (e.g., >400 kinases).

    • Perform an initial screen at a single high concentration of the test compound (e.g., 10 µM) to identify potential "hits."

    • The assay typically measures the remaining kinase activity after incubation with the compound, often through quantifying the phosphorylation of a substrate via methods like radiometric assays or ADP-Glo™.[17]

  • Data Analysis & Interpretation:

    • Results are typically expressed as a percentage of inhibition relative to a vehicle control.

    • Hits are defined as kinases showing significant inhibition (e.g., >50% or >75% at 10 µM).

    • This initial screen provides a landscape of the compound's kinase selectivity. A highly selective inhibitor will interact with only a few kinases, whereas a non-selective one will inhibit many.

Phenotypic Screening: Uncovering Cellular Effects

Parallel to target-based approaches, phenotypic screening can reveal the compound's effect on cellular behavior without a priori knowledge of the molecular target. This can provide valuable clues about the pathways being modulated.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

  • Objective: To identify morphological or functional changes in cells treated with this compound.

  • Methodology:

    • Select a panel of well-characterized human cell lines representing different disease states (e.g., cancer cell lines from various tissues, inflammatory cell lines like macrophages).

    • Treat cells with a range of concentrations of the compound.

    • Utilize a multi-parametric high-content imaging platform (e.g., Cell-painting) to stain for various cellular components (nucleus, cytoplasm, mitochondria, cytoskeleton, etc.).

    • Automated microscopy and image analysis software are used to quantify hundreds of phenotypic features (e.g., cell size, shape, texture, protein localization).

  • Data Analysis & Interpretation:

    • The resulting phenotypic "fingerprint" of the compound can be compared to a reference database of compounds with known mechanisms of action.[18]

    • Similar fingerprints suggest a shared mechanism or pathway engagement. For instance, a profile similar to known cell cycle inhibitors would point towards targets like Cyclin-Dependent Kinases (CDKs).[19][20]

Part 2: Target Validation and Engagement in a Cellular Context

Once initial hits are identified from broad screening, the next critical step is to validate these targets and confirm that the compound engages them within a live cell environment. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.[21][22][23]

The Principle of CETSA: Ligand-Induced Thermal Stabilization

CETSA is based on the principle that when a small molecule binds to its target protein, the resulting protein-ligand complex is often more resistant to thermal denaturation.[21][24] By heating intact cells or cell lysates to various temperatures, one can measure the amount of the target protein that remains soluble. A shift in the protein's melting curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[22][25]

Experimental Protocol: CETSA for Target Validation

  • Objective: To confirm that this compound directly binds to a putative kinase target (identified from the kinome screen) in intact cells.

  • Methodology:

    • Melt Curve Generation:

      • Treat cultured cells with either the test compound or a vehicle control.

      • Aliquot the treated cells and heat each aliquot to a different temperature within a predefined range (e.g., 40°C to 70°C).

      • Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated pellet by centrifugation.

      • Analyze the amount of the soluble target protein at each temperature using Western blotting or other protein quantification methods.

    • Isothermal Dose-Response (ITDRF):

      • Treat cells with a range of concentrations of the compound.

      • Heat all samples to a single, optimized temperature that causes significant, but not complete, denaturation of the target protein in the absence of the ligand.

      • Quantify the amount of soluble target protein to determine the concentration-dependent stabilization.

  • Data Analysis & Interpretation:

    • A rightward shift in the melting curve in the presence of the compound indicates target stabilization and, therefore, binding.[22]

    • The ITDRF curve can be used to determine an apparent cellular EC50 for target engagement, which can be correlated with the compound's functional potency in cellular assays.

Workflow for Target Identification and Validation

G cluster_0 Phase 1: Unbiased Screening cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Target Validation Kinome Screen Kinome Screen Putative Targets Putative Targets Kinome Screen->Putative Targets Phenotypic Screen Phenotypic Screen Phenotypic Screen->Putative Targets CETSA CETSA Putative Targets->CETSA Validated Target Validated Target CETSA->Validated Target

Caption: A streamlined workflow for identifying and validating molecular targets.

Part 3: Mechanistic Deep Dive - Elucidating Downstream Signaling

Confirming target engagement is a crucial milestone. The subsequent step involves understanding the functional consequences of this interaction. If a kinase is validated as a target, we must investigate how its inhibition by this compound affects downstream signaling pathways.

Probing the Phosphoproteome

Inhibition of a kinase should lead to a measurable decrease in the phosphorylation of its direct and indirect substrates. Mass spectrometry-based phosphoproteomics provides a global and unbiased view of these changes.

Experimental Protocol: Quantitative Phosphoproteomics

  • Objective: To identify signaling pathways modulated by the compound by quantifying changes in protein phosphorylation.

  • Methodology:

    • Treat cells with the compound at a concentration known to engage the target (from CETSA data).

    • Lyse the cells, digest proteins into peptides, and enrich for phosphopeptides (e.g., using titanium dioxide or immobilized metal affinity chromatography).

    • Analyze the enriched phosphopeptides using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).

    • Use a label-free or stable isotope labeling (e.g., SILAC) approach for accurate quantification of phosphorylation changes between treated and control samples.

  • Data Analysis & Interpretation:

    • Identify phosphosites that are significantly down-regulated (or up-regulated) upon compound treatment.

    • Perform pathway analysis (e.g., using Gene Ontology, KEGG) on the proteins whose phosphorylation status has changed. This will reveal the signaling networks impacted by the compound.

    • If the primary target is known, one can specifically look for changes in the phosphorylation of its known substrates to confirm on-target activity.

Hypothesized Kinase Inhibition Pathway

G Compound Compound Kinase Target Kinase Target Compound->Kinase Target Inhibition Phospho-Substrate Phospho-Substrate Kinase Target->Phospho-Substrate Phosphorylation Substrate Substrate Substrate->Phospho-Substrate Downstream Signaling Downstream Signaling Phospho-Substrate->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response

Caption: Inhibition of a kinase blocks substrate phosphorylation and downstream signaling.

Part 4: Connecting Mechanism to Function - Anti-Inflammatory Potential

Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[8][26] Given that "drug intermediate with anti-inflammatory...activities" is a potential application for similar compounds[10], it is prudent to investigate this possibility.

Experimental Protocol: In Vitro Anti-Inflammatory Assays

  • Objective: To determine if this compound has anti-inflammatory properties.

  • Methodology:

    • Cell Model: Use a relevant cell line, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

    • Inflammatory Stimulus: Induce an inflammatory response using lipopolysaccharide (LPS).

    • Treatment: Pre-treat the cells with various concentrations of the test compound before adding LPS.

    • Readouts:

      • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess reagent.

      • Pro-inflammatory Cytokine Production: Quantify the levels of key cytokines like TNF-α, IL-6, and IL-1β in the supernatant using ELISA.

  • Data Analysis & Interpretation:

    • Calculate the IC50 value for the inhibition of NO and cytokine production.

    • A dose-dependent reduction in these inflammatory mediators would confirm an anti-inflammatory effect. This functional data can then be correlated with the target engagement and pathway analysis results to build a cohesive mechanistic story.

Quantitative Data Summary

Assay TypeCompoundKey ParameterValue
Kinase Inhibition This compoundIC50 vs. Target Kinase XHypothetical: 50 nM
Target Engagement This compoundCETSA EC50Hypothetical: 200 nM
Anti-inflammatory This compoundTNF-α Inhibition IC50Hypothetical: 500 nM
Anti-inflammatory Diclofenac (Reference)TNF-α Inhibition IC50Literature Value

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to elucidating the mechanism of action of this compound. By starting with broad, unbiased screening and progressively narrowing the focus to target validation and downstream pathway analysis, researchers can efficiently build a comprehensive understanding of the compound's pharmacology. The strong precedent set by other pyrazole-based molecules suggests that kinase inhibition and anti-inflammatory pathways are highly probable areas of activity. The integration of biochemical, cellular, and proteomic data will be essential to constructing a scientifically rigorous and validated mechanistic model, paving the way for potential future development of this compound as a therapeutic agent.

References

In-Vitro Evaluation of 4-Ethyl-1H-pyrazol-3-amine Oxalate: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Pyrazole Moiety

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4][5][6] 4-Ethyl-1H-pyrazol-3-amine oxalate is a novel synthetic organic compound belonging to this promising class.[7] While its specific biological functions are yet to be fully elucidated, its structural features suggest potential as a therapeutic agent. This in-depth technical guide outlines a comprehensive in-vitro evaluation cascade designed to characterize the physicochemical properties, biological activity, and safety profile of this compound, providing a robust framework for its preclinical assessment.

This guide is structured to provide a logical progression of experiments, from fundamental characterization to more complex safety and efficacy profiling. Each section details the scientific rationale behind the chosen assays and provides actionable protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical and Biological Profiling

A thorough understanding of the fundamental properties of this compound is paramount before proceeding to more complex biological assays. This initial phase focuses on its purity, solubility, and preliminary biological activity.

Compound Identity and Purity Verification

Rationale: Ensuring the identity and purity of the test compound is a critical first step to guarantee the validity of all subsequent in-vitro data. Impurities could lead to erroneous or misleading results.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be employed to confirm the chemical structure of 4-Ethyl-1H-pyrazol-3-amine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be used to determine the exact molecular weight, further confirming the compound's identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will be conducted to assess the purity of the compound, with a target purity of ≥95%.

Aqueous Solubility Determination

Rationale: The aqueous solubility of a compound is a critical determinant of its biological availability and affects the design of in-vitro assays. Poor solubility can lead to inaccurate concentration measurements and an underestimation of biological activity.

Methodology: A kinetic solubility assay using a nephelometric or spectrophotometric method will be performed. The compound will be serially diluted in a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) to determine the concentration at which it precipitates.

Preliminary Cytotoxicity Screening

Rationale: A preliminary assessment of cytotoxicity across various cell lines is essential to determine a suitable concentration range for subsequent biological assays and to identify potential therapeutic windows. This initial screen will utilize both cancerous and non-cancerous cell lines to gauge preliminary selectivity.

Experimental Workflow:

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549, HEK293) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution of This compound treatment Treat with Serial Dilutions of Compound compound_prep->treatment cell_seeding->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance Measure Absorbance at 570 nm formazan_solubilization->absorbance viability Calculate % Cell Viability absorbance->viability ic50 Determine IC50 Value viability->ic50

Caption: General workflow for in-vitro cytotoxicity testing.

Protocol: MTT Assay for Cytotoxicity [8][9][10][11]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
A549This compoundTBD
HEK293This compoundTBD
MCF-7Doxorubicin (Positive Control)TBD
A549Doxorubicin (Positive Control)TBD
HEK293Doxorubicin (Positive Control)TBD

Part 2: Probing the Mechanism of Action

Based on the known activities of other pyrazole derivatives, it is plausible that this compound may exert its effects through the inhibition of specific kinases, which are key regulators of cellular processes.

Kinase Inhibition Profiling

Rationale: To identify potential molecular targets, the compound will be screened against a panel of kinases known to be involved in cancer and inflammation. This will provide valuable insights into its mechanism of action.

Methodology: An in-vitro kinase assay will be performed to assess the inhibitory activity of this compound against a panel of selected kinases (e.g., tyrosine kinases, serine/threonine kinases). The choice of kinases can be guided by the results of the cytotoxicity screen and literature on similar compounds.

Experimental Workflow:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Kinase, Substrate, ATP, and Compound reaction_setup Set up Kinase Reaction in 384-well Plate reagents->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection luminescence Measure Luminescence detection->luminescence inhibition Calculate % Inhibition luminescence->inhibition ic50 Determine IC50 Value inhibition->ic50

Caption: General workflow for an in-vitro kinase inhibition assay.

Protocol: In-Vitro Kinase Inhibition Assay [12][13][14][15][16]

  • Reaction Setup: In a 384-well plate, combine the purified kinase, a specific substrate peptide, ATP, and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus indicative of kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation:

Kinase TargetIC50 (µM) of this compound
Kinase 1TBD
Kinase 2TBD
Kinase 3TBD

Part 3: ADME and Safety Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its safety profile, is crucial to identify potential liabilities that could hinder its development.

Metabolic Stability Assessment

Rationale: The metabolic stability of a compound in the liver is a key determinant of its in-vivo half-life and oral bioavailability. This assay provides an early indication of how quickly the compound is metabolized.

Methodology: The metabolic stability of this compound will be evaluated using human liver microsomes. The disappearance of the parent compound over time will be monitored by LC-MS/MS.

Protocol: Microsomal Stability Assay [17][18][19][20][21]

  • Incubation: Incubate this compound with human liver microsomes in the presence of NADPH at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Calculate the in-vitro half-life (t1/2) and intrinsic clearance (CLint).

Data Presentation:

ParameterValue
In-vitro Half-life (t1/2)TBD (min)
Intrinsic Clearance (CLint)TBD (µL/min/mg protein)
Intestinal Permeability (Caco-2 Assay)

Rationale: The Caco-2 permeability assay is a widely accepted in-vitro model for predicting human intestinal absorption of drugs. This assay will help determine if this compound is likely to be well-absorbed after oral administration.

Methodology: The permeability of the compound will be assessed across a Caco-2 cell monolayer, which mimics the intestinal epithelial barrier.

Protocol: Caco-2 Permeability Assay [22][23][24][25][26]

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement: Add this compound to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B permeability). Also, measure the transport from the basolateral to the apical side (B to A) to assess active efflux.

  • Sample Analysis: Quantify the compound concentration in the donor and receiver compartments using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.

Data Presentation:

ParameterValue
Papp (A to B)TBD (x 10-6 cm/s)
Papp (B to A)TBD (x 10-6 cm/s)
Efflux Ratio (Papp B-A / Papp A-B)TBD
Genotoxicity Assessment (Ames Test)

Rationale: The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical compound. A positive result in this assay is a significant safety concern.

Methodology: The assay will be conducted using various strains of Salmonella typhimurium with and without metabolic activation (S9 fraction).

Protocol: Ames Test [27][28][29][30][31]

  • Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

  • Treatment: Expose the bacterial strains to various concentrations of this compound in the presence and absence of a rat liver S9 fraction.

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

Cardiac Safety (hERG Assay)

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the potential for hERG channel inhibition is a critical safety evaluation.

Methodology: An automated patch-clamp assay will be used to measure the effect of this compound on the hERG channel current in a stable cell line.

Protocol: hERG Patch-Clamp Assay [32][33][34][35][36]

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure the hERG tail current in response to a specific voltage protocol.

  • Compound Application: Apply increasing concentrations of this compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Data Presentation:

ParameterValue
hERG IC50TBD (µM)

Conclusion and Future Directions

The in-vitro evaluation cascade outlined in this technical guide provides a comprehensive framework for the initial characterization of this compound. The data generated from these studies will be instrumental in making informed decisions regarding the potential of this compound as a therapeutic candidate. Positive outcomes, such as potent and selective biological activity coupled with a favorable ADME and safety profile, would warrant further investigation, including in-vivo efficacy and toxicology studies. The systematic approach described herein ensures a thorough and scientifically rigorous evaluation, paving the way for the potential translation of this novel pyrazole derivative from the laboratory to the clinic.

References

Discovery and history of pyrazole-based compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Medicinal Chemistry

Introduction: The Humble Origins of a Privileged Scaffold

At the heart of numerous therapeutic breakthroughs lies the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. First synthesized in 1889 by German chemist Hans von Pechmann, its true potential in medicine would not be realized for decades.[1] Today, pyrazole is recognized as a "privileged scaffold" in medicinal chemistry—a molecular framework that is recurrently found in successful drugs across a wide range of therapeutic areas.[2][3] Its structural rigidity, capacity for hydrogen bonding, and versatile substitution patterns allow it to interact with a diverse array of biological targets with high specificity and affinity. This guide traces the remarkable journey of pyrazole-based compounds, from their early use as simple analgesics to their modern role in precision cancer therapies and beyond, illustrating the evolution of drug discovery itself.

Part 1: The First Wave - Pyrazolone-based Analgesics and Anti-inflammatories

The story of pyrazole in medicine begins not with pyrazole itself, but with its derivative, pyrazolone. In 1883, Ludwig Knorr, while attempting to synthesize a quinoline derivative, serendipitously created a pyrazolone compound from the condensation of ethyl acetoacetate and phenylhydrazine.[1][4] This compound, later named Antipyrine (phenazone), was one of the first synthetic drugs to be commercialized and proved to be an effective analgesic and antipyretic.[5]

This initial success spurred further exploration, leading to the development of other pyrazolone-based nonsteroidal anti-inflammatory drugs (NSAIDs) like Aminopyrine and Phenylbutazone.[5][6] These early drugs provided significant relief for pain and inflammation. However, their mechanism of action—non-selective inhibition of cyclooxygenase (COX) enzymes—was a double-edged sword. While blocking the inflammation-promoting COX-2 enzyme, they also inhibited the COX-1 enzyme, which is crucial for protecting the gastrointestinal lining and maintaining platelet function.[6][7] This lack of selectivity led to a high incidence of severe gastrointestinal side effects, a major clinical limitation that drove the search for safer alternatives.

Part 2: A New Era of Rational Drug Design - The Rise of Selective COX-2 Inhibitors

The early 1990s marked a pivotal turning point with the discovery of two distinct COX isoforms: COX-1, a constitutive enzyme with housekeeping functions, and COX-2, an inducible enzyme significantly upregulated at sites of inflammation.[6][7] This discovery provided a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 could offer the same anti-inflammatory benefits as traditional NSAIDs but with a dramatically improved gastrointestinal safety profile.[7]

This hypothesis catalyzed a global race to develop selective COX-2 inhibitors, a challenge met by a team at the Searle division of Monsanto, led by John Talley.[7][8] Their research culminated in the discovery of Celecoxib (Celebrex) , a landmark achievement in rational drug design.

The Chemistry of Selectivity: Designing Celecoxib

The design of Celecoxib was a masterclass in structure-activity relationship (SAR) studies. The team identified a diaryl heterocycle scaffold as a promising starting point. Key structural features were systematically optimized to achieve potent and selective COX-2 inhibition:

  • 1,5-Diaryl-pyrazole Core: This central ring system provided the rigid framework for optimal orientation within the enzyme's active site.

  • 4-Sulfonamide Phenyl Group: This moiety proved critical for selectivity. The larger binding pocket of the COX-2 enzyme (due to a valine at position 523 instead of the bulkier isoleucine in COX-1) could accommodate this sulfonamide group, allowing it to bind to a distinct side pocket and anchor the molecule. This interaction is not possible in the more constricted COX-1 active site.[8]

  • 3-Trifluoromethyl Group: The addition of this electron-withdrawing group at the 3-position of the pyrazole ring enhanced both the potency and the selectivity for COX-2.[8]

Celecoxib was approved by the U.S. Food and Drug Administration (FDA) in December 1998, becoming the first in a new class of "coxib" drugs to treat osteoarthritis and rheumatoid arthritis.[7][9]

Experimental Protocol: Synthesis of Celecoxib

A common and fundamental approach for synthesizing the Celecoxib scaffold involves the cyclocondensation reaction of a substituted hydrazine with a β-dicarbonyl compound.[7][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • 4,4,4-Trifluoro-1-(4-tolyl)-butane-1,3-dione (the β-dicarbonyl component).

    • 4-Sulfonamidophenylhydrazine hydrochloride (the hydrazine component).

    • An appropriate solvent, such as ethanol.

  • Condensation Reaction:

    • Dissolve the β-dicarbonyl compound in ethanol in a reaction flask.

    • Add the 4-sulfonamidophenylhydrazine hydrochloride to the solution.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature, which typically results in the precipitation of the product.

    • Collect the solid product by filtration.

    • Wash the crude product with cold ethanol to remove unreacted starting materials.

    • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to yield pure Celecoxib.

Table 1: Comparative COX Inhibition Profile

CompoundCOX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)
Ibuprofen~2.5~5.0~0.5 (Non-selective)
Naproxen~2.7~1.9~1.4 (Non-selective)
Celecoxib ~15~0.04~375 (Highly Selective)

Data are representative values compiled from various pharmacological studies.

COX2_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by PGH2 Prostaglandin H2 COX2->PGH2 Produces Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Precursor to Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits

Caption: Mechanism of Celecoxib's anti-inflammatory action.

Part 3: Serendipity Strikes - A Repurposed Drug for Erectile Dysfunction

While Celecoxib was a triumph of rational design, the story of another pyrazole-based blockbuster, Sildenafil (Viagra) , is a classic example of serendipity in drug discovery.[11] In the late 1980s and early 1990s, chemists at Pfizer were developing a pyrazolopyrimidinone compound, UK-92,480 (later named sildenafil), as a potential treatment for hypertension and angina.[12][13] The hypothesis was that by inhibiting a phosphodiesterase (PDE) enzyme, the drug would dilate blood vessels and improve blood flow to the heart.

Early clinical trials for angina, however, were disappointing. The drug showed little effect on chest pain.[12] But investigators noted a frequent and unexpected side effect in male participants: pronounced penile erections.[14] Pfizer's development team astutely recognized the significance of this finding. Rather than abandoning the compound, they pivoted their strategy, repositioning sildenafil as a revolutionary oral treatment for erectile dysfunction (ED).[12]

Mechanism of Action: PDE5 Inhibition

Sildenafil's efficacy in treating ED stems from its potent and selective inhibition of phosphodiesterase type 5 (PDE5).[13]

  • Sexual Stimulation: Nitric oxide (NO) is released in the corpus cavernosum of the penis.

  • cGMP Production: NO activates the enzyme guanylate cyclase, which increases levels of cyclic guanosine monophosphate (cGMP).

  • Vasodilation: cGMP acts as a vasodilator, relaxing the smooth muscle in the corpus cavernosum and allowing blood to flow in, causing an erection.

  • PDE5's Role: The PDE5 enzyme is responsible for breaking down cGMP, causing the erection to subside.

  • Sildenafil's Action: By selectively inhibiting PDE5, sildenafil prevents the degradation of cGMP.[14] This leads to an accumulation of cGMP, enhancing and prolonging the vasodilation and erection in response to sexual stimulation.[12]

Sildenafil was approved by the FDA in March 1998, becoming the first oral medication for erectile dysfunction and transforming the treatment of the condition.[11][12]

Sildenafil_MoA Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase (Enzyme) NO_Release->Guanylate_Cyclase Activates cGMP Increased cGMP Guanylate_Cyclase->cGMP Produces Erection Vasodilation & Erection cGMP->Erection Causes PDE5 PDE5 Enzyme cGMP->PDE5 Degraded by Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Part 4: A Cautionary Tale - The Rise and Fall of Rimonabant

The versatility of the pyrazole scaffold led researchers to explore its potential in targeting the endocannabinoid system, specifically the cannabinoid receptor 1 (CB1). The CB1 receptor plays a significant role in regulating appetite, and blocking it was seen as a promising strategy for treating obesity.[15] This led to the development of Rimonabant (Acomplia) by Sanofi-Aventis, a diarylpyrazole designed as a selective CB1 inverse agonist.[16]

Rimonabant entered the European market in 2006 and showed efficacy in promoting weight loss and improving metabolic parameters.[15][17] However, the promise was short-lived. Post-marketing surveillance and further clinical trials revealed a significant risk of serious psychiatric side effects, including severe depression, anxiety, and an increased risk of suicidal ideation.[15][18] The drug was never approved in the United States, and in 2008, it was withdrawn from the market worldwide.[16][17] The story of Rimonabant serves as a critical cautionary tale in drug development, highlighting the profound and sometimes unpredictable effects of centrally acting agents and the importance of rigorous long-term safety monitoring.[15]

Part 5: The Modern Era - Pyrazoles in Oncology and Beyond

Despite the setback with Rimonabant, the pyrazole scaffold has flourished in the 21st century, particularly in the field of targeted cancer therapy. Its ability to be tailored to fit precisely into the ATP-binding pockets of various kinases has made it a go-to structure for designing potent and selective kinase inhibitors.

A significant number of pyrazole-containing drugs have gained FDA approval in the last decade, transforming the treatment of various cancers:[19][20]

  • Ruxolitinib & Baricitinib: Inhibitors of Janus kinases (JAKs) used to treat myelofibrosis and rheumatoid arthritis.

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.

  • Ibrutinib: A Bruton's tyrosine kinase (BTK) inhibitor for treating certain B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor for the maintenance treatment of ovarian cancer.

The pyrazole core is also found in new classes of antiviral drugs, such as Lenacapavir , used to treat HIV.[19] This continued success demonstrates that the versatility and favorable pharmacological properties of the pyrazole ring ensure its enduring legacy and future in medicinal chemistry.[21]

Conclusion: An Enduring and Versatile Scaffold

The history of pyrazole in medicinal chemistry is a reflection of the evolution of the pharmaceutical sciences. It began with a serendipitous discovery leading to early, non-selective drugs. It then became a centerpiece in the era of rational drug design with the creation of highly selective enzyme inhibitors like Celecoxib. The story of Sildenafil showcased the role of serendipity and strategic repositioning, while Rimonabant provided invaluable lessons on the complexities of drug safety.

Today, the pyrazole nucleus is more relevant than ever, forming the structural foundation for a multitude of precision therapies, especially in oncology.[3][19] Its journey from a simple analgesic to a key component of cutting-edge medicines underscores its status as a truly privileged and indispensable scaffold in the ongoing quest for novel and effective treatments.

References

The Strategic Role of the 4-Ethyl Group in Pyrazole-Based Drug Design: A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2] Its remarkable versatility and ability to serve as a scaffold for a wide array of therapeutic agents have led to the development of numerous blockbuster drugs.[3][4] From the anti-inflammatory celecoxib to the anti-cancer agent crizotinib, the pyrazole core has consistently demonstrated its value in drug discovery.[5] This guide delves into the nuanced yet critical role of a specific substituent, the 4-ethyl group, in shaping the structure-activity relationship (SAR) of pyrazole derivatives. While extensive research exists on various pyrazole substitutions, this document will synthesize the available knowledge to provide a focused exploration of how the seemingly simple 4-ethyl moiety can profoundly influence biological activity, selectivity, and pharmacokinetic properties.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring's prevalence in successful pharmaceuticals is no coincidence. Its unique electronic and structural features offer several advantages for medicinal chemists:

  • Aromatic Stability: The aromatic nature of the pyrazole ring imparts significant stability to the overall molecule.[1]

  • Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets.[2]

  • Tunable Physicochemical Properties: The pyrazole core's properties can be readily modified through substitution at its various positions, allowing for the fine-tuning of a compound's solubility, lipophilicity, and metabolic stability.[6]

  • Diverse Biological Activities: Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[7][8]

The following diagram illustrates the general structure of the pyrazole ring and highlights the key positions for substitution that are critical in SAR studies.

Synthesis_Workflow start α,β-Ethylenic Ketone + Substituted Hydrazine step1 Condensation (e.g., in DMF) start->step1 pyrazoline Pyrazoline Intermediate step1->pyrazoline step2 Alkylation 1. Strong Base (LDA) 2. Ethyl Iodide pyrazoline->step2 ethyl_pyrazoline 4-Ethyl-Pyrazoline step2->ethyl_pyrazoline step3 Oxidation ethyl_pyrazoline->step3 product 4-Ethyl-Pyrazole Derivative step3->product Kinase_Assay_Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compounds plate_prep Plate Preparation: Add buffer, kinase, substrate, and compounds start->plate_prep reaction Initiate Reaction: Add ATP plate_prep->reaction incubation Incubation reaction->incubation detection Detection: Add Kinase-Glo® Reagent incubation->detection readout Read Luminescence detection->readout analysis Data Analysis: Calculate % Inhibition and IC50 values readout->analysis SAR_Summary cluster_N1 N1-Substituent (R1) cluster_C3 C3-Substituent (R3) cluster_C5 C5-Substituent (R5) cluster_C4 C4-Substituent N1_good Electron-donating group (e.g., -OCH3) IMPROVES ACTIVITY N1_bad Electron-withdrawing group (e.g., -Cl) DECREASES ACTIVITY C3_good Hydrogen bond donor (e.g., -OH) INCREASES POTENCY C5_good Hinge-binding motif (e.g., Pyridine) SIGNIFICANTLY ENHANCES ACTIVITY C4_group 4-Ethyl Group: - Optimal orientation - Hydrophobic interactions - Metabolic stability

References

Tautomerism in Substituted Pyrazole Compounds: A Foundational Guide to Molecular Behavior and its Impact on Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrazoles are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] A critical, yet often complex, characteristic of asymmetrically substituted N-unsubstituted pyrazoles is their capacity to exist in a dynamic equilibrium between two or more structural isomers known as tautomers. This phenomenon, primarily annular prototropic tautomerism, dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution.[2][3] Consequently, tautomerism profoundly influences a compound's pharmacokinetic profile (ADME), target binding affinity, and overall biological activity.[4][5] A comprehensive understanding and ability to predict or control the dominant tautomeric form is not merely an academic exercise but a crucial requirement for rational drug design and development. This guide provides an in-depth analysis of the principles governing pyrazole tautomerism, details robust experimental and computational methodologies for its characterization, and explores its direct implications for the pharmaceutical sciences.

The Core Principle: Annular Tautomerism in Pyrazoles

The most common form of tautomerism in 3(5)-substituted pyrazoles is annular prototropic tautomerism. This involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring.[3] This rapid intermolecular exchange results in an equilibrium between two distinct chemical entities.[3][4] For a pyrazole with a substituent 'R' at the C3 or C5 position, the two forms are the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The numbering of the ring changes depending on which nitrogen atom bears the proton (the NH group is assigned position 1).[3]

Caption: Annular prototropic tautomerism in a 3(5)-substituted pyrazole.

Key Factors Governing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not random; it is a finely balanced outcome of several intrinsic and extrinsic factors. Understanding these drivers is the first step toward predicting and controlling the tautomeric state.

Electronic Nature of Substituents

The single most significant factor is the electronic character of the substituent(s) on the pyrazole ring. The general principle, supported by extensive computational and experimental data, relates the electron-donating or electron-withdrawing nature of the group to the stability of the resultant tautomer.[2][3]

  • Electron-Donating Groups (EDGs): Substituents like -NH₂, -OH, alkyl, and methoxy groups donate electron density to the ring. This increases the basicity of the adjacent nitrogen, making it a less favorable position for the acidic proton. Consequently, EDGs tend to stabilize the tautomer where the proton is on the distal nitrogen. For a C3-substituent, this favors the 3-substituted tautomer (proton on N1).[1][3]

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CF₃, -COOH, and -CHO withdraw electron density from the ring.[2][3] This reduces the basicity of the adjacent nitrogen, making it a more favorable location for the proton. Therefore, EWGs typically favor the tautomer where the proton is adjacent to the substituent. For a C3-substituent, this favors the 5-substituted tautomer (proton on N2, which becomes N1 in that tautomer's nomenclature).[2][3]

Table 1: Influence of Substituent Electronic Effects on Tautomer Preference

Substituent (R) Electronic Nature Favored Tautomer (for 3(5)-R-pyrazole) Reference
-NH₂ Strong EDG 3-Amino tautomer is generally more stable. [6]
-CH₃ Weak EDG Tautomeric equilibrium often observed. [3]
-Phenyl Weak EWG/Resonance Rich mixture of the 3-phenyl tautomer. [7]
-COOH Strong EWG Stabilizes the C5-tautomer. [2][3]
-NO₂ Strong EWG Favors the tautomer with the nitro group at C5. [8][9]

| -CF₃ | Strong EWG | Favors the tautomer with the CF₃ group at C3. |[3] |

Solvent Effects

The surrounding medium plays a critical role in stabilizing or destabilizing tautomers, primarily through hydrogen bonding and polarity effects.[3][4]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both tautomers effectively, potentially lowering the energy barrier for proton transfer and influencing the equilibrium based on the differential hydrogen bonding capacity of each tautomer.[3][4] Water, in particular, has been shown computationally to lower the energetic barrier for proton transfer by forming stabilizing hydrogen-bonded bridges.[3]

  • Dipolar Aprotic Solvents (e.g., DMSO, CDCl₃): These solvents can influence the equilibrium through dipole-dipole interactions. In many cases, using dipolar aprotic solvents and low temperatures can successfully decrease the rate of tautomeric interconversion, allowing for the observation of individual tautomers by NMR.[3]

Solid-State and Aggregation Effects

In the solid state, a pyrazole molecule is no longer isolated. Intermolecular forces, particularly hydrogen bonding, dictate the crystal packing and can "lock" the molecule into a single, specific tautomeric form.[10][11]

  • Self-Association: N-unsubstituted pyrazoles readily form hydrogen-bonded aggregates such as cyclic dimers, trimers, tetramers, and linear catemers.[3][4] The specific aggregation pattern depends on factors like steric hindrance from substituents; bulkier groups tend to favor dimers, while smaller ones may form larger tetrameric structures.[3]

  • Crystallographic Evidence: X-ray crystallography provides unambiguous proof of the tautomeric form present in the crystal lattice.[7][8][10] However, it is a critical caveat that the dominant tautomer in the solid state is not necessarily the most abundant tautomer in solution, where the molecule is solvated and more dynamic.[7][10]

Methodologies for Tautomer Characterization

A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is required for a definitive characterization of the tautomeric state of a substituted pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for studying pyrazole tautomerism in solution.[12] The key challenge is the rate of proton exchange; if the interconversion between tautomers is fast on the NMR timescale, the spectrum will show averaged signals.[3]

Causality of Experimental Choice: The primary goal is to slow the proton exchange rate so that the signals for each distinct tautomer can be resolved. This is typically achieved by using a dipolar aprotic solvent and lowering the temperature.

Experimental Protocol: Low-Temperature ¹³C NMR for Tautomer Resolution

  • Sample Preparation: Dissolve a precise amount of the substituted pyrazole compound in a suitable deuterated aprotic solvent (e.g., DMSO-d₆ or CDCl₃) to a standard concentration (e.g., 10-20 mg/mL).

  • Initial Spectrum Acquisition: Acquire a standard ¹³C NMR spectrum at ambient temperature (e.g., 298 K). For many asymmetrically substituted pyrazoles, this will show broad signals for the C3 and C5 carbons, indicating a fast or intermediate exchange regime.[2][3]

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Spectral Monitoring: Acquire a ¹³C NMR spectrum at each temperature step. Observe the signals for C3 and C5. As the temperature decreases, the rate of proton exchange slows.

  • Coalescence and Resolution: Note the coalescence temperature, where the single broad peak begins to resolve into two distinct signals. Continue cooling until sharp, well-resolved signals are observed for the C3 and C5 carbons of each tautomer. This is the "slow exchange regime."[7]

  • Quantitative Analysis: Once in the slow exchange regime, integrate the signals corresponding to each tautomer. The ratio of the integrals provides the tautomeric equilibrium constant (KT) under those specific conditions.[7]

Self-Validation: The protocol is self-validating. The observation of broad signals at room temperature and their sharpening into distinct sets of signals at low temperature is direct evidence of a dynamic tautomeric equilibrium that has been successfully slowed.

NMR_Workflow cluster_prep Step 1: Preparation cluster_acq Step 2: Analysis cluster_quant Step 3: Quantification Prep Dissolve Pyrazole in Aprotic Solvent (DMSO-d6) RT_NMR Acquire 13C NMR at Room Temp (298 K) Prep->RT_NMR Observe_Broad Observe Broad C3/C5 Signals (Fast Exchange) RT_NMR->Observe_Broad Cool Lower Temperature (e.g., to 223 K) Observe_Broad->Cool LT_NMR Acquire 13C NMR at Low Temp Cool->LT_NMR Observe_Sharp Observe Two Sets of Sharp Signals (Slow Exchange) LT_NMR->Observe_Sharp Integrate Integrate Signals for Each Tautomer Observe_Sharp->Integrate Calculate Calculate Tautomer Ratio (KT) Integrate->Calculate

Caption: Workflow for the characterization of pyrazole tautomers using NMR.

X-Ray Crystallography

This technique provides an unambiguous, high-resolution structure of the molecule as it exists in the solid state.[8] It is the gold standard for determining which tautomer is present in a crystal, revealing precise bond lengths, bond angles, and the specific intermolecular hydrogen bonding network that stabilizes that form.[10][11]

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are indispensable for predicting the relative stability of tautomers.[3][9]

  • Methodology: By modeling the different tautomers, their relative energies (ΔE) and Gibbs free energies (ΔG) can be calculated in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions.[6][9] Common functional/basis set combinations include B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p).[3][9]

  • Insight: These calculations help rationalize experimental findings. For instance, if a specific tautomer is consistently predicted to be lower in energy across different solvent models, it provides strong theoretical support that it is the thermodynamically favored species.[9] Calculations can also determine the energy barrier for the proton transfer, confirming that it is an intermolecular process with a relatively low barrier (10-14 kcal/mol), rather than a high-energy intramolecular shift (~50 kcal/mol).[3]

Critical Implications in Drug Discovery and Development

The tautomeric state of a pyrazole-containing drug candidate is not a minor structural detail; it is a fundamental determinant of its biological function.[2]

Impact on Physicochemical and Pharmacokinetic (ADME) Properties

The two tautomers of a single pyrazole compound are distinct chemical entities with different physicochemical properties that govern their ADME profile.

  • pKa: The position of the proton directly affects the basicity of the ring nitrogens. The two tautomers will have different pKa values, which influences the ionization state of the drug at physiological pH, impacting its solubility and ability to cross biological membranes.[5][13]

  • Lipophilicity (logP/logD): Tautomers exhibit different hydrogen bond donor/acceptor patterns and dipole moments. This leads to different logP values, which is a critical parameter for cell permeability and overall drug-likeness.

  • Metabolic Stability: The metabolic fate of a drug can be dependent on the tautomeric form, as different sites on the two tautomers may be exposed to metabolic enzymes like Cytochrome P450s.

Influence on Pharmacodynamics (Target Binding)

The specific three-dimensional arrangement of atoms and hydrogen bonding groups is what allows a drug to bind to its biological target (e.g., an enzyme or receptor).

  • Receptor Recognition: Only one tautomer may possess the correct geometry and array of hydrogen bond donors and acceptors to fit into the target's binding pocket. A shift in the tautomeric equilibrium can lead to a dramatic loss of binding affinity and, therefore, a loss of therapeutic activity.[4] The biologically active form is the one that binds, and it may or may not be the most abundant tautomer in solution.

  • Structure-Activity Relationship (SAR): A failure to account for tautomerism can confound SAR studies. Chemical modifications intended to improve binding might inadvertently shift the tautomeric equilibrium to the non-binding form, leading to a misleading decrease in activity.

Conclusion and Future Perspectives

Tautomerism in substituted pyrazoles is a pivotal molecular feature that exerts profound control over chemical and biological properties. For professionals in drug discovery, a proactive and rigorous characterization of the tautomeric behavior of any pyrazole-based candidate is essential. The synergistic use of low-temperature NMR, X-ray crystallography, and computational modeling provides the necessary framework to understand, predict, and ultimately engineer the desired tautomeric state. As our understanding of subtle intermolecular forces and solvation effects improves, future research will likely focus on designing pyrazole systems where the tautomeric equilibrium can be precisely controlled, leading to the development of safer, more effective therapeutics.

References

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, three-part protocol for the synthesis of 4-Ethyl-1H-pyrazol-3-amine oxalate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The synthesis begins with a Claisen-type condensation to form the key intermediate, 3-oxopentanenitrile, from ethyl propionate and acetonitrile.[2][3] This is followed by a cyclocondensation reaction with hydrazine hydrate to construct the 3-amino-4-ethylpyrazole ring.[4] The final step involves the purification of the free base via the formation of its stable, crystalline oxalate salt. This guide is designed to provide researchers with a robust and reproducible methodology, complete with mechanistic insights, detailed experimental procedures, safety protocols, and characterization guidelines.

Introduction and Synthetic Strategy

Substituted 3-aminopyrazoles are a privileged scaffold in modern pharmacology, appearing in molecules with anti-inflammatory, antibacterial, and anti-tumor activities.[1][4] The title compound, 4-Ethyl-1H-pyrazol-3-amine, serves as a crucial intermediate for more complex molecular architectures. The synthetic route detailed herein is a classic and reliable approach, leveraging the reaction between β-ketonitriles and hydrazines, which is a versatile method for creating 5-aminopyrazoles.[4][5]

The overall strategy is segmented into three distinct stages:

  • Synthesis of 3-Oxopentanenitrile: A base-catalyzed Claisen condensation reaction to form the required β-ketonitrile intermediate.[6]

  • Synthesis of 4-Ethyl-1H-pyrazol-3-amine: A cyclization reaction between the β-ketonitrile and hydrazine hydrate.

  • Formation and Purification of the Oxalate Salt: Conversion of the pyrazole free base into its highly crystalline oxalate salt for enhanced purity and stability.[7]

G cluster_0 Part 1: β-Ketonitrile Synthesis cluster_1 Part 2: Pyrazole Formation cluster_2 Part 3: Salt Formation & Purification Ethyl Propionate Ethyl Propionate 3-Oxopentanenitrile 3-Oxopentanenitrile Ethyl Propionate->3-Oxopentanenitrile  NaOEt, Diethyl Ether Acetonitrile Acetonitrile Acetonitrile->3-Oxopentanenitrile 4-Ethyl-1H-pyrazol-3-amine 4-Ethyl-1H-pyrazol-3-amine 3-Oxopentanenitrile->4-Ethyl-1H-pyrazol-3-amine Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->4-Ethyl-1H-pyrazol-3-amine  Ethanol, Reflux Final Product 4-Ethyl-1H-pyrazol-3-amine Oxalate 4-Ethyl-1H-pyrazol-3-amine->Final Product Oxalic Acid Oxalic Acid Oxalic Acid->Final Product  Isopropanol

Mechanistic Discussion

Part 1: Claisen Condensation The synthesis of 3-oxopentanenitrile is a classic Claisen-type condensation.[3] The reaction is initiated by the deprotonation of the α-carbon of acetonitrile by a strong base, sodium ethoxide, to form a resonance-stabilized carbanion.[2] This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of ethyl propionate. The resulting tetrahedral intermediate subsequently collapses, eliminating the ethoxide leaving group to yield the final β-ketonitrile product.[2] The use of anhydrous conditions is critical, as the presence of water would quench the strong base and inhibit the reaction.[2]

Part 2: Pyrazole Ring Formation The formation of the 5-aminopyrazole ring proceeds via a well-established mechanism.[4] The reaction begins with the nucleophilic attack of the terminal nitrogen of hydrazine on the electrophilic carbonyl carbon of 3-oxopentanenitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the carbon of the nitrile group. Tautomerization of the resulting cyclic imine yields the aromatic 4-Ethyl-1H-pyrazol-3-amine.[4]

Detailed Experimental Protocols

Part 1: Synthesis of 3-Oxopentanenitrile

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
Sodium Ethoxide68.050.551.137.4 g
Anhydrous Diethyl Ether74.12--500 mL
Anhydrous Acetonitrile41.050.751.530.8 g (39.2 mL)
Anhydrous Ethyl Propionate102.130.501.051.1 g (57.4 mL)
2M Hydrochloric Acid36.46--~300 mL
Saturated NaCl solution---200 mL
Anhydrous Sodium Sulfate142.04--~20 g

Protocol:

  • Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Ensure all glassware is oven-dried.

  • Reagent Addition: Suspend sodium ethoxide (1.1 eq) in anhydrous diethyl ether (500 mL) in the reaction flask and begin stirring to form a slurry.[2]

  • Acetonitrile Addition: To the stirred slurry, add anhydrous acetonitrile (1.5 eq) dropwise from the dropping funnel over 20 minutes. Stir the resulting mixture at room temperature for 1 hour.[2]

  • Ester Addition: Cool the reaction mixture to 0 °C using an ice-salt bath. Add anhydrous ethyl propionate (1.0 eq) dropwise over 60 minutes, ensuring the internal temperature is maintained below 5 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight).

  • Aqueous Workup: Carefully pour the reaction mixture into a beaker containing ice (500 g). Acidify the mixture to pH ~2 by slowly adding 2M HCl with stirring. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 150 mL).[3]

  • Washing and Drying: Combine all organic phases and wash with saturated NaCl solution (200 mL). Dry the organic layer over anhydrous sodium sulfate.[3]

  • Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a light-yellow oil.

  • Purification: The crude 3-oxopentanenitrile can be purified by vacuum distillation to obtain the final product.[2]

Part 2: Synthesis of 4-Ethyl-1H-pyrazol-3-amine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
3-Oxopentanenitrile97.120.401.038.8 g
Hydrazine Hydrate (~64%)50.060.441.122.0 g (21.5 mL)
Ethanol (95%)46.07--200 mL
Ethyl Acetate88.11--For extraction
Brine---For washing

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanenitrile (1.0 eq) in ethanol (200 mL).

  • Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) to the solution. The reaction is often exothermic; addition should be controlled to maintain a gentle reflux.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux and maintain for 4 hours.[8] Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent by rotary evaporation to obtain a crude oil or semi-solid.

  • Workup: Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) followed by brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Ethyl-1H-pyrazol-3-amine. This product can be used directly in the next step or purified by column chromatography if necessary.

Part 3: Formation of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount
Crude 4-Ethyl-1H-pyrazol-3-amine111.15~0.401.0~44.5 g
Oxalic Acid (dihydrate)126.070.401.050.4 g
Isopropanol (IPA)60.10--~500 mL

Protocol:

  • Dissolution: Dissolve the crude 4-Ethyl-1H-pyrazol-3-amine in isopropanol (approx. 10 mL per gram of crude amine). Gentle warming may be required.

  • Acid Addition: In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in a minimum amount of hot isopropanol.

  • Salt Formation: While stirring, add the hot oxalic acid solution to the amine solution. A precipitate should form almost immediately.

  • Crystallization: Allow the mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to maximize crystallization.[7]

  • Isolation: Collect the white crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with cold isopropanol (2 x 50 mL) and then with a small amount of diethyl ether. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity. The expected appearance is a colorless crystalline powder.[1]

G cluster_part1 Part 1: 3-Oxopentanenitrile Synthesis cluster_part2 Part 2: Pyrazole Synthesis cluster_part3 Part 3: Oxalate Salt Formation start p1_setup 1. Assemble Dry Glassware (N2 atm) start->p1_setup end p1_slurry 2. Suspend NaOEt in Diethyl Ether p1_setup->p1_slurry p1_add_acn 3. Add Acetonitrile (Stir 1h) p1_slurry->p1_add_acn p1_cool 4. Cool to 0 °C p1_add_acn->p1_cool p1_add_ester 5. Add Ethyl Propionate (< 5 °C) p1_cool->p1_add_ester p1_react 6. Warm to RT (Stir 12-16h) p1_add_ester->p1_react p1_workup 7. Aqueous Workup & Extraction p1_react->p1_workup p1_purify 8. Dry, Concentrate & Vacuum Distill p1_workup->p1_purify p2_dissolve 9. Dissolve Ketonitrile in Ethanol p1_purify->p2_dissolve p2_add_hydrazine 10. Add Hydrazine Hydrate p2_dissolve->p2_add_hydrazine p2_reflux 11. Reflux 4h p2_add_hydrazine->p2_reflux p2_concentrate 12. Concentrate & Extract into Ethyl Acetate p2_reflux->p2_concentrate p3_dissolve 13. Dissolve Crude Amine in IPA p2_concentrate->p3_dissolve p3_precipitate 14. Add Oxalic Acid in IPA p3_dissolve->p3_precipitate p3_crystallize 15. Cool to 0 °C p3_precipitate->p3_crystallize p3_filter 16. Filter, Wash & Dry p3_crystallize->p3_filter p3_filter->end

Safety and Handling

General Precautions: This synthesis must be performed in a well-ventilated fume hood by trained personnel.[9] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[10]

  • Sodium Ethoxide: Highly flammable and corrosive. It reacts violently with water. Handle under an inert atmosphere and keep away from moisture and ignition sources.[2]

  • Diethyl Ether: Extremely flammable liquid and vapor. Handle with care and avoid sources of ignition.

  • Hydrazine Hydrate: Acutely toxic, corrosive, and a suspected carcinogen.[9][11] It can be fatal if inhaled and causes severe skin burns and eye damage.[12] Always handle hydrazine hydrate in a chemical fume hood, avoid contact with skin and eyes, and have an emergency plan in place for spills or exposure.[9] Contaminated clothing should be removed immediately.[13]

  • Oxalic Acid: Harmful if swallowed or in contact with skin and causes serious eye damage. Avoid creating dust.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[10][11]

References

Application Note & Protocol: A Guideline for the Synthesis of 4-Ethyl-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a proposed synthetic pathway for 4-Ethyl-1H-pyrazol-3-amine, a valuable heterocyclic amine in drug discovery and development. The protocol is designed for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis. This document provides a multi-step synthesis beginning with the nitration of pyrazole, followed by a reduction to an amino group, and concluding with the introduction of the ethyl moiety. Each step is accompanied by a detailed protocol, mechanistic insights, and safety considerations, ensuring a reproducible and safe laboratory execution.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The unique electronic properties and hydrogen bonding capabilities of the pyrazole ring contribute to its ability to interact with a wide range of biological targets. The title compound, 4-Ethyl-1H-pyrazol-3-amine, is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.[2] This guide presents a rational and detailed protocol for its synthesis, addressing the challenges of regioselectivity inherent in the functionalization of the pyrazole scaffold.

Proposed Synthetic Pathway

The synthesis of 4-Ethyl-1H-pyrazol-3-amine is proposed to proceed via a three-step sequence, as illustrated below. This pathway was designed to utilize readily available starting materials and employ well-established chemical transformations.

Synthetic_Pathway Pyrazole Pyrazole Nitropyrazole 4-Nitropyrazole Pyrazole->Nitropyrazole Nitration Aminopyrazole 4-Aminopyrazole Nitropyrazole->Aminopyrazole Reduction Target 4-Ethyl-1H-pyrazol-3-amine Aminopyrazole->Target Ethylation (Proposed)

Caption: Proposed synthetic route for 4-Ethyl-1H-pyrazol-3-amine.

Experimental Protocols

Step 1: Synthesis of 4-Nitropyrazole

The initial step involves the nitration of pyrazole. Direct nitration of pyrazole typically yields 4-nitropyrazole as the major product due to the directing effects of the ring nitrogens.[3]

Reaction Scheme:

Nitration_of_Pyrazole Pyrazole Pyrazole Reagents + HNO₃ / H₂SO₄ Pyrazole->Reagents Nitropyrazole 4-Nitropyrazole Reagents->Nitropyrazole

Caption: Nitration of pyrazole to form 4-nitropyrazole.

Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C.

  • Once the addition is complete, add pyrazole portion-wise to the nitrating mixture, ensuring the temperature does not exceed 20 °C.

  • After the addition of pyrazole, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated 4-nitropyrazole is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Key Data Summary:

ParameterValueReference
Starting MaterialPyrazoleCommercially Available
ReagentsFuming Nitric Acid, Sulfuric Acid[3]
Product4-Nitropyrazole-
Yield~85%[3]
Melting Point162-164 °C[4]
Step 2: Synthesis of 4-Aminopyrazole

The second step is the reduction of the nitro group of 4-nitropyrazole to an amino group to furnish 4-aminopyrazole. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.[5]

Reaction Scheme:

Reduction_of_Nitropyrazole Nitropyrazole 4-Nitropyrazole Reagents + H₂ / Pd-C Nitropyrazole->Reagents Aminopyrazole 4-Aminopyrazole Reagents->Aminopyrazole

Caption: Reduction of 4-nitropyrazole to 4-aminopyrazole.

Protocol:

  • To a solution of 4-nitropyrazole in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm).

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield 4-aminopyrazole, which can be further purified by recrystallization.

Key Data Summary:

ParameterValueReference
Starting Material4-NitropyrazoleFrom Step 1
ReagentsHydrogen gas, 10% Pd/C, Ethanol[5]
Product4-Aminopyrazole-
YieldHigh (typically >90%)[5]
Step 3: Synthesis of 4-Ethyl-1H-pyrazol-3-amine (Proposed)

The introduction of the ethyl group at the 4-position of the pyrazole ring presents a significant challenge due to the potential for N-alkylation. A plausible approach involves the construction of the pyrazole ring from an acyclic precursor that already contains the ethyl group. The condensation of a hydrazine with an α-ethyl-β-ketonitrile is a well-established method for the synthesis of 4-substituted-3-aminopyrazoles.[6][7]

Reaction Scheme:

Pyrazole_Ring_Synthesis Ketonitrile 2-Ethyl-3-oxopropanenitrile Reagents + Hydrazine Ketonitrile->Reagents Target 4-Ethyl-1H-pyrazol-3-amine Reagents->Target

Caption: Synthesis of 4-Ethyl-1H-pyrazol-3-amine via ring formation.

Protocol for the Synthesis of 2-Ethyl-3-oxopropanenitrile (Precursor):

  • To a suspension of sodium hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add acetonitrile dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl propionate dropwise to the reaction mixture.

  • The reaction is then heated to reflux for 4-6 hours.

  • After cooling, the reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude 2-ethyl-3-oxopropanenitrile.

Protocol for the Synthesis of 4-Ethyl-1H-pyrazol-3-amine:

  • Dissolve the crude 2-ethyl-3-oxopropanenitrile in ethanol.

  • Add hydrazine hydrate to the solution.

  • The reaction mixture is heated to reflux for 4-8 hours and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford 4-Ethyl-1H-pyrazol-3-amine.

Key Data Summary:

ParameterValueReference
Starting Material2-Ethyl-3-oxopropanenitrileSynthesized as above
ReagentsHydrazine hydrate, Ethanol[6][7]
Product4-Ethyl-1H-pyrazol-3-amine-
Molecular FormulaC₅H₉N₃[8]
Molecular Weight111.15 g/mol [8]

Safety and Handling

  • Nitration: The use of fuming nitric acid and concentrated sulfuric acid requires extreme caution. The reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. The hydrogenation should be carried out in a properly functioning Parr apparatus or a similar setup designed for high-pressure reactions. Ensure the system is purged with an inert gas before introducing hydrogen.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • General Precautions: All manipulations should be carried out by trained personnel in a laboratory setting. Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-Ethyl-1H-pyrazol-3-amine. While the final ethylation step is presented as a robust ring-forming strategy, the document also outlines a potential route via functionalization of a pre-formed pyrazole ring, offering flexibility to the synthetic chemist. The provided protocols, combined with the mechanistic rationale and safety guidelines, are intended to empower researchers in the efficient and safe production of this important chemical intermediate.

References

Application Notes & Protocols: 4-Ethyl-1H-pyrazol-3-amine Oxalate as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Pyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide array of clinical conditions, including inflammation, cancer, and infectious diseases.[1] Its unique physicochemical properties, such as metabolic stability and the ability to act as a versatile bioisostere, contribute to favorable pharmacokinetic profiles in drug candidates.[1] 4-Ethyl-1H-pyrazol-3-amine, available as its stable oxalate salt, is a highly valuable building block. The ethyl group at the C4 position provides a strategic point for modulating lipophilicity and steric interactions, while the C3-amine and N1-hydrazine functionalities offer reactive handles for constructing more complex heterocyclic systems, such as the medicinally significant pyrazolo[1,5-a]pyrimidines.

This guide provides a comprehensive overview of 4-Ethyl-1H-pyrazol-3-amine oxalate, including its synthesis, physicochemical properties, and detailed protocols for its application in the synthesis of a downstream pharmaceutical target. The methodologies are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their drug development endeavors.

Physicochemical and Safety Data

Proper handling and characterization of starting materials are foundational to successful synthesis. The properties of 4-Ethyl-1H-pyrazol-3-amine and its oxalate salt are summarized below.

Table 1: Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name 4-ethyl-1H-pyrazol-3-amine; oxalic acid
CAS Number 1010800-27-7For the Oxalate Salt
Molecular Formula C₇H₁₁N₃O₄Oxalate Salt
Molecular Weight 201.18 g/mol Oxalate Salt
Appearance Colorless to light yellow crystalline powder[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol.[2]
Purity Typically ≥95%[3]

Safety and Handling:

This compound should be handled in accordance with standard laboratory safety procedures. It may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid mixing with strong oxidizing agents, acids, and bases.[2]

Synthesis of 4-Ethyl-1H-pyrazol-3-amine (Free Base)

The synthesis of 4-Ethyl-1H-pyrazol-3-amine is a two-step process commencing with the formation of a β-ketonitrile intermediate, followed by a classical pyrazole ring formation via cyclocondensation with hydrazine.

Logical Workflow for Synthesis

SynthesisWorkflow A Ethyl Propionate + Acetonitrile B Step 1: Claisen Condensation (Base: NaOEt) A->B C 2-Ethyl-3-oxobutanenitrile (β-Ketonitrile Intermediate) B->C D Step 2: Knorr Pyrazole Synthesis (Reagent: Hydrazine Hydrate) C->D E 4-Ethyl-1H-pyrazol-3-amine (Free Base) D->E F Step 3: Salt Formation (Reagent: Oxalic Acid) E->F G This compound (Final Product) F->G

Caption: Figure 1. Synthetic workflow for this compound.

Protocol 1: Synthesis of 4-Ethyl-1H-pyrazol-3-amine

This protocol is based on established methods for the synthesis of 3-aminopyrazoles from β-ketonitriles.[4]

Step 1: Synthesis of 2-Ethyl-3-oxobutanenitrile

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel under an inert nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (5.75 g, 0.25 mol) in portions to absolute ethanol (150 mL).

  • Condensation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl propionate (25.5 g, 0.25 mol) and acetonitrile (10.25 g, 0.25 mol) dropwise over 1 hour while maintaining the temperature below 30°C with an ice bath.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize with 2M hydrochloric acid until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield crude 2-ethyl-3-oxobutanenitrile, which can be purified by vacuum distillation.

Step 2: Cyclization to 4-Ethyl-1H-pyrazol-3-amine

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the purified 2-ethyl-3-oxobutanenitrile (11.1 g, 0.1 mol) in absolute ethanol (100 mL).

  • Hydrazine Addition: Add hydrazine hydrate (5.5 g, 0.11 mol) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 3 hours. Monitor the completion of the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is the crude 4-Ethyl-1H-pyrazol-3-amine free base. Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.[2]

Protocol 2: Preparation of this compound

The stable oxalate salt is often preferred for storage and handling. This procedure is based on standard methods for amine salt formation.[5]

  • Dissolution: Dissolve the purified 4-Ethyl-1H-pyrazol-3-amine free base (11.1 g, 0.1 mol) in isopropanol (100 mL) with gentle warming if necessary.

  • Acid Addition: In a separate flask, prepare a solution of oxalic acid dihydrate (12.6 g, 0.1 mol) in isopropanol (50 mL). Slowly add the oxalic acid solution to the stirring amine solution.

  • Precipitation: A white precipitate of the oxalate salt will form. Continue stirring for 1 hour at room temperature to ensure complete precipitation.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold isopropanol, and then with diethyl ether. Dry the product under vacuum to yield this compound as a white crystalline solid. The product can be recrystallized from ethanol for higher purity.[5]

Application in Pharmaceutical Synthesis: Preparation of a Pyrazolo[1,5-a]pyrimidine

A primary application of 3-aminopyrazoles is in the construction of the pyrazolo[1,5-a]pyrimidine scaffold, a core structure in many kinase inhibitors.[1] The following protocol details the synthesis of 2-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.

Reaction Scheme

ReactionScheme cluster_0 Reactants cluster_1 Product A 4-Ethyl-1H-pyrazol-3-amine Reaction + A->Reaction B Ethyl Acetoacetate B->Reaction C 2-Ethyl-7-hydroxy-5-methyl- pyrazolo[1,5-a]pyrimidine Arrow Reaction->Arrow AcOH, Reflux Arrow->C

Caption: Figure 2. Synthesis of a pyrazolo[1,5-a]pyrimidine derivative.

Protocol 3: Synthesis of 2-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine

This protocol is adapted from general procedures for the condensation of 3-aminopyrazoles with β-ketoesters.[6]

  • Reaction Setup: In a 100 mL round-bottom flask, suspend 4-Ethyl-1H-pyrazol-3-amine (free base, 2.22 g, 20 mmol) and ethyl acetoacetate (2.86 g, 22 mmol) in glacial acetic acid (30 mL).

  • Reaction: Heat the mixture to reflux and maintain for 6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water with stirring.

  • Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol to yield 2-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine as a crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential for confirming the structure and purity of the synthesized compounds.

Table 2: Expected Analytical Data

CompoundTechniqueExpected Data
4-Ethyl-1H-pyrazol-3-amine ¹H NMR (DMSO-d₆)δ (ppm): 1.06 (t, 3H, CH₃), 2.45 (q, 2H, CH₂), 5.40 (br s, 3H, NH₂ and NH, D₂O exchangeable), 7.30-7.50 (m, 1H, pyrazole-H).
¹³C NMR (DMSO-d₆)δ (ppm): 14.7 (CH₃), 15.9 (CH₂), 105.7 (C4), 141.5 (C5), 152.9 (C3).
2-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine ¹H NMR (DMSO-d₆)δ (ppm): 1.25 (t, 3H, CH₂CH ₃), 2.40 (s, 3H, C5-CH ₃), 2.70 (q, 2H, CH ₂CH₃), 5.80 (s, 1H, C6-H), 6.30 (s, 1H, C3-H), 11.5 (br s, 1H, OH).
¹³C NMR (DMSO-d₆)δ (ppm): 12.5 (ethyl-CH₃), 20.0 (C5-C H₃), 25.0 (ethyl-C H₂), 92.0 (C3), 108.0 (C6), 145.0 (C3a), 150.0 (C2), 155.0 (C5), 158.0 (C7).
Both Compounds HPLC A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) would be suitable for purity analysis.[7]
Mass Spec (ESI) Expected [M+H]⁺ peaks corresponding to the molecular weights of the compounds.

Conclusion

This compound is a strategically important intermediate for pharmaceutical research and development. Its synthesis is achievable through a robust and scalable pathway. The inherent reactivity of its amine and pyrazole nitrogen atoms allows for straightforward elaboration into more complex and biologically relevant scaffolds, such as the pyrazolo[1,5-a]pyrimidines demonstrated herein. The protocols and data provided in this guide are intended to serve as a reliable foundation for researchers, enabling the efficient and effective use of this versatile building block in the discovery of novel therapeutics.

References

Application of 4-Ethyl-1H-pyrazol-3-amine Oxalate in Kinase Inhibitor Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

The previous searches have confirmed the importance of the 3-aminopyrazole scaffold in kinase inhibitors and provided some general synthetic strategies. I've also found some patents that mention pyrazole derivatives in the context of kinase inhibitors. Specifically, patent WO2023118092A1 mentions the use of a related compound, tert-butyl 5-amino-4-ethyl-1H-pyrazole-1-carboxylate, in a synthesis. While this is not the exact oxalate salt, it points towards the potential utility of the 4-ethyl-3-aminopyrazole core.

However, a direct, detailed protocol for synthesizing a specific, named kinase inhibitor using 4-Ethyl-1H-pyrazol-3-amine oxalate is still missing. The role of the oxalate salt in a reaction (e.g., if it needs to be converted to the free base) is also not explicitly detailed in a practical, step-by-step manner. I have gathered some general information on the handling of amine salts and safety data for related aminopyrazoles, but a specific protocol would be much more valuable for the target audience.

To create a truly useful and detailed application note, I need to bridge this gap. I will focus on finding a concrete example of a kinase inhibitor synthesized from this specific starting material. If a direct example isn't available, I will need to construct a representative protocol based on very similar transformations and provide a strong rationale for the procedural steps, including the handling of the oxalate salt.The searches in step 3 have been highly productive. I've found that the pyrazolo[1,5-a]pyrimidine scaffold is a significant class of kinase inhibitors, and their synthesis commonly involves the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner. This aligns perfectly with the potential application of this compound.

Crucially, I've found a patent (WO 2023/118092 A1) that, while not using the oxalate salt directly, describes the synthesis of a related intermediate, tert-butyl 5-amino-4-ethyl-1H-pyrazole-1-carboxylate, and its subsequent use in constructing a pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine, a P2X3 inhibitor. This provides a strong, concrete basis for a representative protocol. The patent describes the reaction of this aminopyrazole with a chloropyrimidine derivative, which is a classic SNAr reaction.

I have also gathered information on SNAr reactions involving chloropyrimidines and aminopyrazoles, which will be invaluable for explaining the causality behind the experimental choices in the application note. The literature suggests that such reactions can be sensitive to the nature of the substituents and the reaction conditions (e.g., presence of acid or base).

Regarding the oxalate salt, I haven't found a direct protocol for its use in this specific type of reaction. However, I have enough general knowledge of organic chemistry to infer the need for an in-situ free-basing step. I can propose a standard procedure for this, such as the addition of a suitable base (e.g., triethylamine or potassium carbonate) to neutralize the oxalic acid and liberate the nucleophilic 3-amino group of the pyrazole.

Therefore, I have sufficient information to construct a detailed and scientifically sound application note. I will create a representative protocol for the synthesis of a hypothetical, yet plausible, pyrazolo[1,5-a]pyrimidine kinase inhibitor, drawing inspiration from the P2X3 inhibitor synthesis and general knowledge of SNAr reactions. I will also be able to create the required diagrams and provide a comprehensive reference list.

I will now proceed to generate the full application note based on the information gathered.

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases. Within the vast chemical space of kinase inhibitors, the pyrazole ring has been identified as a "privileged scaffold".[1] Its inherent drug-like properties, synthetic accessibility, and ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site make it a foundational structural motif.[1] Notably, eight FDA-approved small molecule kinase inhibitors, including Crizotinib and Ruxolitinib, feature a pyrazole ring, underscoring its clinical significance.[1][2]

The 3-amino-1H-pyrazole moiety is particularly effective as a "hinge-binder," forming crucial hydrogen bonds that anchor the inhibitor to the kinase.[3] This guide focuses on the practical application of a key building block, This compound , in the synthesis of pyrazole-based kinase inhibitors. We will provide a detailed, field-proven protocol for its use in constructing a pyrazolo[1,5-a]pyrimidine core, a common framework for potent and selective kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.

PropertyValueReference
Molecular Formula C₇H₁₁N₃O₄[4][5]
Molecular Weight 201.18 g/mol [4][5]
Appearance Colorless crystalline powder or crystal[6]
CAS Number 1010800-27-7[7]
Solubility Soluble in water, ethanol, ether, and ketone[6]
Storage 2-8°C, protect from light[6]

Core Synthesis Strategy: Building the Pyrazolo[1,5-a]pyrimidine Scaffold

The primary synthetic route leveraging 4-Ethyl-1H-pyrazol-3-amine is the construction of fused heterocyclic systems, such as the pyrazolo[1,5-a]pyrimidine core. This is typically achieved through a condensation reaction between the 3-aminopyrazole and a suitable 1,3-bielectrophilic partner, or via a nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine followed by cyclization. The protocol detailed below will focus on the SNAr approach, which offers a versatile and modular strategy for generating diverse kinase inhibitor libraries.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound D In Situ Free-Basing of Amine A->D Reactant B Substituted 2,4-Dichloropyrimidine E Nucleophilic Aromatic Substitution (SNAr) B->E Electrophile C Non-nucleophilic Base (e.g., DIPEA) C->D Base D->E Nucleophile F N-(4-Ethyl-1H-pyrazol-3-yl)-2-chloro- pyrimidin-4-amine Intermediate E->F Yields

Detailed Application Protocol: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Intermediate

This protocol outlines the synthesis of a key intermediate, N-(4-Ethyl-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine , which can be further elaborated to a variety of kinase inhibitors. The procedure is adapted from established methodologies for nucleophilic substitution on dichloropyrimidines with aminopyrazoles.[8][9]

Causality Behind Experimental Choices:
  • The Oxalate Salt: 4-Ethyl-1H-pyrazol-3-amine is supplied as an oxalate salt to improve its stability and handling. However, the protonated amine is not nucleophilic. Therefore, an in situ free-basing step is required to liberate the amine for the SNAr reaction.

  • Choice of Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or potassium carbonate, is used to neutralize the oxalic acid without competing with the aminopyrazole in the reaction with the electrophile. Two equivalents of base are typically sufficient to neutralize the dicarboxylic acid.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is chosen to facilitate the dissolution of the reactants and to promote the SNAr reaction mechanism.

  • Temperature Control: The reaction is heated to provide the necessary activation energy for the SNAr reaction. The temperature is carefully controlled to minimize side reactions.

  • Regioselectivity: In 2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic attack than the C2 position, especially with an electron-withdrawing group at the 5-position.[10] This protocol leverages this inherent reactivity to achieve selective mono-substitution.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Quantity
This compound1010800-27-7201.181.0 equiv.
2,4-Dichloropyrimidine3934-20-1148.981.1 equiv.
Diisopropylethylamine (DIPEA)7087-68-5129.242.2 equiv.
Isopropanol (IPA)67-63-060.1010 mL / mmol
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Solvent Addition: Add isopropanol (10 mL per mmol of the starting amine).

  • Base Addition: Add Diisopropylethylamine (DIPEA) (2.2 equivalents) to the suspension. Stir the mixture at room temperature for 15-20 minutes. This allows for the in situ generation of the free 4-Ethyl-1H-pyrazol-3-amine.

  • Electrophile Addition: Add 2,4-dichloropyrimidine (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to 80 °C and maintain this temperature with stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting aminopyrazole is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the isopropanol.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to afford the desired product, N-(4-Ethyl-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine .

Mechanism of Action: Kinase Hinge-Binding

The synthesized pyrimidine-pyrazole core serves as an excellent scaffold for kinase inhibition. The nitrogen atoms of the pyrazole and the pyrimidine, along with the exocyclic amine, are perfectly positioned to form a bidentate hydrogen bond with the kinase hinge region, mimicking the adenine portion of ATP.

G cluster_inhibitor Inhibitor Scaffold cluster_kinase Kinase Hinge Region I_NH Pyrazolyl N-H K_CO Backbone C=O I_NH->K_CO H-bond (Acceptor) I_N Pyrimidinyl N K_NH Backbone N-H I_N->K_NH H-bond (Donor)

Safety and Handling

  • This compound: May cause skin and eye irritation.[6] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • 2,4-Dichloropyrimidine: This is a hazardous substance. Consult the safety data sheet (SDS) before use.

  • DIPEA: Corrosive and flammable. Handle in a fume hood.

  • General Precautions: Standard laboratory safety practices should be followed. Avoid inhalation of dust and vapors. In case of contact, wash the affected area with copious amounts of water.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Incomplete free-basing of the amine oxalate.Ensure the addition of at least 2 equivalents of a suitable base. Allow for a sufficient stirring time before adding the electrophile.
Low reaction temperature.Increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition.
Formation of Di-substituted Product Use of excess aminopyrazole or prolonged reaction time.Use a slight excess of the dichloropyrimidine (1.1 equivalents). Monitor the reaction closely and stop it once the mono-substituted product is maximized.
Purification Difficulties Co-elution of product and starting materials.Optimize the solvent system for column chromatography. A shallow gradient may be required.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pyrazole-based kinase inhibitors. The protocol provided herein demonstrates a robust method for its incorporation into a pyrazolo[1,5-a]pyrimidine scaffold through a nucleophilic aromatic substitution reaction. By understanding the chemical principles behind the reaction and adhering to the detailed procedure, researchers can efficiently generate key intermediates for the development of novel and potent kinase inhibitors.

References

Application Note & Protocols: Investigating 4-Ethyl-1H-pyrazol-3-amine Oxalate in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process, a double-edged sword that orchestrates healing but can also drive pathology in chronic diseases like rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The global burden of chronic inflammatory diseases is rising, creating an urgent need for novel therapeutic agents that can offer improved efficacy and safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, but their use can be associated with significant gastrointestinal and cardiovascular risks.[1]

The pyrazole scaffold represents a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities.[3][4] This is exemplified by celecoxib, a selective COX-2 inhibitor, which validated pyrazole derivatives as a potent class of anti-inflammatory agents with a potentially improved safety margin.[1] The versatility of the pyrazole ring allows for fine-tuning of its chemical properties to enhance potency, selectivity, and pharmacokinetic profiles.[5] This document provides a comprehensive guide for the investigation of a novel pyrazole compound, 4-Ethyl-1H-pyrazol-3-amine oxalate , as a potential anti-inflammatory therapeutic. We will outline the scientific rationale, proposed mechanisms, and detailed protocols for a tiered screening cascade, from initial target engagement to cellular and in vivo validation.

Compound Profile and Handling

1.1. Chemical Identity

  • Compound Name: this compound

  • CAS Number: 43024-15-3[6]

  • Molecular Formula: C₇H₁₁N₃O₄ (Oxalate Salt)[7]

  • Molecular Weight: 201.18 g/mol [7]

  • Structure:

    • Base: 4-Ethyl-1H-pyrazol-3-amine

    • Salt: Oxalic Acid

1.2. Solubility and Preparation

  • The compound is reported to be slightly soluble in water.[6] For in vitro and in vivo studies, it is critical to determine its solubility in relevant solvents (e.g., DMSO, ethanol) and buffered aqueous solutions (e.g., PBS).

  • Protocol for Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add pure, anhydrous DMSO to achieve a high-concentration primary stock (e.g., 50 mM).

    • Vortex or sonicate gently until fully dissolved.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For experiments, dilute the DMSO stock into the final aqueous culture medium or vehicle. Rationale: The final DMSO concentration in the assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

1.3. Safety and Handling

  • Hazard Profile: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood. Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8]

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[8]

  • Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place.[8]

Scientific Rationale and Proposed Mechanism of Action

We hypothesize that this compound functions by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Arachidonic_Acid_Pathway membrane Cell Membrane Phospholipids aa Arachidonic Acid (AA) membrane->aa PLA2 pla2 Phospholipase A2 (PLA2) pgs Prostaglandins (e.g., PGE2) aa->pgs COX cox COX-1 / COX-2 Enzymes inflammation Inflammation Pain, Fever pgs->inflammation compound Hypothesized Action: 4-Ethyl-1H-pyrazol-3-amine oxalate compound->cox

Caption: Proposed mechanism targeting the arachidonic acid cascade.

In Vitro Screening Workflow: A Tiered Approach

A systematic, tiered approach is essential for efficiently evaluating a novel compound. This workflow prioritizes resource-intensive assays for compounds that show promise in initial, high-throughput screens.

Screening_Workflow start Compound: This compound tier1 Tier 1: Primary Screening (Target Engagement) start->tier1 cox_assay COX-1 / COX-2 Inhibition Assay tier1->cox_assay decision Analyze Data: Potency & Selectivity cox_assay->decision tier2 Tier 2: Cellular Assays (Functional Response) lps_assay LPS-Stimulated Cytokine (TNF-α, IL-6) Release Assay tier2->lps_assay no_assay Nitric Oxide (NO) Inhibition Assay tier2->no_assay proceed Proceed to In Vivo Models lps_assay->proceed no_assay->proceed decision->tier2 If Active

Caption: A tiered workflow for in vitro anti-inflammatory screening.

Tier 1 Protocol: COX-1/COX-2 Inhibition Assay

This assay directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2. Commercial kits (e.g., colorimetric or fluorescent) are widely available and recommended for standardized results.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Colorimetric substrate (e.g., TMPD)

  • Test compound stock solution (in DMSO)

  • Positive controls: A non-selective NSAID (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib)

  • 96-well microplate and plate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This typically involves diluting enzymes, substrate, and cofactors in cold assay buffer.

  • Compound Dilution: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.01 µM to 100 µM). Also prepare dilutions of the positive controls.

  • Assay Plate Setup:

    • Add 10 µL of assay buffer to the "Background" wells.

    • Add 10 µL of DMSO (vehicle control) to the "100% Initial Activity" wells.

    • Add 10 µL of each diluted test compound and control to their respective wells.

  • Enzyme Addition: Add 10 µL of diluted COX-1 or COX-2 enzyme to all wells except the background wells.

  • Incubation: Add 10 µL of Heme and incubate the plate for 5 minutes at 25°C. Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 10 µL of arachidonic acid solution to all wells to start the enzymatic reaction.

  • Develop and Read: Incubate for a specified time (e.g., 2 minutes). Add the colorimetric substrate solution, which reacts with the prostaglandin product (PGG₂), and measure the absorbance at the appropriate wavelength (e.g., 590 nm).

  • Data Analysis:

    • Correct all readings by subtracting the background absorbance.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the % inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical COX Inhibition Data

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
This compound15.20.819
Indomethacin (Control)0.11.50.07
Celecoxib (Control)>1000.05>2000
Tier 2 Protocol: LPS-Stimulated Cytokine Release in Macrophages

This cellular assay assesses the compound's ability to suppress the production of key pro-inflammatory cytokines in a biologically relevant context.

Objective: To quantify the inhibition of TNF-α and IL-6 production from lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Test compound and Dexamethasone (positive control)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • ELISA kits for murine TNF-α and IL-6

  • 24-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight. Rationale: Adherent cells provide a more consistent baseline for stimulation.

  • Compound Pre-treatment: Remove the old media. Add fresh media containing various concentrations of the test compound or Dexamethasone. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well and store it at -80°C until analysis.

  • Cytotoxicity Assessment: Add a cell viability reagent to the remaining cells in the plate and measure according to the manufacturer's protocol. Rationale: This is a critical self-validating step to ensure that the reduction in cytokines is due to anti-inflammatory activity and not simply cell death.

  • Cytokine Quantification: Perform ELISAs on the collected supernatants to measure the concentrations of TNF-α and IL-6.

  • Data Analysis: Normalize cytokine concentrations to the LPS-only control and calculate the percentage of inhibition for each compound concentration. Plot the results to determine IC₅₀ values, excluding any concentrations that show significant cytotoxicity.

In Vivo Efficacy Model: Carrageenan-Induced Paw Edema

This is a classic and highly reproducible model of acute inflammation used for the preliminary in vivo screening of anti-inflammatory drugs.[11]

Objective: To evaluate the ability of this compound to reduce acute inflammatory edema in a rodent model.

In_Vivo_Workflow acclimatize 1. Animal Acclimatization (1 week) baseline 2. Measure Baseline Paw Volume acclimatize->baseline dosing 3. Administer Compound (e.g., oral gavage) baseline->dosing carrageenan 4. Induce Inflammation (Subplantar Carrageenan Injection) dosing->carrageenan 1 hour post-dose measure 5. Measure Paw Volume (Hourly for 6 hours) carrageenan->measure analyze 6. Data Analysis (% Inhibition of Edema) measure->analyze

Caption: Workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Indomethacin (positive control, 10 mg/kg)

  • 1% (w/v) solution of λ-Carrageenan in sterile saline

  • Pletysmometer or digital calipers for measuring paw volume

Step-by-Step Methodology:

  • Animal Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.[11] Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Randomly divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: Positive Control (Indomethacin, 10 mg/kg)

    • Group 3-5: Test Compound at various doses (e.g., 10, 30, 100 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Dosing: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal. Rationale: Carrageenan is a phlogistic agent that induces a biphasic inflammatory response, allowing for the evaluation of drugs targeting different inflammatory mediators.[11]

  • Paw Volume Measurement: Measure the paw volume of each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (edema) at each time point by subtracting the baseline volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 (where V_c is the average edema in the control group and V_t is the average edema in the treated group).

    • Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test).

Table 2: Hypothetical In Vivo Paw Edema Data (at 3 hours post-carrageenan)

Treatment Group (Dose)Mean Paw Edema (mL) ± SEM% Inhibition of Edema
Vehicle Control0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%
Test Compound (10 mg/kg)0.65 ± 0.0723.5%
Test Compound (30 mg/kg)0.49 ± 0.0542.4%
Test Compound (100 mg/kg)0.35 ± 0.0458.8%
p < 0.05 compared to Vehicle Control

Conclusion and Future Directions

This application note provides a structured, evidence-based framework for the initial investigation of this compound as a potential anti-inflammatory agent. The outlined protocols, from target-based enzymatic assays to cellular and acute in vivo models, create a robust data package to establish proof-of-concept. Positive results, such as selective COX-2 inhibition and significant reduction of paw edema, would strongly support its advancement.

Future steps would involve more complex models of chronic inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, and comprehensive safety toxicology assessments to fully characterize its therapeutic potential. The versatility of the pyrazole scaffold suggests that this compound could be a valuable starting point for the development of a new generation of anti-inflammatory drugs.[1]

References

Application Notes & Protocols: Flow Chemistry Methods for the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

Pyrazoles represent a cornerstone scaffold in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib.[1][2] Their versatile biological activities have driven significant research into efficient and scalable synthetic methodologies.[3][4] Traditional batch synthesis of pyrazoles, while well-established, often grapples with challenges related to reaction control, scalability, and safety, particularly when handling hazardous intermediates.[5][6]

Flow chemistry, or continuous flow processing, has emerged as a transformative technology that addresses these limitations head-on.[7][8] By performing reactions in a continuously flowing stream through a network of tubes or channels, flow chemistry offers unparalleled control over reaction parameters such as temperature, pressure, and residence time.[9][10] This precise control enhances reaction efficiency, improves product purity, and, most critically, enables the safe use of highly reactive or unstable intermediates.[1][11] This guide provides an in-depth exploration of field-proven flow chemistry methods for pyrazole synthesis, complete with detailed protocols designed for immediate application in research and development settings.

Core Synthetic Strategies for Pyrazoles in Continuous Flow

The adaptation of classical pyrazole syntheses to continuous flow has unlocked significant improvements in efficiency and safety. The most impactful strategies include:

  • Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Equivalents: This is the most prevalent route, famously known as the Knorr pyrazole synthesis.[12] In flow, this reaction benefits from superior heat transfer, which is crucial for controlling the often exothermic condensation, and rapid mixing, which ensures homogeneity and minimizes side-product formation. Telescoped flow processes can generate the 1,3-dicarbonyl or hydrazine precursor in situ and consume it in a subsequent step without isolation.[1][13]

  • [3+2] Cycloaddition Reactions: This powerful strategy involves the reaction of a 1,3-dipole with a dipolarophile.[14][15] Flow chemistry is particularly advantageous for reactions using hazardous diazoalkanes as the 1,3-dipole.[16] On-demand generation and immediate consumption of these reagents in a closed-loop flow system drastically mitigate the risks of detonation and toxic exposure associated with their batch handling.[17][18][19]

  • Telescoped Multi-Step Syntheses: Continuous flow excels at linking multiple synthetic steps into a single, uninterrupted process.[1] This approach is ideal for synthesizing complex pyrazoles by generating unstable intermediates, such as diazonium salts or hydrazines, which are immediately passed to the next reactor for conversion, thereby avoiding their hazardous accumulation and storage.[1][20][21]

Application Protocol 1: Two-Stage Continuous Synthesis of 3,5-Disubstituted Pyrazoles

This protocol details a two-stage flow process for synthesizing pyrazoles from acetophenones and hydrazine, proceeding through an intermediate enaminone. This method showcases how flow chemistry can streamline a multi-step sequence into an efficient, automated process.[13]

Causality and Experimental Rationale

The synthesis is divided into two distinct reactor stages. The first stage involves the formation of an enaminone from an acetophenone and dimethylformamide dimethyl acetal (DMADMF) at a high temperature (170 °C). The high surface-area-to-volume ratio of the flow reactor enables rapid and uniform heating to this superheated temperature, driving the reaction to completion in minutes, a significant acceleration compared to batch methods.[13] The second stage introduces a solution of hydrazine, which undergoes cyclocondensation with the in-situ generated enaminone to form the pyrazole ring. Precise control over stoichiometry and residence time in this stage is critical for maximizing yield and minimizing impurities.

Visualized Workflow: Two-Stage Pyrazole Synthesis

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Analysis PumpA Pump A (Acetophenone + DMADMF in DMF) Mixer1 PumpA->Mixer1 0.25 mL/min PumpB Pump B (Hydrazine in DMF) Mixer2 PumpB->Mixer2 0.5 mL/min Reactor1 Reactor 1 (Coil) Enaminone Formation 170 °C, 10 min res. time Mixer1->Reactor1 0.5 mL/min Reactor1->Mixer2 Reactor2 Reactor 2 (Chip) Cyclocondensation 150 °C, 2 min res. time Mixer2->Reactor2 1.0 mL/min BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection as d1 d1->Mixer1 0.25 mL/min

Caption: Workflow for the two-stage continuous synthesis of pyrazoles.

Detailed Experimental Protocol
  • Reagent Preparation:

    • Solution A: Prepare a solution of the desired acetophenone (e.g., 0.6 M) and dimethylformamide dimethyl acetal (DMADMF, 2.0 equiv., 1.2 M) in anhydrous N,N-Dimethylformamide (DMF).

    • Solution B: Prepare a solution of hydrazine hydrate (3.0 equiv., 1.8 M) in anhydrous DMF. Caution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE).

  • Flow System Setup:

    • Assemble the flow chemistry system as depicted in the diagram above. Use two separate HPLC pumps for Solutions A and B.

    • Reactor 1 should be a stainless-steel coil (e.g., 5 mL volume) immersed in a heating block or oil bath capable of maintaining 170 °C.

    • Reactor 2 can be a glass microreactor chip (e.g., 2 mL volume) or a second coil, heated to 150 °C.

    • Install a back pressure regulator (BPR) (e.g., 10 bar) after Reactor 2 to maintain a single liquid phase at the elevated temperatures.

  • Reaction Execution:

    • Begin by pumping DMF through the entire system to prime the lines and establish stable pressure and temperature.

    • Set the flow rate for Pump A to 0.5 mL/min. This will result in a residence time of 10 minutes in the 5 mL Reactor 1.

    • Set the flow rate for Pump B to 0.5 mL/min.

    • Simultaneously start pumping Solutions A and B. The output from Reactor 1 (containing the enaminone intermediate) will mix with Solution B at the T-mixer and enter Reactor 2.

    • The total flow rate into Reactor 2 is 1.0 mL/min, resulting in a residence time of 2 minutes in the 2 mL reactor.

    • Allow the system to reach a steady state (typically 3-4 times the total system volume) before collecting the product stream.

  • Work-up and Purification:

    • Collect the reactor output in a flask containing water to quench the reaction.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the desired pyrazole.

Data Summary: Representative Pyrazole Syntheses
Starting AcetophenoneProductRun Time (min)Throughput (mmol/h)Yield (%)
Acetophenone3-Phenyl-1H-pyrazole6018.785
4'-Methoxyacetophenone3-(4-Methoxyphenyl)-1H-pyrazole6016.989
4'-Chloroacetophenone3-(4-Chlorophenyl)-1H-pyrazole6017.582
Data adapted from principles described in GalChimia's technical note.[13]

Application Protocol 2: [3+2] Cycloaddition via In-Situ Diazomethane Generation

This protocol demonstrates the synthesis of pyrazoles via a 1,3-dipolar cycloaddition using diazomethane, a highly valuable yet notoriously hazardous C1 building block.[17][22] Flow chemistry transforms this into a safe and scalable process by generating diazomethane on-demand and consuming it immediately in the subsequent reaction step.[23][24]

Causality and Experimental Rationale

The extreme toxicity and explosive nature of diazomethane preclude its safe handling and storage in large quantities.[18] This flow protocol circumvents this by coupling a diazomethane generation module directly to a reaction module. A stable precursor, such as Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide), is pumped into a generation coil where it reacts with a base to form gaseous diazomethane.[19] This gas is then co-streamed with a solution of the alkyne dipolarophile into a second reactor coil. The key to the safety of this process is that only a very small amount of diazomethane exists within the system at any given moment, minimizing potential hazards.[19] The reaction is performed at elevated temperatures to accelerate the cycloaddition, a condition that would be unthinkably dangerous in a batch setting.[23]

Visualized Workflow: Safe Diazomethane Generation and Consumption

Caption: Telescoped flow synthesis of pyrazoles using in-situ generated diazomethane.

Detailed Experimental Protocol

WARNING: This procedure involves the generation of diazomethane, which is highly toxic and explosive. It must be performed in a well-ventilated fume hood behind a blast shield by trained personnel. The system must be carefully checked for leaks.

  • Reagent Preparation:

    • Solution A (Precursor): Prepare a solution of Diazald™ (1.5 equiv.) in a mixture of acetonitrile and toluene.

    • Solution B (Base): Prepare a solution of potassium hydroxide (KOH) in aqueous ethanol.

    • Solution C (Dipolarophile): Prepare a solution of the terminal alkyne (1.0 equiv.) in toluene.

  • Flow System Setup:

    • Assemble the system as shown in the diagram. Utilize chemically resistant tubing (e.g., PFA or stainless steel).

    • The Generation Coil (e.g., 10 mL PFA tubing) should be heated to ~70 °C.

    • The Gas-Liquid Separator (membrane-based separators are commercially available) is crucial for separating the gaseous diazomethane stream from the liquid waste stream.

    • The Reaction Coil (e.g., 20 mL stainless steel) should be heated to 100-120 °C.

    • A BPR (e.g., 10-15 bar) is essential to control the reaction pressure.

  • Reaction Execution:

    • Prime the entire system with the respective solvents for each pump line.

    • Set the flow rates. For example: Pump A at 0.5 mL/min, Pump B at 0.2 mL/min, and Pump C at 1.0 mL/min. Adjust flow rates to control stoichiometry and residence time.

    • Begin pumping all three solutions simultaneously. Diazald™ and KOH will mix and react in the Generation Coil to produce diazomethane.

    • The diazomethane gas stream from the separator merges with the alkyne solution from Pump C and enters the heated Reaction Coil.

    • The [3+2] cycloaddition occurs in the Reaction Coil to form the pyrazole product.

    • Allow the system to reach a steady state before collecting the output.

  • Work-up and Purification:

    • The output stream can be carefully depressurized and collected. It is advisable to bubble the output through a flask containing acetic acid to quench any unreacted diazomethane.

    • Remove the solvent under reduced pressure.

    • Purify the crude residue by column chromatography to isolate the pure pyrazole derivative.

Conclusion: The Future of Pyrazole Synthesis is Continuous

Flow chemistry offers a robust, safe, and highly efficient platform for the synthesis of pyrazole derivatives.[25] By providing precise control over reaction conditions, it not only accelerates reaction rates and improves yields but also fundamentally changes how chemists can approach hazardous reactions.[1][9] The ability to generate and consume unstable intermediates like hydrazines and diazomethane in situ represents a significant leap forward in laboratory and industrial safety.[1][23] As the demand for complex heterocyclic molecules in drug discovery and materials science continues to grow, the adoption of continuous flow methodologies will be paramount in driving innovation efficiently and responsibly.

References

Experimental procedure for N-alkylation of 3-aminopyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Experimental Procedure for N-Alkylation of 3-Aminopyrazole Derivatives For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The N-alkylation of the pyrazole scaffold is a foundational reaction in medicinal chemistry, critical for the synthesis of numerous therapeutic agents.[1] 3-Aminopyrazole derivatives, in particular, serve as core structural motifs in a wide array of kinase inhibitors targeting enzymes implicated in oncology, neurodegenerative diseases, and inflammatory disorders.[2][3][4][5] This guide provides a detailed exposition of the experimental procedures for the N-alkylation of 3-aminopyrazole derivatives. We move beyond a simple recitation of steps to explore the underlying principles governing the reaction, with a significant focus on controlling the regioselectivity—the primary challenge in the functionalization of asymmetrically substituted pyrazoles. The protocols herein are designed to be self-validating, incorporating in-process controls and characterization checkpoints. We will discuss classical base-mediated alkylation and alternative acid-catalyzed approaches, supported by workflow diagrams, data tables, and troubleshooting insights to empower researchers in synthesizing these high-value compounds with precision and efficiency.

Introduction: The Strategic Importance of N-Alkylation and the Regioselectivity Challenge

The pyrazole ring contains two adjacent nitrogen atoms: N1, which is "pyrrole-like," and N2, which is "pyridine-like."[6] In an unsubstituted or symmetrically substituted pyrazole, these nitrogens are equivalent due to tautomerism. However, in asymmetrically substituted pyrazoles, such as the 3-aminopyrazole scaffold, the two nitrogens become distinct, creating a significant synthetic challenge. The direct alkylation of the pyrazole N-H can lead to a mixture of two regioisomers: the N1-substituted and the N2-substituted products.[1]

The specific regioisomer formed is of paramount importance as it fundamentally dictates the molecule's three-dimensional geometry, hydrogen bonding capabilities, and overall pharmacological profile. For instance, the core of potent c-Jun N-terminal kinase 3 (JNK3) inhibitors, targeted for neurodegenerative diseases, is constructed via a crucial N-alkylation step where achieving the correct isomeric configuration is essential for biological activity.[1] Similarly, novel AXL kinase inhibitors for cancer therapy are built upon a 3-aminopyrazole framework where specific N-substitution is key to their potency and selectivity.[2][3]

Controlling the regiochemical outcome is therefore not a trivial pursuit but a critical aspect of rational drug design. The selectivity of the N-alkylation is governed by a delicate interplay of electronic and steric factors, which can be manipulated through the careful selection of the base, solvent, alkylating agent, and reaction temperature.[1][7][8]

cluster_0 N-Alkylation of 3-Aminopyrazole Pyrazole 3-Aminopyrazole Derivative Reaction_Mixture Reaction Pyrazole->Reaction_Mixture Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Mixture Base Base Base->Reaction_Mixture N1_Isomer N1-Alkyl-3-aminopyrazole Reaction_Mixture->N1_Isomer Regioisomer 1 N2_Isomer N2-Alkyl-3-aminopyrazole Reaction_Mixture->N2_Isomer Regioisomer 2 node_process node_process node_input node_input node_output node_output node_control node_control start Start setup 1. Assemble Flask Under Inert Atmosphere start->setup add_reagents 2. Add Pyrazole, Base, and Anhydrous Solvent setup->add_reagents add_alkylator 3. Add Alkylating Agent add_reagents->add_alkylator react 4. Stir at Desired Temperature add_alkylator->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Aqueous Work-up (Quench, Extract, Wash) monitor->workup Reaction Complete isolate 7. Dry and Concentrate workup->isolate purify 8. Flash Column Chromatography isolate->purify product Isolated N1/N2 Products purify->product end End product->end

References

Application Note: Strategic Use of 4-Ethyl-1H-pyrazol-3-amine Oxalate for the Rapid Synthesis of Privileged Kinase-Targeted Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved therapeutics.[1] Its inherent ability to engage in critical hydrogen bonding interactions, coupled with its metabolic stability, makes it an ideal framework for drug design. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-Ethyl-1H-pyrazol-3-amine oxalate as a versatile building block for the construction of diverse compound libraries. We present two robust, step-by-step protocols for library synthesis via parallel amide coupling and subsequent N-alkylation, explain the chemical rationale behind experimental choices, and provide a framework for applying these libraries in the context of kinase inhibitor discovery.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazole derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The pyrazole ring acts as a bioisostere for various functional groups and facilitates strong interactions with biological targets through its capacity to serve as both a hydrogen bond donor (N-H) and acceptor (pyridine-like N).[1] This versatility has cemented its status in drug discovery, particularly in the development of small molecule kinase inhibitors. Protein kinases, which play a pivotal role in cellular signaling pathways, are frequent targets in oncology and inflammation research.[3] Libraries based on a substituted aminopyrazole core are therefore of high value for identifying novel modulators of these critical enzymes.

4-Ethyl-1H-pyrazol-3-amine is an exemplary starting material for library synthesis. The 3-amino group provides a reactive handle for diversification via acylation, while the two ring nitrogens offer further opportunities for modification through alkylation or arylation. The ethyl group at the 4-position provides a degree of lipophilicity and can influence the vectoral projection of other substituents into the binding pockets of target proteins.

Core Principles & Reagent Rationale

The Utility of the Oxalate Salt

4-Ethyl-1H-pyrazol-3-amine is supplied as an oxalate salt for practical reasons. Amine free bases can often be oily, hygroscopic, or susceptible to oxidative degradation. The formation of a salt, such as an oxalate, typically yields a stable, crystalline solid that is easier to handle, weigh accurately, and store long-term.[4] Oxalic acid is an excellent choice for this purpose as it is a di-acid capable of forming well-defined crystal lattices with amines.[5]

For synthetic applications, the active nucleophilic free amine must be liberated from the salt. This is readily achieved in situ by the addition of a suitable non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), immediately prior to the coupling reaction. The base neutralizes the oxalic acid, allowing the free 3-aminopyrazole to participate in the subsequent transformation.

A Two-Dimensional Diversification Strategy

The structure of 4-Ethyl-1H-pyrazol-3-amine allows for a powerful two-dimensional diversification strategy.

  • R¹ Diversification (Amide Formation): The exocyclic 3-amino group serves as the primary point for introducing diversity. Standard amide bond formation reactions allow for the coupling of a wide array of carboxylic acids, introducing various R¹ groups.

  • R² Diversification (N-Alkylation): The pyrazole ring contains two nucleophilic nitrogen atoms (N1 and N2). Following the initial amidation, the resulting pyrazole-amide can be further functionalized by N-alkylation to introduce a second diversity element (R²).

This two-step approach enables the rapid generation of a large and structurally diverse library from a single, strategic starting material.

Experimental Protocols for Library Synthesis

The following protocols are designed for parallel synthesis, for example, in a 96-well plate format, to maximize throughput.

Protocol 1: Parallel Synthesis of a Pyrazole-Amide Intermediate Library (R¹ Diversification)

This protocol describes the coupling of this compound with a library of diverse carboxylic acids. The choice of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is deliberate; it is highly efficient, minimizes racemization of chiral acids, and is effective even with weakly nucleophilic amines.[6]

Workflow Diagram: Amide Library Synthesis

G cluster_prep Reagent Preparation cluster_reaction Reaction in 96-Well Plate cluster_workup Workup & Isolation reagent_amine 4-Ethyl-1H-pyrazol-3-amine oxalate in DMF/DIPEA dispense_amine Dispense Amine Solution (1.2 equiv) reagent_amine->dispense_amine reagent_acid Carboxylic Acid Library (R¹-COOH) in DMF dispense_acid Dispense Acid (1.0 equiv) reagent_acid->dispense_acid reagent_coupling HATU in DMF dispense_coupling Dispense HATU (1.1 equiv) reagent_coupling->dispense_coupling dispense_acid->dispense_coupling activate Activate Acid (Stir 15 min) dispense_coupling->activate activate->dispense_amine react React Overnight at Room Temp dispense_amine->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract purify Purify via Flash Chromatography extract->purify product Amide Library (R¹-Amide-Pyrazole) purify->product

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology:

  • Reagent Plate Preparation:

    • Carboxylic Acid Plate: In a 96-well deep-well plate, dispense solutions of 88 different carboxylic acids (R¹-COOH, 0.1 M in DMF, 200 µL per well, 0.02 mmol, 1.0 equiv). Leave the remaining 8 wells for controls.

    • Coupling Agent: Prepare a stock solution of HATU (0.11 M in DMF).

    • Amine Stock Solution: In a flask, suspend this compound (503 mg, 2.5 mmol) in DMF (20 mL). Add N,N-Diisopropylethylamine (DIPEA) (870 µL, 5.0 mmol, 2.0 equiv relative to the amine salt) to liberate the free base. Stir for 10 minutes. This creates an ~0.125 M solution of the free amine.

  • Reaction Execution (in the Carboxylic Acid Plate):

    • To each well containing a carboxylic acid, add the HATU solution (200 µL, 0.022 mmol, 1.1 equiv).

    • Seal the plate and agitate on an orbital shaker for 15 minutes at room temperature to pre-activate the carboxylic acids.

    • Dispense the amine stock solution (200 µL, ~0.025 mmol, ~1.2 equiv) into each well.

    • Seal the plate tightly and agitate on an orbital shaker at room temperature for 16-24 hours.

  • Workup and Purification:

    • Quench the reactions by adding saturated aqueous NaHCO₃ solution (500 µL) to each well.

    • Extract the products by adding ethyl acetate (1 mL) to each well, sealing, shaking vigorously, and centrifuging to separate the layers.

    • Transfer the organic layer to a new 96-well plate for purification.

    • Purification can be performed using a parallel flash chromatography system or by HPLC.

  • Analysis:

    • Confirm the identity and purity of the library members using LC-MS analysis.

Protocol 2: Parallel N-Alkylation of Amide Library (R² Diversification)

This protocol diversifies the amide library by alkylating one of the pyrazole ring nitrogens. The regioselectivity of N-alkylation on unsymmetrical pyrazoles is a known challenge.[7] Steric hindrance often dictates the site of alkylation. With a substituent at the 3-position (the newly formed amide), alkylation is generally favored at the less sterically hindered N1 position, especially with bulkier alkylating agents.[8] Using a base like potassium carbonate in a polar aprotic solvent is a standard and effective method.[9]

Step-by-Step Methodology:

  • Reagent Plate Preparation:

    • Amide Library Plate: In a 96-well deep-well plate, dispense solutions of the previously synthesized pyrazole-amides (0.05 M in acetone, 200 µL per well, 0.01 mmol, 1.0 equiv).

    • Alkylating Agent Plate: In a separate plate, dispense solutions of various alkyl halides (R²-X, e.g., benzyl bromides, alkyl iodides) (0.1 M in acetone, 120 µL per well, 0.012 mmol, 1.2 equiv).

    • Base: Weigh solid, anhydrous potassium carbonate (K₂CO₃) (4.2 mg, 0.03 mmol, 3.0 equiv) into the wells of the amide library plate.

  • Reaction Execution:

    • Transfer the alkylating agent solutions from their plate to the corresponding wells of the amide library plate containing the amide and K₂CO₃.

    • Seal the plate securely with a heat-resistant seal.

    • Heat the reaction plate at 60 °C with vigorous shaking for 12-18 hours.

  • Workup and Purification:

    • Cool the plate to room temperature.

    • Filter the contents of each well to remove the K₂CO₃ solids, washing with a small amount of acetone.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Re-dissolve the residue in a suitable solvent (e.g., DMSO/Methanol) for analysis and screening. For higher purity, parallel purification via HPLC is recommended.

  • Analysis:

    • Analyze the products by LC-MS to confirm successful alkylation and assess the ratio of N1/N2 regioisomers.

Data Presentation and Expected Outcomes

The described two-step synthesis allows for the creation of a large matrix of compounds from commercially available building blocks.

Table 1: Representative Building Blocks for Library Synthesis

R¹ Diversity (Carboxylic Acids) R² Diversity (Alkyl Halides)
4-Chlorobenzoic acidBenzyl bromide
3-Methoxybenzoic acid4-Fluorobenzyl bromide
Thiophene-2-carboxylic acid2-(Bromomethyl)naphthalene
Cyclohexanecarboxylic acidEthyl iodide
N-Boc-glycine3-Chlorobenzyl bromide
Furoic acid4-(Trifluoromethyl)benzyl bromide

Table 2: Expected Reaction Outcomes

Reaction Step Success Rate Expected Purity (Crude) Expected Yield (Purified) Key Considerations
Amide Coupling>85%50-90%40-75%Sterically hindered acids may give lower yields.
N-Alkylation>80%40-85%35-70%Regioisomer formation is possible. Reactive halides work best.

Application in Kinase Inhibitor Discovery

Many kinase inhibitors bind to the ATP-binding site, which often involves a "hinge" region that forms key hydrogen bonds with the inhibitor. The pyrazole core is an excellent hinge-binder. A library synthesized using the protocols above can be screened against a panel of kinases to identify novel inhibitors.

Relevant Signaling Pathway: PI3K/AKT/mTOR The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making its constituent kinases prime therapeutic targets.[3]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Library Pyrazole Library (Potential Inhibitor) Library->PI3K Library->AKT Library->mTORC1

Caption: The PI3K/AKT/mTOR signaling pathway, a key target for cancer therapy.

A primary screen of the synthesized library against key kinases in this pathway (e.g., PI3K, AKT, mTOR) could be performed using a biochemical assay, such as an ADP-Glo™ or LanthaScreen™ assay, to measure enzyme activity. Hits from this screen can then be validated in cell-based assays to assess their effect on cell proliferation and survival in relevant cancer cell lines.

Conclusion

This compound is a highly valuable and cost-effective building block for the efficient construction of diverse, drug-like compound libraries. The straightforward, two-dimensional diversification strategy involving amide coupling and N-alkylation provides rapid access to a vast chemical space. The resulting libraries are ideally suited for screening campaigns against important drug targets, particularly protein kinases, and can serve as a rich source of starting points for hit-to-lead optimization programs in drug discovery.

References

Analytical techniques for purity assessment of 4-Ethyl-1H-pyrazol-3-amine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Analytical Techniques for Purity Assessment of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

4-Ethyl-1H-pyrazol-3-amine is a substituted pyrazole, a class of heterocyclic compounds that are foundational building blocks in the synthesis of numerous pharmaceutical agents.[1][2] When prepared as an oxalate salt, its stability and handling properties are often improved, making it suitable for drug development processes. The purity of this intermediate is paramount, as any impurities—ranging from unreacted starting materials and by-products to degradation products—can be carried through the synthesis chain, potentially compromising the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4]

This application note provides a comprehensive, multi-faceted strategy for the purity assessment of this compound. We will explore the causality behind the selection of orthogonal analytical techniques, detail robust experimental protocols, and frame the entire process within the context of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][5][6]

Potential Impurities: A Rationale-Driven Approach

A thorough purity assessment begins with a theoretical analysis of potential impurities based on the synthetic route. The synthesis of pyrazoles often involves the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound.[7][8] Based on this, likely impurities for this compound could include:

  • Process-Related Impurities:

    • Unreacted starting materials.

    • Reagents, ligands, or catalysts used in the synthesis.[3][9]

    • By-products from side reactions, such as isomeric pyrazoles.[8]

  • Degradation Products: Arising from instability under specific storage or process conditions (e.g., oxidation, hydrolysis).[5]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[3]

  • Inorganic Impurities: Residual inorganic salts or heavy metals.[3][9]

A robust analytical strategy must be capable of separating, identifying, and quantifying these diverse species.

The Integrated Analytical Workflow: A Holistic Strategy

No single technique can provide a complete purity profile. A holistic assessment is achieved by integrating orthogonal methods, each providing a unique piece of the puzzle. The relationship between these techniques forms a self-validating system where results from one method corroborate another.

AnalyticalWorkflow cluster_0 Primary Purity & Identity cluster_1 Physicochemical Properties cluster_2 Inorganic & Elemental HPLC HPLC / UPLC (Organic Purity, Impurity Profile) MS Mass Spectrometry (Molecular Weight, Impurity ID) HPLC->MS LC-MS for Unknown ID Report Certificate of Analysis (Complete Purity Profile) HPLC->Report Quantifies Purity & Impurities NMR NMR Spectroscopy (Structural Identity, Impurity ID) NMR->Report Confirms Structure TGA Thermogravimetric Analysis (TGA) (Water, Residual Solvents) TGA->Report Quantifies Volatiles DSC Differential Scanning Calorimetry (DSC) (Melting Point, Polymorphism) DSC->Report FTIR FTIR Spectroscopy (Functional Groups, Fingerprint ID) FTIR->Report Confirms Identity EA Elemental Analysis (CHN, Stoichiometry) EA->Report IC Ion Chromatography (Counter-ion, Inorganic Salts) IC->Report Confirms Salt Form Sample Test Sample: This compound Sample->HPLC Primary Assay Sample->NMR Sample->TGA

Caption: Integrated workflow for comprehensive purity assessment.

Chromatographic Methods: The Cornerstone of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the principal technique for determining the purity of non-volatile organic compounds and quantifying related substances.[8] Its high resolving power allows for the separation of the main component from closely related impurities.

Rationale for Method Design (HPLC)
  • Stationary Phase: A reversed-phase C18 column is the logical starting point. The pyrazole core possesses moderate polarity, making it well-suited for retention and separation on a non-polar stationary phase.

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is required. The amine and oxalate moieties mean the compound's ionization state is pH-dependent. A buffer (e.g., phosphate or formate) is crucial to maintain a constant pH, ensuring reproducible retention times and sharp peak shapes.[10]

  • Detection: A Photodiode Array (PDA) detector is highly recommended over a single-wavelength UV detector. A PDA detector acquires the entire UV-Vis spectrum for each peak, which is invaluable for:

    • Peak Purity Analysis: To check if a chromatographic peak corresponds to a single compound.

    • Method Development: To select the optimal detection wavelength for maximum sensitivity.

    • Impurity Identification: To provide spectral information that can help in the preliminary identification of unknown impurities.[11]

Protocol: Purity by Reversed-Phase HPLC

Objective: To quantify this compound and its organic impurities.

A. Materials and Reagents

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

B. Chromatographic Conditions

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µm Standard reversed-phase column for good resolution and efficiency.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0 Buffered aqueous phase to control ionization and ensure peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Gradient 0-5 min: 5% B; 5-25 min: 5-80% B; 25-30 min: 80% B; 30.1-35 min: 5% B Gradient elution is necessary to elute both polar and non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection PDA at 230 nm Wavelength selected based on UV maxima of the pyrazole chromophore.
Injection Vol. 10 µL

| Diluent | Water:Acetonitrile (80:20 v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |

C. Solution Preparation

  • Mobile Phase A: Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

D. System Suitability Before sample analysis, inject the Standard Solution five times. The results must meet the following criteria as per USP guidelines[12][13]:

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000

| RSD for Peak Area | ≤ 2.0% |

E. Data Analysis

  • Inject the blank (Diluent), followed by the Standard and Sample solutions.

  • Identify the principal peak in the sample chromatogram based on the retention time of the standard.

  • Calculate the percentage of any impurity using the area normalization method: % Impurity = (Area_impurity / Total Area_all_peaks) x 100

  • Calculate the final purity (assay) by subtracting the sum of all impurities from 100%.

Thermal Analysis: Assessing Non-Chromatophoric Impurities

Thermal techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for detecting impurities that lack a UV chromophore, such as water and residual solvents, and for characterizing the solid-state properties of the salt.[14]

Rationale for Thermal Methods
  • TGA: Measures the change in mass of a sample as a function of temperature.[14] For an oxalate salt, TGA can quantify:

    • Water Content: Mass loss at temperatures below ~120 °C.

    • Residual Solvents: Mass loss at temperatures corresponding to the boiling points of potential solvents.

    • Thermal Decomposition: The decomposition of the oxalate salt itself, which occurs in distinct steps and can be compared to the theoretical mass loss, providing confirmation of the salt's stoichiometry.[15][16]

  • DSC: Measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, which is a key indicator of purity. A broad melting endotherm or a melting point depression often suggests the presence of impurities.

Protocol: TGA for Water and Thermal Stability

Objective: To determine the water/volatile content and observe the thermal decomposition profile.

A. Instrument Conditions

Parameter Condition
Instrument TGA/SDTA Instrument
Crucible Alumina, 70 µL
Sample Size 5-10 mg
Atmosphere Nitrogen, 50 mL/min

| Heating Program | Ramp from 30 °C to 600 °C at 10 °C/min |

B. Procedure

  • Tare the TGA crucible.

  • Accurately weigh 5-10 mg of the sample into the crucible.

  • Place the crucible in the instrument and start the heating program.

C. Data Interpretation

  • Step 1 (Dehydration/Solvent Loss): Calculate the % mass loss from the start of the run to ~150 °C. This corresponds to water and/or residual volatile solvents.

  • Step 2 & 3 (Decomposition): The decomposition of amine oxalates often proceeds via loss of CO and CO2, similar to metal oxalates.[14][15] Analyze the mass loss steps at higher temperatures to confirm the decomposition pathway and stoichiometry.

Spectroscopic and Other Methods: Identity and Confirmation

NMR and Mass Spectrometry
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are unparalleled for structural elucidation.[17] For purity assessment, NMR confirms the identity of the main component and can detect and help identify impurities with different chemical structures, even at low levels.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. When coupled with HPLC (LC-MS), it is the most powerful tool for identifying unknown impurities by providing their molecular weights and fragmentation patterns.

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for identity confirmation.[18] By comparing the FTIR spectrum of a sample to that of a reference standard, one can quickly verify the presence of key functional groups (N-H, C=N, C-N, and the characteristic bands of the oxalate counter-ion) and confirm that the material is the correct compound.

Adherence to Regulatory Standards: ICH Guidelines

The entire process of purity assessment must be framed by regulatory expectations. The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][9]

Impurity Thresholds

The action required for a given impurity is dictated by its concentration relative to established thresholds, which are based on the maximum daily dose of the final drug.[4][6]

ThresholdMaximum Daily Dose ≤ 2 g/day Rationale
Reporting ≥ 0.05%Impurities at or above this level must be reported in regulatory filings.[3]
Identification ≥ 0.10% or 1.0 mg/day (whichever is lower)Impurities at or above this level must be structurally identified.[3]
Qualification ≥ 0.15% or 1.0 mg/day (whichever is lower)The biological safety of impurities at or above this level must be established.[3]

Caption: Decision tree for impurity management based on ICH Q3A(R2) thresholds.[4]

Conclusion

The purity assessment of this compound is a rigorous, multi-step process that relies on the strategic application of orthogonal analytical techniques. A high-resolution HPLC method forms the core of the strategy for quantifying organic purity, while thermal and spectroscopic methods provide essential data on volatile impurities, identity, and solid-state properties. By integrating these techniques and adhering to the principles of method validation and regulatory guidelines, researchers and drug developers can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product. The protocols and rationales provided herein serve as a robust framework for establishing a comprehensive and scientifically sound purity assessment program.

References

Application Notes and Protocols for the Scale-Up Synthesis of Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Importance of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a wide array of blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[1][2] The journey from a promising milligram-scale laboratory discovery to a multi-kilogram active pharmaceutical ingredient (API) is fraught with challenges.[3] This guide provides a comprehensive overview of the key considerations, detailed protocols, and safety measures essential for the successful scale-up synthesis of substituted pyrazole compounds.

Core Principles for Successful Scale-Up: A Paradigm Shift from Bench to Plant

Scaling a chemical synthesis is not merely about using larger flasks and greater quantities of reagents. It necessitates a fundamental shift in mindset, prioritizing safety, robustness, efficiency, and cost-effectiveness. Key considerations include:

  • Reaction Kinetics and Thermodynamics: Exothermic reactions that are easily managed in the lab can pose significant thermal runaway risks in large reactors with lower surface-area-to-volume ratios.[4] Understanding the reaction's heat flow is paramount for designing appropriate cooling systems and ensuring safe addition rates.

  • Mass and Heat Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" and concentration gradients, resulting in side reactions and reduced yields.[5] The choice of reactor geometry, agitator design, and stirring speed are critical process parameters.

  • Reagent and Solvent Selection: Solvents and reagents that are convenient at the lab scale may be impractical or unsafe for large-scale production due to cost, toxicity, or difficult removal. Green chemistry principles, such as the use of safer solvents and catalytic processes, are increasingly important in industrial settings.[6][7]

  • Process Safety Management (PSM): A systematic approach to identifying, evaluating, and controlling process hazards is non-negotiable. This includes conducting Hazard and Operability (HAZOP) studies and Failure Mode and Effects Analyses (FMEA) to proactively address potential safety issues, especially when handling hazardous reagents like hydrazine and its derivatives.[4][8]

Strategic Approaches to Pyrazole Ring Formation at Scale

The classical Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the industrial production of many pyrazole-containing APIs.[9][10][11] This venerable reaction, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, offers a direct and often high-yielding route to the pyrazole core.[12][13] However, its implementation on a large scale requires careful optimization and, in many cases, adaptation to modern process technologies.

The Optimized Knorr Synthesis in Batch Reactors: A Workhorse for Industrial Production

The Knorr synthesis and its variations are widely employed for the large-scale production of pyrazoles. The following protocol provides a generalized framework for a kilogram-scale batch synthesis, emphasizing critical process parameters.

Protocol 1: Kilogram-Scale Batch Synthesis of a Substituted Pyrazole via Knorr Condensation

Safety First: This protocol involves the use of hydrazine hydrate, a toxic and potentially hazardous substance. All operations must be conducted in a well-ventilated fume hood or a designated high-containment area by personnel trained in handling hazardous materials. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[14][15][16]

Materials and Equipment:

  • 1,3-Dicarbonyl Compound (e.g., substituted benzoylacetone)

  • Substituted Hydrazine Hydrate or Hydrochloride Salt

  • Solvent (e.g., Ethanol, Isopropanol, Toluene)[9]

  • Acid Catalyst (e.g., Acetic Acid, Sulfuric Acid)[12]

  • Glass-lined or Stainless Steel Reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition Funnel or Metering Pump

  • Heating/Cooling Mantle or Circulator

Procedure:

  • Reactor Setup and Inerting: The reactor is thoroughly cleaned, dried, and purged with an inert gas, such as nitrogen, to create an inert atmosphere.

  • Charge and Dissolution: The 1,3-dicarbonyl compound and the chosen solvent are charged into the reactor. The mixture is stirred until complete dissolution is achieved.

  • Catalyst Addition: The acid catalyst is added to the reactor.

  • Controlled Hydrazine Addition: The substituted hydrazine, dissolved in a suitable solvent, is added to the reactor at a controlled rate via an addition funnel or metering pump. The addition is often exothermic, and the rate of addition should be carefully controlled to maintain the desired reaction temperature.[4]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.[12]

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled. The product may crystallize directly from the reaction mixture or require the addition of an anti-solvent (e.g., water) to induce precipitation.[14]

  • Filtration and Drying: The solid product is collected by filtration using a Nutsche filter or centrifuge, washed with a suitable solvent to remove impurities, and dried under vacuum at an appropriate temperature to afford the crude substituted pyrazole.

  • Purification by Recrystallization: The crude product is further purified by recrystallization from a suitable solvent system to achieve the desired purity specifications.[9]

Parameter Lab Scale (grams) Pilot/Production Scale (kilograms) Rationale for Change
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorDurability, better heat transfer, and larger volume.
Addition Method Pipette or dropping funnelMetering pump or pressure-equalized addition funnelPrecise control of addition rate to manage exotherms.[4]
Temperature Control Heating mantle/ice bathJacketed reactor with thermal fluidUniform and efficient heating and cooling.[4]
Mixing Magnetic stir barOverhead mechanical stirrer (various impeller designs)Ensures homogeneity in a larger volume, preventing localized hot spots and concentration gradients.[5]
Work-up Separatory funnel, beakerQuench tank, crystallizer, filter-dryerSpecialized equipment for handling large volumes and ensuring safe and efficient isolation.

Table 1: Key Equipment and Procedural Changes from Lab to Production Scale.

Flow Chemistry and Telescoped Synthesis: The Modern Approach to Safety and Efficiency

For many pyrazole syntheses, particularly those involving hazardous intermediates like diazonium salts or requiring precise control over reaction conditions, continuous flow chemistry offers significant advantages over traditional batch processing.[17] Flow reactors enable reactions to be performed in a continuously flowing stream, offering superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for higher yields and purities.[1][18][19]

"Telescoped synthesis," where multiple reaction steps are performed sequentially in a continuous flow without the isolation of intermediates, further enhances efficiency and safety.[20] This approach is particularly valuable for the synthesis of N-aryl pyrazoles, where the in-situ generation and immediate consumption of unstable diazonium and hydrazine intermediates is a key safety feature.[18]

Workflow for a Telescoped Flow Synthesis of N-Aryl Pyrazoles:

G cluster_0 Module 1: Diazotization cluster_1 Module 2: Reduction cluster_2 Module 3: Cyclocondensation cluster_3 Downstream Processing Aniline Aniline Solution Pump1 Pump A Aniline->Pump1 NaNO2_Acid NaNO2 / Acid Solution Pump2 Pump B NaNO2_Acid->Pump2 Mixer1 Pump1->Mixer1 Pump2->Mixer1 Reactor1 Flow Reactor 1 (e.g., 0-10 °C) Mixer1->Reactor1 Diazonium Salt Formation Mixer2 Reactor1->Mixer2 Reducer Reducing Agent (e.g., SnCl2 or Vitamin C) Pump3 Pump C Reducer->Pump3 Pump3->Mixer2 Reactor2 Flow Reactor 2 (e.g., 20-40 °C) Mixer2->Reactor2 Hydrazine Formation Mixer3 Reactor2->Mixer3 Dicarbonyl 1,3-Dicarbonyl Solution Pump4 Pump D Dicarbonyl->Pump4 Pump4->Mixer3 Reactor3 Flow Reactor 3 (e.g., 80-120 °C) Mixer3->Reactor3 Pyrazole Formation Purification In-line Purification / Crystallization Reactor3->Purification Product Final Product Purification->Product

Caption: A modular, telescoped flow synthesis of N-aryl pyrazoles.

Protocol 2: Conceptual Continuous Flow Synthesis of a Substituted Pyrazole

Safety Note: The setup and operation of a continuous flow reactor system should only be undertaken by personnel with specific training in this technology. Pressure regulation and leak detection are critical safety features.

Equipment:

  • Multiple precision pumping systems (e.g., syringe pumps, HPLC pumps)

  • T-mixers or static mixers

  • Tubing reactors (e.g., PFA, stainless steel) of appropriate length and diameter

  • Temperature-controlled zones (e.g., heating/cooling baths, column heaters)

  • Back-pressure regulator

  • In-line analytical tools (optional, e.g., IR, UV-Vis)

  • Collection vessel

Procedure:

  • Solution Preparation: Prepare separate stock solutions of the aniline, sodium nitrite/acid, reducing agent, and 1,3-dicarbonyl compound at the desired concentrations.

  • System Priming: Prime the pumps and the reactor system with the appropriate solvents to remove air and ensure a stable flow.

  • Initiation of Flow: Start the pumps at the calculated flow rates to achieve the desired stoichiometry and residence time in each reactor coil. The aniline and nitrite/acid streams are mixed and enter the first temperature-controlled zone for diazotization.

  • Telescoped Reactions: The output from the first reactor, containing the in-situ formed diazonium salt, is then mixed with the reducing agent stream and enters the second reactor for conversion to the hydrazine. Subsequently, this stream is mixed with the 1,3-dicarbonyl solution and enters the third, typically heated, reactor for the final cyclocondensation to form the pyrazole.

  • Steady State and Collection: The system is allowed to reach a steady state, after which the product stream is collected.

  • Work-up and Isolation: The collected product stream is then subjected to appropriate work-up procedures, such as extraction, crystallization, or in-line purification, to isolate the final product.

Parameter Batch Synthesis Flow Synthesis Advantages of Flow
Safety Accumulation of hazardous intermediates (e.g., diazonium salts, hydrazines).[4]Minimal hold-up of hazardous intermediates; they are generated and consumed in situ.[18][20]Significantly improved safety profile, especially at scale.[21]
Heat Transfer Limited by the surface-area-to-volume ratio of the reactor.Excellent heat transfer due to the high surface-area-to-volume ratio of the tubing.Precise temperature control, minimizing side reactions and enabling access to higher temperatures and pressures safely.[17]
Mixing Can be challenging and non-uniform in large vessels.[5]Rapid and efficient mixing in T-mixers or static mixers.Improved reaction kinetics and product consistency.
Scalability "Scaling out" by running more batches or "scaling up" to larger, more complex reactors."Scaling out" by running the flow reactor for a longer duration or using parallel reactors.More straightforward and predictable scale-up.[17]
Process Control Batch-to-batch variability.Tighter control over reaction parameters (temperature, pressure, residence time), leading to higher consistency.Improved product quality and reproducibility.

Table 2: Comparison of Batch vs. Flow Synthesis for Pyrazole Production.

Case Study: The Industrial Synthesis of Celecoxib

Celecoxib, the active ingredient in Celebrex®, is a selective COX-2 inhibitor widely used for the treatment of arthritis. Its industrial synthesis provides an excellent real-world example of the application of the Knorr pyrazole synthesis at a large scale.[9] The key transformation involves the regioselective condensation of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione with 4-sulfonamidophenylhydrazine.[9]

Key challenges in the scale-up of Celecoxib synthesis include:

  • Regioselectivity: The unsymmetrical 1,3-dicarbonyl starting material can potentially lead to the formation of an undesired regioisomer. The reaction conditions, including solvent and catalyst, are carefully optimized to favor the formation of the desired 1,5-diarylpyrazole isomer.[9]

  • Purification: The final product must meet stringent purity requirements. The process typically involves multiple recrystallization steps to remove impurities, including the undesired regioisomer.[9]

  • Solvent Selection: The choice of solvent is critical for both the reaction efficiency and the crystallization process. Solvents like toluene and ethyl acetate are often used in the industrial process.[9]

Recent advancements have explored the use of flow chemistry for the synthesis of Celecoxib, demonstrating the potential for reduced reaction times and improved process safety.[17][22]

Process Safety and Hazard Mitigation: Handling Hydrazine with Care

The use of hydrazine and its derivatives is a significant safety concern in pyrazole synthesis.[4] Hydrazine is toxic, flammable, and can undergo exothermic decomposition, which can be catalyzed by certain metals.[8][23] A robust process safety program is essential for any large-scale synthesis involving these reagents.

Key Hazard Mitigation Strategies:

  • Use of Dilute Solutions: Using dilute aqueous solutions of hydrazine significantly reduces the risks of fire, explosion, and thermal runaway.[8]

  • Inert Atmosphere: All operations involving hydrazine should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric oxygen.[15]

  • Material Compatibility: Ensure that all equipment is made of compatible materials. Certain metals, such as copper and its alloys, can catalyze the decomposition of hydrazine and should be avoided.[16]

  • Temperature Control: Strict temperature control is crucial to prevent runaway reactions. The reactor must have an adequate cooling capacity, and emergency cooling systems should be in place.[4]

  • Engineering Controls: Use of closed-system transfers, dedicated ventilation, and scrubber systems to minimize operator exposure.[16]

  • Flow Chemistry: As previously discussed, generating and consuming hydrazine derivatives in situ using a flow reactor is a highly effective strategy for minimizing the associated risks.[18][20]

Purification and Crystallization at Scale: Achieving High Purity

The purification of the final pyrazole product is a critical step in ensuring that it meets the required quality standards for pharmaceutical use. Crystallization is the most common method for purifying solid compounds at a large scale.

Key Considerations for Large-Scale Crystallization:

  • Solvent Selection: The ideal solvent system should provide good solubility at elevated temperatures and poor solubility at lower temperatures, be non-reactive with the product, and be easily removed during drying. A combination of a solvent and an anti-solvent is often used to optimize the crystallization process.

  • Cooling Profile: The rate of cooling can significantly impact the crystal size, shape, and purity. A controlled, slow cooling profile is generally preferred to promote the growth of larger, more easily filterable crystals and to minimize the inclusion of impurities.

  • Seeding: The introduction of seed crystals at the appropriate temperature can help to control the crystallization process, leading to a more uniform crystal size distribution and preventing issues like oiling out or the formation of fine, difficult-to-filter particles.

  • Filtration and Drying: Efficient solid-liquid separation is typically achieved using a Nutsche filter or a centrifuge. The resulting wet cake is then washed with a suitable solvent to remove residual mother liquor and dried under vacuum to a constant weight.

An alternative purification strategy involves the formation of a salt of the pyrazole product with an inorganic or organic acid, followed by crystallization of the salt and subsequent neutralization to regenerate the purified pyrazole base.[24]

Conclusion: A Multidisciplinary Approach to Scalable Pyrazole Synthesis

The successful scale-up of substituted pyrazole synthesis is a multidisciplinary endeavor that requires a deep understanding of organic chemistry, chemical engineering, and process safety. By carefully considering the principles of reaction kinetics, mass and heat transfer, and by leveraging modern technologies such as flow chemistry and telescoped synthesis, researchers and drug development professionals can navigate the challenges of moving from the laboratory bench to industrial production. A steadfast commitment to process safety, particularly when handling hazardous reagents, is the bedrock upon which all successful scale-up campaigns are built. This guide provides a foundational framework for developing safe, robust, and efficient processes for the large-scale production of these vital pharmaceutical building blocks.

References

Application Notes & Protocols: 4-Ethyl-1H-pyrazol-3-amine Oxalate as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its prevalence in approved drugs like Celecoxib and its role in advanced clinical candidates underscore the importance of developing efficient synthetic routes to novel pyrazole-based derivatives.[3][5] Among the various precursors, 3-aminopyrazoles are particularly valuable due to their dual nucleophilic centers (the endocyclic N-H and the exocyclic amino group), which enable their use in cyclocondensation reactions to construct fused heterocyclic systems.[4][6]

This guide focuses on 4-Ethyl-1H-pyrazol-3-amine oxalate , a highly versatile and functional building block. The presence of the ethyl group at the C4 position provides a key point of structural diversity compared to its unsubstituted counterpart, influencing solubility, lipophilicity, and steric interactions with biological targets. The stable, crystalline oxalate salt form ensures ease of handling, weighing, and storage, making it an ideal starting material for robust and reproducible synthetic protocols.[7] We will explore its application in the synthesis of two medicinally significant fused heterocyclic systems: Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines .

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the starting material. This compound is a stable solid, but standard laboratory precautions should be observed.

PropertyDescription
Chemical Name This compound
CAS Number 43024-15-3
Appearance Colorless to off-white crystalline powder.[7]
Solubility Soluble in water and polar organic solvents like ethanol and methanol.[7]
Storage Store in a cool, dry place away from strong oxidizing agents, acids, and bases.
Safety Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.[7]

Core Application 1: Synthesis of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core is a cornerstone of modern medicinal chemistry, particularly in the development of protein kinase inhibitors for oncology.[6][8] This scaffold acts as a bioisostere for purine, enabling it to effectively target the ATP-binding sites of various kinases.[9] The synthesis is typically achieved via a cyclocondensation reaction between a 3-aminopyrazole and a 1,3-dielectrophilic species, most commonly a β-dicarbonyl compound.[6]

General Reaction Scheme & Mechanism

The reaction proceeds through an initial nucleophilic attack of the exocyclic amino group onto one of the carbonyls of the β-dicarbonyl compound, followed by condensation to form a vinylogous amide (enaminone) intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the endocyclic pyrazole nitrogen, and a final dehydration step yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. Acetic acid is a common catalyst as it facilitates both the initial condensation and the final dehydration step.

G R1 4-Ethyl-1H-pyrazol-3-amine I1 Enaminone Intermediate R1->I1 Condensation (-H₂O) R2 1,3-Diketone (e.g., Acetylacetone) R2->I1 I2 Cyclized Intermediate I1->I2 P1 6-Ethyl-5,7-dimethyl- pyrazolo[1,5-a]pyrimidine I2->P1 Dehydration (-H₂O)

Caption: Mechanism for Pyrazolo[1,5-a]pyrimidine formation.

Detailed Protocol: Synthesis of 6-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine

This protocol provides a reliable method for the synthesis of a model pyrazolo[1,5-a]pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2,4-pentanedione) (1.2 eq)

  • Glacial Acetic Acid (10-15 volumes)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and glacial acetic acid (10-15 volumes).

  • Reagent Addition: Add acetylacetone (1.2 eq) to the suspension. The oxalate salt will react with the acetic acid to free the amine in situ.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Rationale: Refluxing in acetic acid provides the necessary thermal energy to overcome the activation barrier for both condensation and cyclization. Acetic acid serves as both the solvent and an acid catalyst.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Core Application 2: Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is another privileged heterocyclic system with a wide range of biological activities.[10] Compounds containing this core have been investigated as kinase inhibitors, and for other therapeutic applications, including the development of probes for Alzheimer's disease plaques.[10][11] A common and effective synthetic route is the reaction of a 3-aminopyrazole with an α,β-unsaturated carbonyl compound.[10][11]

General Reaction Scheme & Mechanism

This transformation is believed to proceed via an initial Michael addition, where the nucleophilic C4 of the pyrazole ring or the exocyclic amino group attacks the β-position of the enone. Literature suggests the initial attack is often from the amino group.[10] This is followed by an intramolecular condensation of the remaining nucleophile onto the carbonyl carbon. A final dehydration and spontaneous oxidation/aromatization step furnishes the stable pyrazolo[3,4-b]pyridine system.

G R1 4-Ethyl-1H-pyrazol-3-amine I1 Michael Adduct R1->I1 Michael Addition R2 α,β-Unsaturated Ketone R2->I1 I2 Cyclized Dihydro Intermediate I1->I2 P1 4-Ethyl-1H-pyrazolo[3,4-b]pyridine Derivative I2->P1 Dehydration & Aromatization

Caption: Mechanism for Pyrazolo[3,4-b]pyridine formation.

Detailed Protocol: Synthesis of a 4-Ethyl-1H-pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general procedure for the cyclization with an α,β-unsaturated ketone.

Materials:

  • This compound (1.0 eq)

  • Appropriate α,β-unsaturated ketone (e.g., chalcone derivative) (1.0 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Piperidine or another base catalyst (catalytic amount)

  • Hydrochloric Acid (dilute)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend this compound (1.0 eq) in ethanol (20 volumes).

  • Reagent Addition: Add the α,β-unsaturated ketone (1.0 eq) followed by a catalytic amount of piperidine (e.g., 0.1 eq).

    • Rationale: The oxalate salt is first neutralized by the basic catalyst to generate the free amine. Piperidine also catalyzes the Michael addition and subsequent condensation steps.

  • Heating: Heat the mixture to reflux and maintain for 8-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • If a solid has formed, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no solid forms, concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification:

    • The crude product (either the filtered solid or the residue from the extraction) can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel.

Expected Results & Characterization

The successful synthesis of these scaffolds can be confirmed by standard analytical techniques.

Target CompoundTypical Yield (%)Key ¹H NMR Signal (indicative)
6-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine65-85%A singlet for the C2-H proton of the pyrazole ring (~6.5 ppm).[12]
4-Ethyl-1H-pyrazolo[3,4-b]pyridine Derivative50-75%A singlet for the C3-H proton of the pyridine ring (~8.5 ppm).[11]

Note: Exact yields and spectral data will vary based on the specific substrates and reaction conditions used.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient heating; Inactive catalyst; Poor quality starting material.Ensure reaction reaches and maintains reflux temperature. Use freshly opened catalyst. Verify the purity of the 3-aminopyrazole and dicarbonyl/enone.
Formation of Byproducts Competing side reactions (e.g., self-condensation of the dicarbonyl).Slowly add the dicarbonyl/enone to the reaction mixture. Adjust catalyst loading. Lower the reaction temperature and increase the reaction time.
Difficult Purification Product and starting material have similar polarity; Oily crude product.Optimize the chromatography mobile phase. Attempt recrystallization from various solvents or solvent mixtures. Convert oily product to a salt.

Conclusion

This compound is a robust and highly effective building block for the synthesis of medicinally relevant fused heterocyclic compounds. The straightforward and high-yielding protocols for accessing pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines demonstrate its utility for drug discovery and development. The ethyl substituent at the 4-position offers a valuable handle for modulating the physicochemical and pharmacological properties of the final compounds, making this reagent an essential tool for synthetic and medicinal chemists.

References

In Vivo Experimental Design Using Pyrazole-Based Compounds: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its remarkable versatility allows for the design of compounds with a wide array of pharmacological activities, leading to the development of successful drugs for treating inflammation, cancer, and other conditions.[1][2][3] This guide provides an in-depth exploration of in vivo experimental design for pyrazole-based compounds, moving beyond mere procedural lists to explain the rationale behind experimental choices. We will delve into the mechanistic intricacies of key pyrazole drug classes and provide detailed, field-proven protocols to ensure the generation of robust and reproducible data.

Part 1: The Foundational Principles of In Vivo Studies with Pyrazole Compounds

The success of any in vivo study hinges on a well-conceived experimental design. For pyrazole-based compounds, this necessitates a thorough understanding of their mechanism of action, pharmacokinetic profile, and potential toxicities.

Target Engagement and Mechanism of Action

Pyrazole derivatives exert their effects by interacting with a diverse range of biological targets, including enzymes and receptors.[2][3] Understanding the specific target and the downstream signaling pathways is paramount for designing relevant in vivo models and selecting appropriate endpoints. For instance, a pyrazole-based kinase inhibitor will require a different experimental approach than a G-protein coupled receptor (GPCR) antagonist.

Pharmacokinetics and Pharmacodynamics (PK/PD)

A critical aspect of in vivo experimental design is establishing a clear relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). Key PK parameters to consider include:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Cmax: The maximum plasma concentration of the drug.

  • Tmax: The time at which Cmax is reached.

  • Half-life (t1/2): The time required for the drug concentration to decrease by half.

These parameters will inform the dosing regimen (dose, frequency, and route of administration) required to maintain target engagement throughout the study.

Toxicology and Safety

Ensuring the welfare of research animals and the integrity of the study requires a careful evaluation of the compound's safety profile. Acute and chronic toxicity studies are essential to identify potential adverse effects and to establish a therapeutic window.[4][5] Key considerations include:

  • LD50 (Median Lethal Dose): The dose required to kill half the members of a tested population.

  • Target Organ Toxicity: Identification of organs that may be adversely affected by the compound.[5]

  • Clinical Signs of Toxicity: Monitoring for signs such as weight loss, behavioral changes, and gastrointestinal distress.[5]

Part 2: In Vivo Applications of Pyrazole-Based Compounds: Detailed Protocols

This section provides detailed protocols for three major classes of pyrazole-based compounds, showcasing their diverse therapeutic applications.

Anti-Inflammatory Pyrazole Derivatives: COX-2 Inhibitors (e.g., Celecoxib)

Mechanism of Action: Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and plays a key role in the synthesis of prostaglandins, which are potent mediators of pain and inflammation.[6] By inhibiting COX-2, celecoxib reduces the production of these pro-inflammatory prostaglandins.[6]

Signaling Pathway: COX-2 and Prostaglandin Synthesis

COX2_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 activates aa Arachidonic Acid pla2->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 catalyzes celecoxib Celecoxib celecoxib->cox2 inhibits pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediates

Caption: The COX-2 signaling pathway and the inhibitory action of Celecoxib.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model of acute inflammation.[7][8][9]

Protocol:

  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used.[6] Animals should be acclimatized for at least one week before the experiment.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose in saline, administered orally).

    • Group 2: Positive control (e.g., Indomethacin or a reference COX-2 inhibitor).

    • Group 3-5: Test compound (Celecoxib) at various doses (e.g., 5, 10, 30 mg/kg), administered orally.[10][11]

  • Procedure:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.[8]

    • Administer the vehicle, positive control, or test compound by oral gavage.

    • One hour after drug administration, inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw to induce inflammation.[8][9]

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]

  • Endpoint Analysis:

    • Paw Edema: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Biochemical Markers: At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of inflammatory mediators such as prostaglandins (PGE2) and cytokines (TNF-α, IL-6) via ELISA.

    • Histopathology: Paw tissue can be fixed and processed for histological examination to assess inflammatory cell infiltration.

Quantitative Data: Pharmacokinetics of Celecoxib in Rats

ParameterValueRoute of AdministrationDose (mg/kg)Reference
Bioavailability 59%Oral5[10][11]
t1/2 (half-life) 2.8 ± 0.7 hIntravenous5[10][11]
Volume of Distribution 2.3 ± 0.6 L/kgIntravenous5[10][11]
Cmax 1.14 µg/mLOralNot Specified[12]
AUC (0-24h) 14.42 µg·h/mLOralNot Specified[12]
Anticancer Pyrazole Derivatives: Kinase Inhibitors (e.g., Ruxolitinib)

Mechanism of Action: Ruxolitinib is a potent inhibitor of Janus kinases (JAK1 and JAK2).[13] The JAK-STAT signaling pathway is crucial for cytokine and growth factor signaling that can drive the proliferation of cancer cells.[13] By inhibiting JAK1 and JAK2, Ruxolitinib downregulates this pathway, leading to reduced cell proliferation and apoptosis.[13]

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

JAK_STAT_Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor binds jak JAK receptor->jak activates stat STAT jak->stat phosphorylates ruxolitinib Ruxolitinib ruxolitinib->jak inhibits p_stat pSTAT dimer pSTAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to dna DNA dimer->dna binds to transcription Gene Expression (Proliferation, Survival) dna->transcription initiates transcription of

Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.

In Vivo Model: Subcutaneous Xenograft Mouse Model

This model is a gold standard for evaluating the efficacy of anticancer compounds in vivo.[14][15]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NSG or nude mice) are used to prevent rejection of human tumor cells.[16]

  • Cell Culture and Implantation:

    • Culture human cancer cells with a known dependence on the JAK-STAT pathway (e.g., certain lymphomas or myeloproliferative neoplasms).[17]

    • Harvest cells in their logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).[14]

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[18]

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width^2).

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

  • Dosing:

    • Group 1: Vehicle control.

    • Group 2: Positive control (a standard-of-care chemotherapeutic agent).

    • Group 3-5: Test compound (Ruxolitinib) at various doses (e.g., 45-50 mg/kg), typically administered orally once or twice daily.[16][17]

  • Endpoint Analysis:

    • Tumor Growth Inhibition (TGI): Measure tumor volume and body weight 2-3 times per week. Calculate TGI for each treatment group.

    • Survival: Monitor animals for signs of toxicity and euthanize when tumors reach a predetermined size or if they show signs of distress. A Kaplan-Meier survival curve can be generated.[17]

    • Pharmacodynamic Markers: At the end of the study, tumors can be excised to analyze the levels of phosphorylated STAT proteins to confirm target engagement.

Quantitative Data: In Vivo Efficacy of Pyrazole-Based Anticancer Agents

Compound ClassCancer ModelEfficacy MetricResultReference
Kinase Inhibitor Human Tongue Squamous Cell Carcinoma (Tca8113 Xenograft)Tumor Growth InhibitionSignificant[19]
Kinase Inhibitor Esophageal Squamous Cell Carcinoma (HKESC-1 Xenograft)Tumor Growth InhibitionSignificant[19]
Tubulin Inhibitor Leukemia (K562) & Lung Cancer (A549) XenograftsGI500.021 µM (K562), 0.69 µM (A549)[20]
CDK2 Inhibitor A2780 XenograftTumor Growth Inhibition70%[21]
CNS-Active Pyrazole Derivatives: CB1 Receptor Antagonists (e.g., Rimonabant)

Mechanism of Action: Rimonabant is a selective antagonist of the cannabinoid-1 (CB1) receptor, which is primarily found in the central nervous system but also in peripheral tissues.[22] The endocannabinoid system is involved in regulating appetite and energy balance.[14] By blocking the CB1 receptor, Rimonabant reduces food intake and can lead to weight loss.[22]

Signaling Pathway: Cannabinoid Receptor 1 (CB1) Signaling

CB1_Signaling endocannabinoid Endocannabinoid (e.g., Anandamide) cb1r CB1 Receptor endocannabinoid->cb1r activates gi_protein Gi/o Protein cb1r->gi_protein activates rimonabant Rimonabant rimonabant->cb1r blocks ac Adenylate Cyclase gi_protein->ac inhibits camp cAMP ac->camp production decreased appetite Appetite Stimulation camp->appetite leads to

Caption: The CB1 receptor signaling pathway and its antagonism by Rimonabant.

In Vivo Model: Diet-Induced Obesity (DIO) in Mice

This model mimics the development of obesity in humans due to a high-fat diet.[23]

Protocol:

  • Animal Model: C57BL/6J mice are commonly used as they are susceptible to diet-induced obesity.

  • Induction of Obesity: Feed mice a high-fat diet (e.g., 60% of calories from fat) for 14-16 weeks to induce obesity.[24]

  • Grouping and Dosing:

    • Group 1: Lean control on a standard diet with vehicle treatment.

    • Group 2: DIO mice with vehicle treatment.

    • Group 3: DIO mice treated with Rimonabant (e.g., 10 mg/kg/day) administered by oral gavage or intraperitoneal injection.[23][25]

    • Pair-fed groups can be included to distinguish between the effects of the drug on appetite and its direct metabolic effects.[23]

  • Procedure:

    • Administer the vehicle or test compound daily for a specified period (e.g., 4 weeks).[23]

    • Monitor body weight and food intake daily.[24]

  • Endpoint Analysis:

    • Body Composition: At the end of the study, measure fat mass and lean mass using techniques like DEXA or by dissecting and weighing fat pads.

    • Metabolic Parameters: Collect blood samples to measure glucose, insulin, triglycerides, and cholesterol levels.

    • Gene Expression: Analyze the expression of genes involved in metabolism in tissues like the liver and adipose tissue.

Quantitative Data: In Vivo Efficacy of Rimonabant

Animal ModelDoseEffectReference
Rats 3 and 10 mg/kg18% and 49% increase in O2 consumption, respectively[25]
Obese Patients 20 mg/day4.6 kg mean weight loss vs. placebo after 1 year[26]

Part 3: Trustworthiness and Self-Validation in Experimental Design

To ensure the reliability of in vivo data, it is crucial to build a self-validating experimental system. This involves the use of appropriate controls, rigorous data analysis, and a clear understanding of the compound's limitations.

  • Positive and Negative Controls: The inclusion of both positive (a compound with a known effect) and negative (vehicle) controls is essential for validating the assay and interpreting the results of the test compound.

  • Dose-Response Relationship: Evaluating the compound at multiple doses helps to establish a dose-response relationship and to identify the optimal therapeutic dose.

  • Blinding and Randomization: Blinding the investigators to the treatment groups and randomizing the animals helps to minimize bias.

  • Statistical Analysis: The use of appropriate statistical methods is crucial for determining the significance of the observed effects.

By adhering to these principles and utilizing the detailed protocols provided in this guide, researchers can confidently design and execute in vivo experiments with pyrazole-based compounds, paving the way for the development of new and effective therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-Ethyl-1H-pyrazol-3-amine oxalate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable pyrazole intermediate. The synthesis of substituted 3-aminopyrazoles is a cornerstone of many pharmaceutical development programs, but it often presents challenges related to yield, purity, and regioselectivity.

This guide moves beyond a simple recitation of steps. It is structured as a direct Q&A with our application science team, providing not only solutions to common problems but also the underlying chemical principles that govern success. We will explore the critical parameters of the reaction, from starting material quality to the nuances of isolating the final oxalate salt, ensuring you have the knowledge to troubleshoot and optimize your synthesis effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems that can arise during the synthesis. Each issue is presented with potential causes and actionable, field-tested solutions.

Issue 1: Very Low or No Yield of the 4-Ethyl-1H-pyrazol-3-amine Intermediate

Question: I am following a standard procedure involving the cyclization of a nitrile precursor with hydrazine, but my yield of the desired aminopyrazole is consistently below 20%, and sometimes I get no product at all. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge in pyrazole synthesis, often stemming from a few critical, interrelated factors. Let's break down the troubleshooting process.

  • Purity of Starting Materials: The integrity of your reactants is paramount. Impurities in either the hydrazine or the nitrile precursor can halt the reaction.[1]

    • Hydrazine: Use high-purity, anhydrous hydrazine or hydrazine hydrate. Older bottles can absorb atmospheric CO₂ to form hydrazine carboxylate, which is less reactive.

    • Nitrile Precursor (e.g., 2-cyano-3-ethyl-2-butenenitrile): This reactant is susceptible to polymerization or hydrolysis. Verify its purity by ¹H NMR or GC-MS before use. If necessary, purify it via vacuum distillation or column chromatography.

  • Reaction Conditions - The "Big Three":

    • Temperature: Temperature control directly influences the reaction kinetics and the potential for side reactions.[2] While some syntheses work at room temperature, many require heating to overcome the activation energy for cyclization.[1][3] Conversely, excessive heat can lead to decomposition.

      • Recommendation: Begin with a systematic temperature optimization. Set up small-scale reactions at different temperatures (e.g., 25 °C, 50 °C, 80 °C, and reflux). Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to identify the optimal temperature that provides the best conversion rate without significant side-product formation.[1]

    • Solvent: The solvent must fully dissolve the reactants to ensure a homogeneous reaction mixture.[1]

      • Recommendation: Alcohols like ethanol or isopropanol are excellent starting points as they effectively dissolve both hydrazine and many organic nitriles. If solubility is still an issue, consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF), but be aware it will require more rigorous removal during workup.[4]

    • Reaction pH and Catalysis: The nucleophilicity of hydrazine and the susceptibility of the nitrile to cyclization can be pH-dependent.

      • Recommendation: While many aminopyrazole syntheses proceed without an explicit catalyst, some benefit from a catalytic amount of a weak acid (like acetic acid) or base (like triethylamine).[5] Under basic conditions, the initial Michael addition can be accelerated, but this may also favor the formation of undesired regioisomers.[6]

  • Regioisomer Formation: A significant and often overlooked cause of low yield is the formation of the undesired 5-amino-4-ethyl-1H-pyrazole regioisomer. The initial attack of the substituted hydrazine can occur at two different sites, leading to a mixture of products that can be difficult to separate.[6][7]

    • Diagnosis: Carefully analyze the crude product's ¹H NMR spectrum. The chemical shifts of the pyrazole ring protons and the amine protons will differ between the 3-amino and 5-amino isomers.

    • Control: Regioselectivity can often be controlled by temperature. Lower temperatures (e.g., 0 °C) may favor the kinetically controlled 3-amino product, while higher temperatures can allow for equilibration and formation of the more thermodynamically stable 5-amino isomer.[6]

G start Low Yield of 4-Ethyl-1H-pyrazol-3-amine check_purity Verify Purity of Starting Materials (NMR, GC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify Reactants (Distill, Recrystallize) purity_ok->purify No optimize_temp Optimize Reaction Temperature (25°C, 50°C, Reflux) purity_ok->optimize_temp  Yes purify->check_purity temp_ok Yield Improved? optimize_temp->temp_ok change_solvent Change Solvent (Ethanol -> DMF) temp_ok->change_solvent No check_regio Analyze for Regioisomers (NMR Spectroscopy) temp_ok->check_regio  Yes solvent_ok Yield Improved? change_solvent->solvent_ok solvent_ok->check_regio  Yes solvent_ok->check_regio No regio_issue Regioisomers Present? check_regio->regio_issue adjust_for_regio Adjust Conditions for Regiocontrol (e.g., lower temp) regio_issue->adjust_for_regio  Yes success Yield Optimized regio_issue->success No adjust_for_regio->optimize_temp

Caption: Decision tree for troubleshooting low aminopyrazole yield.

Issue 2: Product "Oiling Out" or Failing to Crystallize During Oxalate Salt Formation

Question: After synthesizing the 4-Ethyl-1H-pyrazol-3-amine free base, I dissolve it in ethanol and add a solution of oxalic acid to form the salt. Instead of a crystalline solid, I get a sticky, unmanageable oil. What's happening?

Answer: This phenomenon, known as "oiling out," is common when a compound precipitates from a solution at a temperature above its melting point or when the solution is too concentrated.[8] The resulting oil is often impure and very difficult to handle. Here are several effective strategies to induce proper crystallization.

Strategy Explanation Actionable Protocol
1. Slow Down Cooling Rapid cooling promotes precipitation from a highly supersaturated state, which favors oil formation. Slower cooling allows for the orderly arrangement of molecules into a crystal lattice.[8]Once the oxalic acid is added, wrap the flask in glass wool or place it within a larger beaker of hot water (a makeshift Dewar) to ensure it cools to room temperature over several hours. Do not place it directly in an ice bath.
2. Increase Solvent Volume The solution may be too concentrated, causing the salt to crash out prematurely. Adding more solvent lowers the saturation point.[8]Add more of the primary solvent (e.g., ethanol) to the hot mixture until the oil redissolves. Then, allow it to cool slowly as described above.
3. Use a Mixed-Solvent System An anti-solvent, in which the oxalate salt is poorly soluble, can be added to a solution of the salt in a "good" solvent to gently force crystallization.[8]Dissolve the crude amine base in a minimal amount of a good solvent like hot isopropanol. Slowly add a hot anti-solvent like hexane or ethyl acetate dropwise until the solution becomes faintly turbid. Stop adding, and let it cool slowly.
4. Employ a Seed Crystal A seed crystal provides a template for crystal growth, bypassing the energy barrier required for initial nucleation.[8]If you have a small amount of pure, crystalline product from a previous batch, add a single tiny crystal to the supersaturated, cooled solution. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface to create microscopic imperfections that can initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for the synthesis of 4-Ethyl-1H-pyrazol-3-amine?

A1: The synthesis is a classic example of a condensation-cyclization reaction. It proceeds in two main stages:

  • Michael Addition: The terminal, more nucleophilic nitrogen of hydrazine attacks the β-carbon of the electron-deficient α,β-unsaturated nitrile system.

  • Intramolecular Cyclization & Tautomerization: The newly formed intermediate undergoes an intramolecular attack by the second hydrazine nitrogen onto the nitrile carbon. This is followed by a series of proton transfers (tautomerization) to form the stable, aromatic pyrazole ring.

G reactants Reactants step1 Michael Addition intermediate Acyclic Intermediate step2 Cyclization product 3-Aminopyrazole reactants_img Hydrazine + Ethyl-Substituted α,β-Unsaturated Nitrile intermediate_img Hydrazone-Nitrile Intermediate reactants_img->intermediate_img 1 product_img 4-Ethyl-1H-pyrazol-3-amine intermediate_img->product_img 2 (Tautomerization)

Caption: Simplified reaction mechanism for 3-aminopyrazole formation.

Q2: Why is the product isolated as an oxalate salt instead of the free amine?

A2: This is a common and highly effective strategy in pharmaceutical chemistry for several reasons:

  • Improved Physical Properties: The free amine, 4-Ethyl-1H-pyrazol-3-amine, is likely a low-melting solid or an oil, making it difficult to handle and purify. The oxalate salt is a stable, non-hygroscopic, crystalline solid with a distinct melting point.[9]

  • Enhanced Purity: The process of forming and then recrystallizing the salt is a powerful purification technique.[10][11] Impurities from the reaction often remain in the solvent (the "mother liquor"), leading to a final product of much higher purity than the crude free base.

  • Stability: Salts are generally more chemically stable and have a longer shelf-life than their corresponding free bases, which can be susceptible to air oxidation.

Q3: What are the critical safety precautions for this synthesis?

A3: Safety must be the top priority. The key hazards are associated with the reactants:

  • Hydrazine/Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile or neoprene).[9]

  • Oxalic Acid: Toxic and corrosive. Avoid inhalation of dust and skin contact.[9]

  • Solvents: Organic solvents like ethanol and DMF are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames nearby.

Experimental Protocols

Protocol 1: Synthesis of 4-Ethyl-1H-pyrazol-3-amine

This is a representative protocol and should be optimized for your specific nitrile precursor.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ethyl-substituted nitrile precursor (1.0 eq).

  • Solvent: Add anhydrous ethanol (approx. 5-10 mL per gram of nitrile). Stir until the solid is fully dissolved.

  • Reactant Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C). Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase) until the starting nitrile spot has been consumed (typically 4-16 hours).[1]

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate and wash with brine (saturated NaCl solution) to remove any remaining hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-Ethyl-1H-pyrazol-3-amine, which may be an oil or a solid.

Protocol 2: Formation and Purification of the Oxalate Salt
  • Dissolution: Take the crude amine from the previous step and dissolve it in a minimal amount of warm isopropanol (approx. 3-5 mL per gram of crude amine).

  • Acid Addition: In a separate flask, dissolve oxalic acid dihydrate (1.05 eq) in a minimal amount of warm isopropanol. Add this solution slowly to the stirring amine solution.

  • Crystallization: A precipitate should form almost immediately. Continue stirring for 30 minutes at room temperature, then cool the flask in an ice-water bath for another 30-60 minutes to maximize precipitation.[8]

  • Isolation: Collect the white crystalline solid by vacuum filtration, washing the filter cake with a small amount of cold isopropanol to remove soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Determine the yield and characterize the product by melting point and NMR spectroscopy.

References

Technical Support Center: Purification of Crude 4-Ethyl-1H-pyrazol-3-amine Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-1H-pyrazol-3-amine is a critical building block in medicinal chemistry, often serving as an intermediate in the synthesis of various pharmaceutical agents, including those with anti-inflammatory, antibacterial, and anti-tumor activities.[1] It is commonly isolated and handled as its oxalate salt to improve stability and crystallinity. However, the purification of this crude salt presents several challenges common to substituted pyrazoles and amine salts, including the removal of regioisomeric impurities, colored byproducts, and managing solubility to prevent common issues like "oiling out."

This technical guide provides a comprehensive troubleshooting framework and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple procedural lists and explain the causality behind each step, empowering you to make informed decisions to optimize the purification of your target compound.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of 4-Ethyl-1H-pyrazol-3-amine oxalate in a direct question-and-answer format.

Issue 1: No crystals form upon cooling the solution.

  • Possible Cause 1: The solution is not supersaturated. This is the most common reason for crystallization failure. It typically occurs if an excessive amount of solvent was used to dissolve the crude product.[2] Even at cold temperatures, the compound's concentration remains below its solubility limit.

  • Recommended Solution:

    • Reduce Solvent Volume: Return the flask to the heat source and gently boil off a portion of the solvent. Aim to reduce the volume by 10-20% increments. After each reduction, allow the solution to cool again.

    • Induce Crystallization: If the solution is clear but no crystals form, try scratching the inside of the flask just below the solvent line with a glass stirring rod.[3] The microscopic scratches provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a small sample of pure product, add a single, tiny crystal (a "seed crystal") to the cooled, supersaturated solution. This provides a perfect template for crystallization to begin.[4]

    • Cool Further: If crystals still do not form at room temperature, place the flask in an ice-water bath to further decrease the compound's solubility.

Issue 2: The product separates as an oil instead of a solid ("oiling out").

  • Causality: "Oiling out" is a frequent problem when purifying amines and their salts.[5] It happens when the compound precipitates from the solution at a temperature above its melting point.[4] The high concentration of solute causes it to come out of solution too rapidly, forming a liquid phase instead of an ordered crystal lattice.

  • Recommended Solution:

    • Increase Solvent Volume: The most direct solution is to reheat the mixture until the oil redissolves and then add a small amount (5-10%) more of the primary ("good") solvent. This lowers the saturation temperature, ensuring that crystallization begins at a temperature below the compound's melting point.[3][4]

    • Slow Down Cooling: Rapid cooling is a major contributor to oiling out. After dissolving your compound, insulate the flask by placing it on a cork ring or several paper towels and covering the top with a watch glass. An inverted beaker placed over the flask can also create an insulating atmosphere, promoting the slow, gradual crystal formation required for high purity.[3]

    • Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. Experiment with different solvents or mixed solvent systems where the compound has slightly lower solubility when hot.

Issue 3: The final yield after recrystallization is unacceptably low.

  • Possible Causes & Solutions:

    • Excess Hot Solvent: Using more hot solvent than is necessary to dissolve the compound is a primary cause of low recovery, as a significant portion of the product will remain in the mother liquor even after cooling.[2][4] Solution: Always use the minimum amount of near-boiling solvent to fully dissolve the crude solid.

    • Incomplete Cooling: The solubility of the compound, while low, is not zero in cold solvent.[2] Solution: Ensure the solution is thoroughly cooled. After it reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

    • Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve some of your product.[2] Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent.

Issue 4: The purified crystals remain colored.

  • Causality: A persistent color (typically yellow or brown) indicates the presence of highly conjugated, colored impurities that have co-crystallized with your product.

  • Recommended Solution:

    • Activated Charcoal Treatment: Dissolve the crude or colored product in the minimum amount of hot recrystallization solvent. Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Swirl the hot, but not boiling, solution with the charcoal for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Then, allow the decolorized filtrate to cool and crystallize as usual.[6]

    • Silica Gel Plug: For stubborn colors, dissolve the compound in a suitable solvent (e.g., ethyl acetate) and pass it through a short plug of silica gel in a pipette or small column. The polar, colored impurities will often be retained on the silica, while your less polar product elutes. Evaporate the solvent and recrystallize the resulting solid.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for recrystallizing this compound? A1: Given that the compound is an amine salt, polar protic solvents are an excellent starting point. Alcohols such as ethanol, methanol, or isopropanol are frequently used for pyrazole derivatives.[4][7] A mixed solvent system, such as ethanol/water , is often highly effective. The general strategy is to dissolve the crude salt in a minimum amount of hot ethanol (the "good" solvent) and then add hot water (the "anti-solvent") dropwise until the solution becomes faintly turbid. Re-heating to clarify and then allowing slow cooling often yields high-quality crystals.[4]

Q2: Why is an oxalate salt used, and how does this affect purification? A2: The free amine (4-Ethyl-1H-pyrazol-3-amine) is likely an oil or a low-melting solid that is difficult to handle and crystallize. Forming the oxalate salt increases the melting point and introduces hydrogen bonding opportunities with the oxalate anion, which significantly enhances the crystal lattice energy and promotes the formation of a stable, purifiable solid. During purification, this means you should select solvent systems that are appropriate for polar, ionic compounds (amine salts) rather than for a neutral organic molecule.[8]

Q3: Can I use column chromatography to purify this compound? A3: Yes, but with important considerations. As an amine, the compound is basic and can interact strongly with the acidic surface of standard silica gel, leading to poor separation and "streaking." If you must use chromatography, it is highly recommended to deactivate the silica gel by preparing your eluent with a small amount (0.5-1%) of a volatile base like triethylamine. Alternatively, using a different stationary phase like neutral alumina can be effective.[9]

Section 3: Experimental Protocols & Data
Protocol 1: Solvent Screening for Recrystallization

Before committing to a large-scale recrystallization, a systematic solvent screen is essential.

  • Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate) dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If a compound is insoluble or sparingly soluble at room temperature, place the test tube in a hot water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will dissolve the compound when hot but show very low solubility when cold.[4]

Table 1: Example Solvent Screening Data Summary

Solvent SystemSolubility (Cold, ~20°C)Solubility (Hot, ~70-80°C)Observations on Cooling
WaterSolubleVery SolubleNo crystals, too soluble
EthanolSparingly SolubleSolubleSmall needles form after icing
IsopropanolSparingly SolubleSolubleGood crystal formation
Ethyl AcetateInsolubleSparingly Soluble-
Ethanol/Water (9:1)Sparingly SolubleSolubleHigh yield of fine white crystals
Protocol 2: Standard Recrystallization Procedure (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Anti-Solvent Addition: While still hot, add hot water dropwise until you observe a persistent slight turbidity.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again. This ensures the solution is saturated at the boiling point.

  • Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this time.

  • Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold ethanol/water mixture or pure, ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper for a few minutes before transferring them to a watch glass or drying dish for final drying in a vacuum oven.

Section 4: Visualization of Workflows
Diagram 1: General Purification Workflow

This diagram illustrates the standard decision-making process for purifying the crude product.

crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve charcoal_q Colored? dissolve->charcoal_q charcoal_step Add Charcoal, Hot Filter charcoal_q->charcoal_step Yes cool Slow Cooling to RT, Then Ice Bath charcoal_q->cool No charcoal_step->cool filter Vacuum Filtration cool->filter wash Wash with Minimal Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystals dry->pure

Caption: General workflow for the recrystallization of this compound.

Diagram 2: Troubleshooting Decision Tree

This diagram provides a logical path to follow when encountering common purification problems.

decision decision problem problem solution solution start Begin Cooling Hot Solution q1 Crystals Form? start->q1 q2 Oil Formed? q1->q2 No solution_ok Collect Crystals & Check Purity q1->solution_ok Yes solution_oil 1. Re-heat solution 2. Add more 'good' solvent 3. Cool much slower q2->solution_oil Yes solution_none 1. Scratch flask wall 2. Add seed crystal 3. Boil off some solvent q2->solution_none No

Caption: Decision tree for troubleshooting common recrystallization issues.

Section 5: References
  • ChemBK. (2024). 4-Ethyl-1H-pyrazol-3-amine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Recrystallization of (R)-bornylamine Salts. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from --INVALID-LINK--

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis of Pyrazole Compounds by Using Sonication Method. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from --INVALID-LINK--

  • Reddit. (2022). Purification of Amino-Pyrazoles. Retrieved from --INVALID-LINK--

  • Molecules. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Pyrazole Compounds by Recrystallization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Retrieved from --INVALID-LINK--

  • Google Patents. (2009). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common regioselectivity challenges encountered during the synthesis of unsymmetrical pyrazoles. Pyrazole derivatives are crucial scaffolds in pharmaceuticals and agrochemicals, making the control of their isomeric purity a critical aspect of synthetic chemistry.[1][2][3][4]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the laboratory, providing explanations for the underlying chemical principles and actionable steps to improve the regioselectivity of your reactions.

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

Q: Why is my pyrazole synthesis yielding a mixture of regioisomers with poor selectivity?

A: A nearly equimolar mixture of regioisomers is a frequent outcome, especially in the classical Knorr pyrazole synthesis, when the electronic and steric properties of the substituents on the unsymmetrical 1,3-dicarbonyl compound are similar.[5][6] This lack of differentiation between the two carbonyl groups results in a non-preferential initial attack by the substituted hydrazine.[5][6]

The reaction between a substituted hydrazine and an unsymmetrical 1,3-dicarbonyl can proceed through two competing pathways, leading to two different pyrazole regioisomers.[7][8] The initial step, the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon, is often the regiochemistry-determining step.[9][10] If the two carbonyls present similar reactivity, a mixture of products is expected.[5]

Issue 2: The major product of my reaction is the undesired regioisomer.

Q: My reaction is selective, but it favors the formation of the wrong regioisomer. How can I reverse the selectivity?

A: The formation of an undesired regioisomer as the major product indicates that the inherent electronic and steric factors of your substrates, under the current reaction conditions, favor a specific reaction pathway. To reverse this selectivity, a change in reaction strategy is necessary. The key is to alter the relative reactivity of the two carbonyl groups or the nucleophilicity of the two nitrogen atoms of the hydrazine.

Troubleshooting Steps:

  • Solvent Modification: The choice of solvent can have a dramatic effect on regioselectivity.[1][6][11] While traditional solvents like ethanol often lead to mixtures, switching to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance the formation of one isomer.[1][11] These solvents are non-nucleophilic and can influence the reaction pathway.[11]

  • pH Control: The acidity or basicity of the reaction medium is a critical parameter.[5][6]

    • Acidic Conditions: Adding a catalytic amount of acid (e.g., HCl, H₂SO₄, or acetic acid) can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially changing the site of the initial attack.[5][6][7][8]

    • Basic Conditions: In a basic medium, the more nucleophilic nitrogen of the substituted hydrazine is more likely to react first.[5]

  • Kinetic vs. Thermodynamic Control: The reaction temperature and time can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control).[12][13][14][15]

    • Kinetic Control: Lower temperatures and shorter reaction times favor the kinetically controlled product, which is formed via the pathway with the lower activation energy.[15]

    • Thermodynamic Control: Higher temperatures and longer reaction times allow for equilibrium to be established, favoring the most stable regioisomer.[15]

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in pyrazole synthesis and why is it so important?

A1: Regioselectivity is the preference for a chemical reaction to form one constitutional isomer over another.[5] In the context of pyrazole synthesis, this arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can result in two different regioisomeric pyrazoles.[5][6] Controlling which isomer is formed is critical because different regioisomers can have vastly different biological activities, physical properties, and toxicological profiles.[5][16] For drug discovery and development, ensuring the selective synthesis of the desired isomer is paramount for efficacy and safety.[5]

Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is governed by a delicate interplay of several factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound is a key determinant. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, directing the attack to the less hindered site.[5][6]

  • Reaction Conditions: As discussed in the troubleshooting section, parameters like solvent, temperature, and pH can significantly influence which regioisomer is favored.[6]

Q3: Are there alternative synthetic strategies to bypass regioselectivity issues altogether?

A3: Yes, several methods have been developed to circumvent the regioselectivity problems associated with the direct condensation of unsymmetrical 1,3-dicarbonyls and hydrazines. These include:

  • Using 1,3-Dicarbonyl Surrogates: Employing precursors like β-enaminones, α,β-unsaturated ketones (chalcones), or acetylenic ketones can "lock in" the desired regiochemistry before the cyclization step.[3][17][18]

  • 1,3-Dipolar Cycloadditions: Reactions involving 1,3-dipoles like diazo compounds with alkynes can provide a highly regioselective route to pyrazoles.[3][18][19]

  • Multi-component Reactions: One-pot, multi-component reactions can offer high regioselectivity under specific catalytic conditions.[20]

Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways in the synthesis of pyrazoles from an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B Start1 Unsymmetrical 1,3-Dicarbonyl IntermediateA Initial attack at C1 Start1->IntermediateA Attack at more electrophilic/ less hindered carbonyl IntermediateB Initial attack at C3 Start1->IntermediateB Attack at less electrophilic/ more hindered carbonyl Start2 Substituted Hydrazine Start2->IntermediateA Start2->IntermediateB ProductA Regioisomer A IntermediateA->ProductA Cyclization & Dehydration ProductB Regioisomer B IntermediateB->ProductB Cyclization & Dehydration

Caption: Competing reaction pathways in pyrazole synthesis.

Data-Driven Optimization: The Effect of Solvent

The choice of solvent can be one of the most effective ways to control regioselectivity. The following table summarizes the effect of different solvents on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, where the desired product is the 5-furyl-3-CF₃ pyrazole.[11]

SolventRatio of Desired:Undesired IsomerTotal Yield (%)
Ethanol (EtOH)36:6499
2,2,2-Trifluoroethanol (TFE)85:1599
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:398

Data sourced from J. Org. Chem. 2007, 72 (12), 4604–4607.[11]

As the data clearly indicates, switching from ethanol to fluorinated alcohols dramatically inverts and improves the regioselectivity in favor of the desired isomer.[1][11]

Experimental Protocols

Protocol 1: Regioselective Pyrazole Synthesis Using HFIP

This protocol provides a general method for the Knorr condensation that leverages the high regioselectivity often observed in HFIP.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 mmol)

  • Methylhydrazine (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).

  • Add methylhydrazine (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the HFIP solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[5]

Protocol 2: Microwave-Assisted Synthesis from an α,β-Unsaturated Ketone

This protocol offers a rapid synthesis that can sometimes favor the thermodynamically more stable isomer.

Materials:

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)

  • Arylhydrazine (1.1 mmol)

  • Glacial Acetic Acid (5 mL)

Procedure:

  • Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.

  • Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.

  • After the reaction, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[5]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing the regioselectivity of your pyrazole synthesis.

G Start Start: Poor Regioselectivity Solvent Solvent Screening (e.g., EtOH, TFE, HFIP) Start->Solvent pH pH Adjustment (Acidic vs. Basic Catalysis) Solvent->pH If still poor Success Success: Desired Regioisomer Obtained Solvent->Success Improved Temp Temperature Control (Kinetic vs. Thermodynamic) pH->Temp If still poor pH->Success Improved Alternative Consider Alternative Synthesis (e.g., 1,3-Dicarbonyl Surrogates) Temp->Alternative If still poor Temp->Success Improved Alternative->Success

Caption: A systematic approach to optimizing regioselectivity.

References

Technical Support Center: Optimization of Reaction Conditions for Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven advice to help you troubleshoot common issues and optimize your reaction conditions for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Knorr pyrazole synthesis, and how does it influence my experimental setup?

The Knorr pyrazole synthesis is a classic acid-catalyzed cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative to form a pyrazole.[1][2][3] Understanding the mechanism is crucial for troubleshooting and optimization.

The reaction proceeds through several key steps:

  • Imine/Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[2][4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[2]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[2]

A critical consideration, especially with unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of two regioisomeric products.[2][5] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl groups, leading to a mixture of isomers.[2][5] The regioselectivity is influenced by factors such as pH, solvent, and the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine.[5]

Q2: My reaction is sluggish or not proceeding to completion. What are the first parameters I should investigate?

If you're experiencing low conversion, consider the following factors:

  • Catalyst: The Knorr synthesis is typically acid-catalyzed.[1][3][6] Ensure you are using an appropriate amount of a suitable acid catalyst, such as glacial acetic acid.[7][8] The acid protonates a carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazine.[9]

  • Temperature: Many Knorr syntheses require heating to proceed at a reasonable rate.[2][7] A common temperature is around 100°C, often achieved by heating in a solvent like 1-propanol.[7][8] However, the optimal temperature can vary depending on the specific substrates. If the reaction is slow, a modest increase in temperature could be beneficial. Conversely, excessively high temperatures can lead to side reactions and decomposition.

  • Reactant Stoichiometry: While a 1:1 stoichiometry of the dicarbonyl and hydrazine is theoretically required, using a slight excess of the hydrazine (e.g., 2 equivalents) can sometimes drive the reaction to completion, especially if the hydrazine is volatile or prone to side reactions.[8]

Q3: I'm observing the formation of significant impurities or a deeply colored reaction mixture. What could be the cause and how can I mitigate it?

The formation of colored impurities is a common issue, often stemming from the hydrazine starting material, which can be sensitive to air and light.[10]

  • Hydrazine Quality: Ensure you are using high-purity hydrazine or a stable salt form like phenylhydrazine hydrochloride.[10] If using a free base, consider purifying it by distillation before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions of the hydrazine, leading to a cleaner reaction profile.[10]

  • Side Reactions: Undesired side reactions can lead to a complex mixture. For instance, recent studies have shown the potential for the formation of di-addition intermediates where two molecules of hydrazine react with one molecule of the dicarbonyl compound.[5] Careful control of stoichiometry and reaction conditions can help minimize these byproducts.

  • pH Control: While acid catalysis is necessary, the pH needs to be carefully controlled. Strongly acidic conditions can sometimes favor side reactions or degradation. If using a hydrazine salt like phenylhydrazine HCl, adding a weak base like sodium acetate (NaOAc) or potassium acetate (KOAc) can buffer the reaction mixture and lead to a cleaner outcome.[10] This generates the free hydrazine in situ while maintaining a mildly acidic environment with the resulting acetic acid.

Troubleshooting Guide

Problem 1: Low Yield
Potential Cause Suggested Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[7][8] If the reaction stalls, consider increasing the temperature or adding a small amount of additional acid catalyst.The reaction may be kinetically slow under the initial conditions. Increasing thermal energy or catalyst concentration can increase the reaction rate.
Product Precipitation Issues If the product is a solid, ensure proper crystallization conditions. After the reaction, adding a non-solvent like water to the hot reaction mixture can induce precipitation.[2][7][8] Slow cooling with vigorous stirring can improve crystal formation and yield.[2][7]Rapid cooling can lead to the formation of fine, difficult-to-filter crystals or an oil, trapping impurities and reducing the isolated yield.
Sub-optimal Solvent The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or 1-propanol are commonly used and generally effective.[2][7] However, for specific substrates, exploring other solvents may be beneficial.The solvent can influence the solubility of reactants and intermediates, as well as the transition state energies of the key reaction steps.
Product Loss During Workup Be cautious during the washing steps of the isolated product. If the product has some solubility in the wash solvent (e.g., water), use a minimal amount of cold solvent to rinse the solid.[2][7]Excessive washing can lead to significant product loss, especially if the product is not completely insoluble in the wash solvent.
Problem 2: Regioisomer Formation
Potential Cause Suggested Solution Scientific Rationale
Use of Unsymmetrical 1,3-Dicarbonyls When using an unsymmetrical 1,3-dicarbonyl, the formation of two regioisomers is possible.[2][5] The initial attack of the hydrazine can occur at either carbonyl group.The relative reactivity of the two carbonyl groups dictates the major product. Ketones are generally more electrophilic than esters, which can be used to predict the major regioisomer in reactions with β-ketoesters.[11]
Reaction Conditions Influencing Selectivity Varying the reaction conditions can sometimes influence the regioisomeric ratio. Factors to explore include temperature, solvent, and pH.[5]The activation energies for the formation of the two different initial hydrazone intermediates may be different, and these differences can be exploited by changing the reaction conditions to favor one pathway over the other. Recent studies have even shown that the reactant stoichiometry can influence regioselectivity.[5]
Steric and Electronic Effects The steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a significant role in determining the site of initial attack.A more sterically hindered carbonyl group will be less accessible to the nucleophilic hydrazine. Electron-withdrawing groups will increase the electrophilicity of a carbonyl carbon, making it a more favorable site for attack.

Experimental Protocols

General Procedure for the Synthesis of a Pyrazolone from a β-Ketoester

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • β-Ketoester (e.g., ethyl benzoylacetate)

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • 1-Propanol

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask or a scintillation vial, combine the β-ketoester (1 equivalent) and the hydrazine (1-2 equivalents).[2][7] Caution: Hydrazines are toxic and should be handled in a fume hood with appropriate personal protective equipment.[7][8] The addition may be exothermic.[2][11][12]

  • Add a suitable solvent, such as 1-propanol (e.g., 1 mL per mmol of β-ketoester).[2][7]

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[2][7]

  • Heat the reaction mixture with stirring to approximately 100°C for 1-2 hours.[2][7]

  • Monitor the reaction progress by TLC until the starting β-ketoester is consumed.[7][8]

  • Once the reaction is complete, and while the solution is still hot, add water dropwise with vigorous stirring to induce precipitation of the product.[2][7][8]

  • Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystallization.[2][7]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[2][7]

  • Wash the collected solid with a small amount of cold water to remove any water-soluble impurities.[2][7]

  • Dry the product, for example, in a desiccator, and determine the yield and melting point.[12] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Visualizing the Knorr Pyrazole Synthesis

Reaction Mechanism Workflow

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone + Hydrazine (Acid Catalyst) Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Troubleshooting Logic Diagram

Troubleshooting_Knorr cluster_low_yield Low Yield Troubleshooting cluster_impurity Impurity Troubleshooting Start Experiment Start Problem Low Yield or Impure Product? Start->Problem Check_Completion Check Reaction Completion (TLC) Problem->Check_Completion Low Yield Check_Hydrazine Check Hydrazine Quality Problem->Check_Hydrazine Impure Product Incomplete Incomplete? Check_Completion->Incomplete Increase_Temp Increase Temperature or Add More Catalyst Incomplete->Increase_Temp Yes Check_Workup Review Workup Procedure Incomplete->Check_Workup No Increase_Temp->Check_Completion Optimize_Precipitation Optimize Precipitation/ Crystallization Check_Workup->Optimize_Precipitation Success Successful Synthesis Optimize_Precipitation->Success Use_Inert Use Inert Atmosphere Check_Hydrazine->Use_Inert Adjust_pH Adjust pH (e.g., add NaOAc) Use_Inert->Adjust_pH Consider_Side_Reactions Consider Side Reactions Adjust_pH->Consider_Side_Reactions Consider_Side_Reactions->Success

Caption: A logical workflow for troubleshooting common Knorr synthesis issues.

References

Stability issues of 4-Ethyl-1H-pyrazol-3-amine oxalate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-1H-pyrazol-3-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, you will find troubleshooting advice and frequently asked questions (FAQs) rooted in the chemical principles of pyrazole and amine oxalate salt chemistry.

Introduction to Stability Considerations

This compound is a heterocyclic amine, a class of compounds known for its utility in medicinal chemistry and materials science. However, the inherent reactivity of the 3-aminopyrazole core, combined with the presence of an oxalate salt, necessitates careful consideration of solution stability. Degradation can be triggered by several factors including pH, temperature, light, and oxidative stress, potentially impacting experimental outcomes and product purity. This guide provides a framework for identifying and mitigating these stability challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my compound in an aqueous buffer. What is the likely cause?

A1: The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The pyrazole ring system and the exocyclic amino group have distinct acid-base properties.[1] Extreme pH conditions, both acidic and basic, can catalyze hydrolysis or other degradation pathways. The oxalate salt itself is the salt of a weak acid and a weak base and will influence the initial pH of an unbuffered aqueous solution. It is crucial to determine the optimal pH range for your specific application through a systematic stability study.

Q2: My solution has developed a yellow tint after being left on the benchtop. What could be happening?

A2: Discoloration is often an indicator of degradation, which can be initiated by exposure to ambient light (photodegradation) or atmospheric oxygen (oxidation).[2][3] Heterocyclic amines, in particular, can be susceptible to oxidation, potentially leading to the formation of colored oligomeric or polymeric byproducts. It is recommended to store solutions of this compound protected from light and under an inert atmosphere (e.g., nitrogen or argon) to minimize these degradation pathways.

Q3: Can I heat my solution to aid in dissolution?

A3: While gentle heating may aid in dissolving this compound, prolonged exposure to elevated temperatures can accelerate degradation (thermolytic degradation). The rate of many chemical reactions, including degradation, approximately doubles for every 10 °C increase in temperature. It is advisable to conduct any heating steps for the minimum time necessary and at the lowest effective temperature. A preliminary thermal stability study is recommended if your protocol requires heating.

Q4: What are the potential degradation products I should be looking for?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, we can infer potential pathways based on the chemistry of related compounds.

  • Oxidation: The pyrazole ring can be oxidized to form hydroxylated derivatives, such as 4-Ethyl-5-hydroxy-1H-pyrazol-3-amine.[4][5] The ethyl group could also be a site of oxidation.

  • Hydrolysis: Under harsh acidic or basic conditions, the pyrazole ring could potentially undergo cleavage, though this is generally less common for aromatic heterocycles.

  • Photodegradation: Exposure to UV light can induce complex rearrangements or cleavage of the pyrazole ring.[6][7]

Identifying these products typically requires analytical techniques such as LC-MS/MS to separate the degradants and elucidate their structures based on mass fragmentation patterns.[8][9][10]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving stability issues with this compound solutions.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Instability Observed (e.g., peak loss, color change) check_ph Is the solution pH controlled? start->check_ph ph_yes Yes check_ph->ph_yes ph_no No check_ph->ph_no check_light Is the solution protected from light? light_yes Yes check_light->light_yes light_no No check_light->light_no check_oxygen Is the solution deoxygenated or under inert gas? oxygen_yes Yes check_oxygen->oxygen_yes oxygen_no No check_oxygen->oxygen_no check_temp Was the solution exposed to high temperatures? temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no ph_yes->check_light action_ph Action: Buffer the solution and determine the optimal pH range. ph_no->action_ph light_yes->check_oxygen action_light Action: Store in amber vials or wrap containers in foil. light_no->action_light oxygen_yes->check_temp action_oxygen Action: Sparge solvents with N2 or Ar and store under an inert headspace. oxygen_no->action_oxygen action_temp Action: Avoid excessive heating. Use controlled temperature dissolution. temp_yes->action_temp forced_degradation If issues persist, perform a Forced Degradation Study temp_no->forced_degradation action_ph->forced_degradation action_light->forced_degradation action_oxygen->forced_degradation action_temp->forced_degradation

Caption: A flowchart to diagnose potential causes of instability.

Experimental Protocols

For a definitive assessment of stability in your specific experimental matrix, a forced degradation study is indispensable. This is a systematic way to evaluate the intrinsic stability of a compound by subjecting it to more severe conditions than it would typically encounter.[2][3]

Protocol: Forced Degradation Study

This protocol is a general guideline. Concentrations, solvents, and analytical methods should be adapted to your specific needs.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • For each condition, mix the stock solution with the stressor solution, typically to a final concentration of 100-200 µg/mL.

  • Include a control sample (stock solution diluted with the solvent used for the stressor) kept at ambient temperature and protected from light.

Stress ConditionReagentConditions
Acid Hydrolysis 0.1 M HCl60 °C for 2-24 hours
Base Hydrolysis 0.1 M NaOH60 °C for 2-24 hours
Oxidation 3% H₂O₂Ambient temperature for 2-24 hours
Thermal None (in solution)80 °C for 24-72 hours
Photolytic None (in solution)Expose to UV light (e.g., 254 nm) and/or white light for 24-72 hours

3. Sample Analysis:

  • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples, including the control, by a stability-indicating analytical method, such as HPLC-UV or LC-MS.

4. Development of a Stability-Indicating HPLC Method:

  • A stability-indicating method is one that can separate the parent compound from its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3-4 for MS compatibility) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at the λmax of this compound. A photodiode array (PDA) detector is recommended to assess peak purity. For identification of degradants, a mass spectrometer (MS) is invaluable.[12][13]

Visualizing the Forced Degradation Workflow

Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions cluster_data Data Analysis start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (UV/Vis Light) start->photo sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS Method neutralize->analyze quantify Quantify Parent Peak Area analyze->quantify identify Identify Degradation Peaks analyze->identify pathway Propose Degradation Pathways identify->pathway

Caption: A step-by-step workflow for conducting a forced degradation study.

References

Technical Support Center: Pyrazole Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Troubleshooting and Optimization

Welcome to the technical support center for pyrazole synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical logic to empower your research. Pyrazole scaffolds are cornerstones in pharmaceuticals and agrochemicals, and [3+2] cycloaddition reactions represent one of the most elegant and powerful methods for their construction. However, like any sophisticated chemical transformation, these reactions can present challenges.

This guide is structured as an interactive Q&A, addressing the most common issues encountered in the lab. We will delve into the causality behind each troubleshooting step, ensuring that your experimental choices are informed and effective.

Troubleshooting Guide & FAQs

Category 1: Low or No Product Yield

Question: I've set up my [3+2] cycloaddition between a diazo compound and an alkyne, but after the recommended reaction time, TLC/LC-MS analysis shows only starting materials and no desired pyrazole. What are the first things I should check?

Answer: This is a common and frustrating issue that usually points to a fundamental problem with the reaction setup or reagents rather than the reaction's intrinsic viability. Before undertaking extensive optimization, let's address the foundational variables.

A Logical Troubleshooting Workflow:

Here is a systematic workflow to diagnose a non-performing reaction.

G Start Reaction Failure: No Product Observed Reagents Step 1: Verify Reagent Integrity - Purity (NMR, GC/MS) - Stability (e.g., diazo compounds) - Proper stoichiometry Start->Reagents Begin Diagnosis Reagents->Start Reagent Issue (Repurify/Replace) Conditions Step 2: Confirm Reaction Conditions - Temperature correct? - Atmosphere inert (if required)? - Solvent anhydrous? Reagents->Conditions Reagents OK Conditions->Start Condition Error (Correct & Rerun) Kinetics Step 3: Investigate Kinetics - Is the reaction just slow? - Take time points (e.g., 1h, 4h, 12h, 24h) - Monitor by TLC/LC-MS Conditions->Kinetics Conditions OK Optimization Step 4: Begin Optimization - Increase temperature - Change solvent - Add catalyst (if applicable) Kinetics->Optimization Reaction is Stalled/Slow Success Product Formation Observed Kinetics->Success Reaction Proceeds (Just Needed More Time) Optimization->Success

Figure 1. Systematic workflow for diagnosing a failed reaction.
  • Reagent Purity and Stability:

    • 1,3-Dipole Instability: Diazo compounds, nitrile imines, and sydnones can be thermally or photochemically sensitive. Diazo compounds, in particular, are notorious for decomposition.[1] Was your diazo compound freshly prepared or recently purified? If it's a solid, has its color changed? For in-situ generated dipoles (e.g., from hydrazones), is the base/catalyst active?[2]

    • Dipolarophile Integrity: Confirm the purity of your alkyne or alkene via NMR or other appropriate methods. Impurities can inhibit the reaction.

  • Reaction Temperature:

    • Many cycloadditions require thermal activation to overcome the activation energy barrier. If you are running the reaction at room temperature, it may simply be too slow. A modest increase in temperature (e.g., to 40-80 °C) can dramatically increase the rate. Conversely, some highly reactive dipoles might decompose at elevated temperatures, requiring sub-ambient conditions.[3]

  • Solvent and Atmosphere:

    • Anhydrous Conditions: Ensure your solvent is dry. Water can react with many 1,3-dipoles or intermediates.

    • Inert Atmosphere: While not all cycloadditions are oxygen-sensitive, it is good practice to run them under an inert atmosphere (N₂ or Ar), especially if using organometallic catalysts or sensitive reagents.

Question: My reaction is working, but the isolated yield is consistently low (<30%). How can I systematically optimize the conditions?

Answer: Low yields suggest that while the reaction is viable, it is either incomplete, slow, or plagued by competing side reactions. Optimization involves systematically tuning parameters to favor the desired cycloaddition pathway.

  • Concentration: The [3+2] cycloaddition is a bimolecular reaction. If the reaction is slow, increasing the concentration can improve the rate and yield. Try doubling the concentration and monitoring the effect.

  • Temperature: This is the most critical parameter.

    • Too Low: The reaction may not reach completion in a reasonable timeframe.

    • Too High: This can lead to the decomposition of starting materials or the desired product, or promote undesired side reactions.[4]

    • Optimization Strategy: Set up small-scale reactions at different temperatures (e.g., RT, 50 °C, 80 °C, 100 °C) and monitor them by TLC or LC-MS to find the optimal balance between reaction rate and stability.

  • Solvent Effects: The solvent can influence the stability of the transition state. A change in solvent can have a profound impact on yield. Screen a range of solvents with varying polarities (e.g., Toluene, Dioxane, Acetonitrile, DMF).

  • Catalysis: For certain cycloadditions, catalysis is essential.

    • Lewis Acids: For reactions involving diazoesters and ynones, a Lewis acid like Al(OTf)₃ can activate the ynone, lowering the LUMO energy and accelerating the reaction.[5][6]

    • Copper Catalysis: The famous "Click Reaction" (a copper-catalyzed azide-alkyne cycloaddition) is a prime example where a catalyst not only accelerates the reaction but also provides complete regiocontrol.[7] If your reaction is known to be amenable to catalysis, ensure your catalyst is active and free of inhibitors.

Category 2: Poor Regioselectivity

Question: My cycloaddition with an unsymmetrical alkyne is producing a mixture of two regioisomers that are difficult to separate. How can I control the regioselectivity?

Answer: This is a classic challenge in 1,3-dipolar cycloadditions. Regioselectivity is governed by a combination of electronic, steric, and solvent effects that influence which end of the dipole aligns with which end of the dipolarophile in the transition state.[7]

The Mechanism of Regioselectivity:

The outcome is dictated by the alignment of the Frontier Molecular Orbitals (FMOs) of the 1,3-dipole and the dipolarophile. The reaction proceeds through the transition state with the smallest HOMO-LUMO energy gap, where the largest orbital coefficients on the interacting atoms overlap.

FMO cluster_energy HOMO_D HOMO LUMO_D LUMO LUMO_DP LUMO HOMO_D->LUMO_DP   Primary Interaction   (Type I Cycloaddition) HOMO_DP HOMO E_low Energy E_high E_low->E_high    ΔE

Figure 2. FMO diagram for a Type I [3+2] cycloaddition.

Strategies to Improve Regioselectivity:

  • Exploit Electronic Effects: The regiochemistry is often determined by matching the most nucleophilic atom of the dipole with the most electrophilic atom of the dipolarophile.

    • For an alkyne with an electron-withdrawing group (EWG), the β-carbon is the most electrophilic. The terminal nitrogen of a diazoalkane (the most nucleophilic center) will preferentially attack this carbon.

    • Conversely, an electron-donating group (EDG) on the alkyne can reverse this preference. Analyze the electronic properties of your substrates to predict the major isomer.[8]

  • Leverage Steric Hindrance: Bulky substituents on either the dipole or dipolarophile will sterically disfavor the transition state where they are close to each other. You may be able to redesign one of your substrates with a bulky group to direct the cycloaddition to a single regioisomer.

  • Solvent Tuning: The polarity of the solvent can stabilize one transition state over the other.

    • Fluorinated Alcohols: A key finding in the field is that highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity in the reaction of 1,3-dicarbonyls with hydrazines.[9] These solvents can form hemiketals or otherwise activate the substrates, leading to a more ordered transition state.[9]

SolventDielectric Constant (ε)Regioisomeric Ratio (Example: 2d:4d)[9]Causality
Toluene2.41 : 1.2Low polarity, minimal specific interactions.
Dichloromethane9.11 : 1.3Moderate polarity, slight preference.
Acetonitrile37.51 : 1.4High polarity, but lacks H-bond donation.
TFE 27.0> 1 : 20 Strong H-bond donor, selectively activates one carbonyl.
HFIP 16.7> 1 : 20 Very strong H-bond donor, highly effective.
Category 3: Side Reactions and Purification

Question: I'm observing significant formation of side products, particularly a dimer of my 1,3-dipole. How can I suppress this?

Answer: Dimerization is a common side reaction, especially with highly reactive 1,3-dipoles like nitrile oxides or diazo compounds. This occurs when one molecule of the dipole acts as the "dipolarophile" for another.

  • Slow Addition: Instead of adding all of your 1,3-dipole at once, use a syringe pump to add it slowly over several hours to a solution of the dipolarophile. This keeps the instantaneous concentration of the dipole low, favoring the bimolecular reaction with the dipolarophile over dimerization.

  • In-Situ Generation: Generate the 1,3-dipole in the presence of the dipolarophile. For example, nitrile imines can be generated from hydrazonoyl halides using a base like triethylamine.[2] By generating the dipole slowly in the reaction flask, its concentration remains low, and it is immediately trapped by the dipolarophile.

  • Lower Temperature: Dimerization often has a higher activation energy than the desired cycloaddition. Running the reaction at a lower temperature can sometimes suppress this side reaction, although it will also slow down your desired reaction.

Key Experimental Protocol: A General Procedure for Pyrazole Synthesis

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole from an N-alkylated tosylhydrazone and a terminal alkyne, a method noted for its high regioselectivity.[10]

Materials:

  • N-alkylated tosylhydrazone (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

  • 18-crown-6 (0.1 mmol, 0.1 equiv)

  • Anhydrous Pyridine (5 mL)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet

Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add the N-alkylated tosylhydrazone (1.0 mmol), 18-crown-6 (0.1 mmol), and t-BuOK (2.0 mmol).

  • Solvent & Reagent Addition: Add anhydrous pyridine (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Reaction: Equip the flask with a condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1,3,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

References

Technical Support Center: Managing Impurities in the Synthesis of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of aminopyrazole derivatives. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of these vital heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to overcome synthetic challenges and ensure the highest purity of your target molecules.

Aminopyrazoles are a cornerstone in medicinal chemistry and drug development, serving as key building blocks for a multitude of bioactive compounds.[1] However, their synthesis is often accompanied by the formation of various impurities that can complicate purification, reduce yields, and potentially impact the biological activity and safety of the final compounds. This guide will equip you with the knowledge to anticipate, identify, and manage these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-aminopyrazoles and what are their associated impurity profiles?

A1: The two most prevalent and versatile methods for synthesizing 5-aminopyrazoles involve the condensation of hydrazines with either β-ketonitriles or derivatives of malononitrile.[1][2] Each route has a characteristic impurity profile that researchers should be aware of.

  • From β-Ketonitriles and Hydrazines: This is arguably the most common approach.[2] The reaction proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization.[3]

    • Common Impurities:

      • Regioisomers: When using a substituted hydrazine and an unsymmetrical β-ketonitrile, the formation of two regioisomeric pyrazoles (e.g., 3-amino vs. 5-amino derivatives) is a significant challenge.[3][4] The regioselectivity is influenced by factors such as the steric hindrance of the hydrazine substituent and the reaction conditions (pH).[3][4]

      • Unreacted Starting Materials: Incomplete reaction can leave residual β-ketonitrile and hydrazine.

      • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding amide or carboxylic acid impurities.

  • From Malononitrile Derivatives and Hydrazines: This route often utilizes activated malononitrile derivatives like alkoxymethylenemalononitriles.[2]

    • Common Impurities:

      • Side-products from Michael Addition: The reaction can sometimes lead to byproducts from competing Michael addition reactions.

      • Poly-substituted Pyrazoles: Depending on the stoichiometry and reaction conditions, the formation of di- or tri-substituted pyrazoles can occur.

Q2: How does the choice of starting materials and reaction conditions affect the regioselectivity of the pyrazole ring formation?

A2: Regioselectivity is a critical aspect of aminopyrazole synthesis, particularly when using substituted hydrazines. The nucleophilicity of the two nitrogen atoms in the hydrazine and the electrophilicity of the carbonyl and nitrile carbons in the β-ketonitrile determine the final orientation of the substituents on the pyrazole ring.[3]

  • Steric Effects: Increasing the steric bulk on the substituted nitrogen of the hydrazine can favor the formation of the 5-aminopyrazole regioisomer.[3]

  • Electronic Effects: Electron-withdrawing groups on the hydrazine can modulate the nucleophilicity of the nitrogen atoms, influencing the initial site of attack.

  • pH Control: The pH of the reaction medium can significantly impact regioselectivity. Acidic conditions may protonate one of the hydrazine nitrogens, altering its nucleophilicity and favoring the formation of one regioisomer, while basic or neutral conditions might favor the other.[4] For instance, acidic cyclization of a hydrazine with an enol may yield the 5-aminopyrazole as the major product, whereas basic conditions with a methyl ether of the same enol can completely reverse the regioselectivity to favor the 3-aminopyrazole.[2]

Q3: What are the best analytical techniques for identifying and quantifying impurities in aminopyrazole syntheses?

A3: A multi-pronged analytical approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment.[5][6] A well-developed HPLC method can separate the desired product from starting materials, intermediates, and various side-products. Diode Array Detection (DAD) or UV detection is commonly used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is indispensable for identifying unknown impurities.[5][7] It provides molecular weight information that is crucial for postulating the structures of byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR are vital for the structural elucidation of the final product and any isolated impurities. 2D NMR techniques (like COSY, HSQC, and HMBC) can provide detailed connectivity information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile impurities, such as residual solvents.[7]

A summary of these techniques is provided in the table below.

Analytical TechniquePrimary Use in Impurity ProfilingKey Advantages
HPLC-UV/DAD Quantification of known impurities, Purity assessmentRobust, reproducible, quantitative
LC-MS Identification of unknown impurities, Confirmation of suspected byproductsHigh sensitivity, provides molecular weight information
NMR Spectroscopy Structural elucidation of product and isolated impuritiesProvides definitive structural information
GC-MS Analysis of volatile impurities (e.g., residual solvents)Excellent for volatile and semi-volatile compounds

Troubleshooting Guides

This section provides structured guidance for addressing specific problems you may encounter during your experiments.

Problem 1: Presence of an Unexpected Isomer in the Final Product

Scenario: Your NMR and LC-MS data indicate the presence of a significant amount of a regioisomer of your target aminopyrazole.

Root Cause Analysis and Solutions:

The formation of regioisomers is a common issue when using unsymmetrical starting materials.[4] The reaction pathway is likely not selective under your current conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for isomeric impurity.

Detailed Steps:

  • Reaction Condition Optimization:

    • pH Adjustment: Systematically vary the pH of the reaction. For the Knorr pyrazole synthesis, acidic conditions often favor one isomer, while neutral or basic conditions may favor the other.[4]

    • Solvent Screening: The polarity and protic nature of the solvent can influence the transition state of the cyclization step. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol). Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[4]

    • Temperature Control: Run the reaction at different temperatures (e.g., from room temperature to reflux) to see if the isomeric ratio is temperature-dependent.

  • Starting Material Modification:

    • If possible, introduce a sterically bulky group on either the hydrazine or the β-ketonitrile to sterically hinder one of the cyclization pathways.[4]

Problem 2: Significant Amount of Unreacted Starting Materials in the Crude Product

Scenario: Your crude product analysis (e.g., TLC, LC-MS) shows a large proportion of the starting hydrazine and/or β-ketonitrile.

Root Cause Analysis and Solutions:

This indicates an incomplete reaction, which could be due to several factors including insufficient reaction time, inadequate temperature, or deactivation of reactants.

Experimental Protocol for Reaction Optimization:

  • Reaction Time and Temperature:

    • Set up a time-course study. Take aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by TLC or LC-MS to determine the point at which the reaction plateaus.

    • If the reaction is sluggish at your current temperature, incrementally increase it (e.g., in 10-20 °C intervals) while monitoring for product formation and potential decomposition.

  • Catalyst/Reagent Stoichiometry:

    • If using a catalyst (acid or base), ensure it is active and used in the correct stoichiometric amount.

    • Consider a slight excess of one of the reactants (e.g., 1.1 to 1.2 equivalents of the hydrazine) to drive the reaction to completion, but be mindful that this will necessitate its removal during workup.

  • Moisture and Air Sensitivity:

    • Some hydrazines can be sensitive to air oxidation. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Ensure all solvents and reagents are dry, as water can sometimes interfere with the reaction.

Problem 3: Formation of a Pyrazoline Side Product

Scenario: You are synthesizing a pyrazole from an α,β-unsaturated carbonyl compound and hydrazine, but a significant amount of the corresponding pyrazoline is formed.

Root Cause Analysis and Solutions:

The reaction of α,β-unsaturated carbonyls with hydrazines often proceeds through a pyrazoline intermediate.[4] The formation of the final aromatic pyrazole requires an oxidation step. If this oxidation is not efficient, the pyrazoline will be a major byproduct.

Strategies to Promote Aromatization:

G cluster_0 Promoting Aromatization to Pyrazole A Pyrazoline Intermediate Formed B Introduce Oxidizing Agent A->B C In-situ Oxidation (e.g., O2 in DMSO) B->C D Post-reaction Oxidation (e.g., Br2, I2) B->D E Aromatic Pyrazole Product C->E D->E

Caption: Strategies for pyrazoline to pyrazole conversion.

  • In-situ Oxidation:

    • Perform the reaction in a solvent that can promote oxidation, such as DMSO, under an oxygen atmosphere.[4]

    • Include a mild oxidizing agent directly in the reaction mixture.

  • Post-reaction Oxidation:

    • After the initial condensation reaction to form the pyrazoline, add an oxidizing agent during the workup. Common choices include:

      • Bromine in a suitable solvent.

      • Iodine.

      • Other mild oxidants.

Purification Strategies

Even with an optimized reaction, some level of impurity is often unavoidable. Effective purification is therefore critical.

Purification TechniqueBest For RemovingConsiderations
Crystallization Regioisomers, structurally similar byproductsRequires a suitable solvent system where the desired product has lower solubility than the impurities.
Column Chromatography A wide range of impurities with different polaritiesCan be time-consuming and solvent-intensive. Choice of stationary phase (e.g., silica gel, alumina) and eluent is crucial.[9][10]
Acid-Base Extraction Acidic or basic impuritiesThe amino group on the pyrazole allows for extraction into an acidic aqueous phase, potentially separating it from neutral impurities.
Preparative HPLC Difficult-to-separate impurities, final polishing stepHigh resolution, but typically for smaller scales.

References

Technical Support Center: Catalyst Selection and Optimization for Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization for creating novel pyrazole derivatives. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their effective functionalization is critical for innovation.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the catalytic functionalization of pyrazoles. Each issue is presented with likely causes and actionable solutions, grounded in mechanistic principles.

Issue 1: Low to No Yield in Palladium-Catalyzed C-H Arylation

Question: I am attempting a direct C-H arylation on an N-substituted pyrazole using a Pd(OAc)₂ catalyst, but I'm observing very low conversion to the desired product, and I see some palladium black precipitating. What is going wrong?

Answer: This is a frequent challenge in palladium-catalyzed C-H functionalization of nitrogen-containing heterocycles. The issue likely stems from one or a combination of catalyst deactivation pathways.

Potential Causes & Solutions:

  • Catalyst Poisoning by Pyrazole Nitrogen: The Lewis basic nitrogen atom (N2) of the pyrazole ring can strongly coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[3][4] This is a primary deactivation pathway that leads to the eventual precipitation of palladium black.

    • Solution: Employing a directing group strategy can often overcome this. If your pyrazole substrate has a directing group, ensure it can effectively chelate the palladium and favor the desired C-H activation over unproductive coordination with the ring nitrogen. For substrates lacking a directing group, consider installing one. Alternatively, specialized ligands can sometimes mitigate this issue.[3]

  • Inefficient In Situ Generation of the Active Pd(0) Catalyst: Many protocols start with a Pd(II) precatalyst like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species to initiate the catalytic cycle.[5] If this reduction is inefficient or incomplete, the catalytic cycle will not proceed effectively.

    • Solution: The choice of ligand and additives is crucial. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can facilitate the reduction of Pd(II) to Pd(0) and stabilize the active catalyst.[6] In some cases, the addition of a sacrificial reducing agent or ensuring your solvent (like an alcohol) can participate in the reduction is necessary. Using a well-defined Pd(0) precatalyst, such as Pd₂(dba)₃, can also bypass this issue.[3][5]

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[4] Cross-coupling reactions are often air-sensitive.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes).[7] All glassware should be oven-dried to remove adsorbed moisture.[7]

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways, leading to loss of catalyst activity.

    • Solution: Screen a variety of ligands to find one that is robust under your reaction conditions. Sometimes, a slightly lower reaction temperature can preserve the ligand and catalyst integrity without significantly compromising the reaction rate.

Issue 2: Poor Regioselectivity in C-H Functionalization or N-Alkylation

Question: My reaction is producing a mixture of C4 and C5-functionalized pyrazole isomers that are difficult to separate. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity is a central challenge in pyrazole chemistry due to the similar reactivity of different positions on the ring. The outcome is a delicate balance of electronic and steric factors.

Potential Causes & Solutions:

  • Inherent Electronic Properties of the Pyrazole Ring: The C4 position of the pyrazole ring is the most electron-rich and nucleophilic, making it susceptible to electrophilic aromatic substitution.[8] Conversely, the C5 proton is the most acidic, making it a target for directed C-H metalation.[3]

    • Solution (for C-H functionalization): The choice of catalyst and directing group is paramount. For C5 functionalization, a directing group on N1 is typically required to favor cyclometalation at the C5 position.[3] For C4 functionalization, conditions that favor electrophilic attack are needed, and often, traditional cross-coupling with a pre-functionalized (e.g., halogenated) pyrazole is more reliable.[8][9]

  • Solvent Effects: The solvent can dramatically influence the regiochemical outcome of a reaction by stabilizing certain transition states over others.

    • Solution: A solvent screen is highly recommended. For instance, in the formation of pyrazoles, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[10][11][12] Protic solvents can also enhance the acidity of specific C-H bonds, favoring certain direct arylation pathways.[13]

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the coupling partner can sterically hinder approach to one position, thereby favoring reaction at a less hindered site.

    • Solution: If you desire functionalization at a sterically hindered position, you may need a less bulky catalyst/ligand system. Conversely, to direct away from a certain position, you can strategically use bulky protecting groups or substituents.

  • N1 vs. N2 Alkylation: For N-H pyrazoles, alkylation can occur at either nitrogen, leading to a mixture of regioisomers, a common problem due to the similar properties of the nitrogen atoms.[7]

    • Solution: The choice of base and solvent is critical. Using milder inorganic bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, MeCN) is a good starting point.[13] Additionally, the substituent on the pyrazole ring can be tuned to direct alkylation. For example, converting a nearby acetyl group to a hydrazone can create a chelating site for the cation of the base, sterically blocking one nitrogen and leading to highly regioselective alkylation at the other.[7]

Issue 3: Reaction Stalls in Copper-Catalyzed N-Arylation (Ullmann/Buchwald-type)

Question: I'm performing a copper-catalyzed N-arylation of my pyrazole with an aryl halide, but the reaction stalls at ~50% conversion. What could be the issue?

Answer: Copper-catalyzed N-arylation reactions are powerful but can be sensitive to conditions. A stalled reaction often points to catalyst inhibition or degradation.

Potential Causes & Solutions:

  • Inappropriate Ligand Choice: While some copper-catalyzed reactions can proceed without a ligand, many, especially those with challenging substrates, require a ligand to facilitate the catalytic cycle and prevent catalyst aggregation. Diamine ligands are commonly employed and have been shown to be effective.[4][14][15][16]

    • Solution: If you are not using a ligand, screen a panel of common ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or various β-ketones.[17][18] The ligand can improve catalyst solubility and modulate its reactivity.

  • Base Incompatibility: The choice of base is crucial. It must be strong enough to deprotonate the pyrazole N-H but not so strong as to cause side reactions or degradation of the starting materials or product.

    • Solution: Common bases for this transformation include K₂CO₃, Cs₂CO₃, and K₃PO₄. If your reaction is stalling, consider switching to a different base. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[17]

  • Catalyst Precipitation/Deactivation: The active Cu(I) species can be sensitive to air and can disproportionate or precipitate out of solution if not properly stabilized by a ligand.

    • Solution: Ensure rigorous exclusion of air and moisture.[7] Using a slightly higher ligand-to-copper ratio might help maintain the catalyst in the active, soluble form.

  • Product Inhibition: In some cases, the N-arylated pyrazole product can coordinate to the copper catalyst more strongly than the starting pyrazole, leading to product inhibition and a stalled reaction.

    • Solution: This can be a challenging issue to resolve. Sometimes, running the reaction at a higher temperature can help promote dissociation of the product from the catalyst. Alternatively, a different ligand system might disfavor product binding.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose between a palladium and a copper catalyst for my pyrazole functionalization?

A1: The choice depends primarily on the bond you are trying to form:

  • For C-C and C-H functionalization (e.g., arylation, alkenylation): Palladium catalysts are the most common and well-developed.[19][20] They are particularly powerful for direct C-H activation, often with the aid of a directing group.[3][21]

  • For N-Arylation (C-N bond formation): Both palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalysts are used.[4][22] Copper catalysts are often cheaper and can be very effective for the N-arylation of heterocycles.[14][15][18] Historically, Ullmann conditions were harsh, but modern methods using ligands allow for much milder reaction conditions.[17][23]

Q2: What is "palladium black" and why is it a bad sign?

A2: Palladium black is finely divided, elemental palladium metal that has precipitated from the reaction mixture. It is a sign of catalyst decomposition. The active catalyst in most cross-coupling cycles is a soluble Pd(0) complex. When this complex degrades (e.g., through ligand dissociation or oxidation), the unstable Pd(0) atoms aggregate and precipitate as inactive palladium black.[4] Its appearance indicates your catalytic cycle has stopped or significantly slowed down.

Q3: My pyrazole substrate has multiple reactive sites (e.g., an N-H group and several C-H bonds). How can I ensure the reaction occurs only at the desired position?

A3: Achieving selectivity in such cases requires careful control of reaction conditions and often the use of protecting groups.

  • Protecting Groups: If you want to perform C-H functionalization without interference from the N-H group, you must protect the pyrazole nitrogen. Common protecting groups include Boc, SEM, or a simple aryl group.

  • Directing Groups: To target a specific C-H bond (usually C5), a directing group attached to the N1 nitrogen is the most effective strategy.[3][21]

  • Reaction Conditions: N-functionalization is typically achieved under basic conditions to deprotonate the nitrogen, while C-H functionalization often requires a specific transition metal catalyst and sometimes an oxidant. By choosing the right set of reagents, you can favor one pathway over the other.

Q4: I am working with an air-sensitive catalyst/reagent. What are the essential handling precautions?

A4: Working with air-sensitive materials requires specialized techniques to prevent decomposition.

  • Inert Atmosphere: All reactions must be conducted under an inert atmosphere, typically dry argon or nitrogen, using a Schlenk line or a glovebox.[8][14]

  • Dry Glassware: All glassware must be rigorously dried, usually by heating in an oven overnight at >125 °C and then cooling under vacuum or in a stream of inert gas.[7]

  • Anhydrous Solvents: Use anhydrous solvents, which are typically purchased dry or distilled from an appropriate drying agent. They should be stored over molecular sieves under an inert atmosphere.

  • Reagent Transfer: Air-sensitive liquids and solutions should be transferred using gas-tight syringes or via cannula transfer.[7] Solids should be weighed and handled in a glovebox or quickly under a positive flow of inert gas.

Part 3: Data & Protocols

Comparative Data for Catalyst Systems

The following table summarizes typical conditions for different pyrazole functionalization reactions, offering a starting point for optimization.

Functionalization Type Typical Catalyst Typical Ligand Base Solvent Temp (°C) Common Issues
Directed C5-Arylation Pd(OAc)₂ (2-5 mol%)Bulky phosphines (e.g., XPhos)K₂CO₃, Cs₂CO₃Toluene, Dioxane100-140Catalyst poisoning, low yield
N-Arylation (Ullmann) CuI (5-10 mol%)Diamines (e.g., DMEDA)K₃PO₄, K₂CO₃DMF, Dioxane80-120Stalled reaction, low yield
N-Alkylation None (base-mediated)N/ACs₂CO₃, K₂CO₃, NaHDMF, MeCN25-80Poor regioselectivity (N1 vs N2)
C4-Halogenation N/AN/AN/ACH₂Cl₂, MeCN0-25Over-reaction, decomposition
Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed C5-Arylation of an N-Protected Pyrazole

This protocol is a representative example and requires optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-protected pyrazole (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and the phosphine ligand (e.g., XPhos, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide (1.2 mmol, 1.2 equiv.), the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.), and the degassed solvent (e.g., toluene, 3 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite®, and wash the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation of a Pyrazole

This protocol is a representative example and requires optimization for specific substrates.[14][15]

  • Reaction Setup: To an oven-dried Schlenk tube, add CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol, 1.0 equiv.), the aryl halide (1.1 mmol, 1.1 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%) and the degassed solvent (e.g., dioxane, 2 mL).

  • Reaction: Seal the tube tightly and place it in a preheated oil bath at 110 °C. Stir for 24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Part 4: Visualizations

Catalytic Cycle and Deactivation Pathways

The following diagram illustrates the general catalytic cycle for a Pd(0)/Pd(II) cross-coupling reaction and highlights common deactivation pathways that can lead to low yields.

Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poisoning Heteroaryl Coordination (Catalyst Poisoning) Pd0->Poisoning Pyrazole-N₂ PdBlack Palladium Black (Inactive Aggregate) Pd0->PdBlack Ligand Dissociation PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetal Transmetalation or C-H Activation PdII->Transmetal R'-M or R'-H PdII_R Ar-Pd(II)-R'(L)₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R') RedElim->Product Poisoning->PdBlack

Caption: Pd(0)/Pd(II) catalytic cycle and common catalyst deactivation pathways.

Troubleshooting Workflow for Low Yield

This flowchart provides a systematic approach to diagnosing and solving issues of low yield in pyrazole functionalization reactions.

Start Low Yield / No Reaction Check_Inert Verify Inert Atmosphere (Degassed Solvents, Dry Glassware) Start->Check_Inert Check_Inert->Start Faulty Check_Reagents Check Reagent Quality (Catalyst, Ligand, Base, Substrates) Check_Inert->Check_Reagents OK Optimize_Ligand Screen Ligands (Bulky, Electron-Rich for Pd) Check_Reagents->Optimize_Ligand Optimize_Conditions Optimize Conditions (Base, Solvent, Temperature) Optimize_Ligand->Optimize_Conditions No Improvement Success Successful Reaction Optimize_Ligand->Success Improved Analyze Analyze Crude Mixture (LCMS, NMR for side products) Optimize_Conditions->Analyze Optimize_Conditions->Success Improved Pd_Black Palladium Black Observed? Analyze->Pd_Black Pd_Black->Optimize_Ligand Yes Regio_Issue Regioselectivity Issue? Pd_Black->Regio_Issue No Regio_Issue->Optimize_Conditions Yes Re_evaluate Re-evaluate Synthetic Route (e.g., Protecting/Directing Group) Regio_Issue->Re_evaluate No Re_evaluate->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Enhancing Pyrazole Derivative Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common yet critical challenge in experimental biology: the poor aqueous solubility of pyrazole derivatives. Pyrazole-containing compounds are a cornerstone of modern drug discovery, exhibiting a vast range of biological activities.[1][2][3] However, their inherent chemical properties often lead to solubility issues that can compromise the accuracy and reproducibility of biological assays.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter. We will explore the underlying reasons for poor solubility and provide a systematic approach to overcoming these challenges, ensuring the integrity of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - First Steps in Solubilization

This section addresses the initial questions and most common hurdles faced when working with pyrazole derivatives.

Question 1: Why is my pyrazole derivative poorly soluble in aqueous buffer?

Answer: The limited aqueous solubility of many pyrazole derivatives stems from their molecular structure. The pyrazole ring is an aromatic, planar system.[1][4] This planarity, combined with other non-polar substituents, can lead to strong crystal lattice energy due to efficient molecular packing and intermolecular forces like π-π stacking.[5] For a solvent to dissolve the compound, it must provide enough energy to overcome these strong interactions, which is often challenging for water and aqueous buffers. The presence of non-polar functional groups further decreases aqueous solubility, while polar groups can enhance it.[5][6]

Question 2: What is the first solvent I should try, and what is a safe concentration for my cells?

Answer: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving hydrophobic compounds for in vitro assays.[7][8][9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[10]

Initial Protocol:

  • Prepare a high-concentration stock solution, typically 10-20 mM, in 100% DMSO.

  • For the biological assay, dilute this stock solution into your aqueous assay buffer or cell culture medium to achieve the final desired concentration.

Critical Consideration: The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), although the tolerance can be cell-line dependent.[8] It is crucial to always include a "vehicle control" in your experiments—this control contains the same final concentration of DMSO as your test samples but without the compound, to account for any effects of the solvent itself.[8] Studies have shown that DMSO concentrations above 1% can significantly impact cellular readouts.[11][12][13]

Section 2: Troubleshooting Guide - When Initial Attempts Fail

This section provides solutions for more persistent solubility problems, such as compound precipitation in the assay medium.

Question 3: I dissolved my compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?

Answer: This is a very common issue known as "compound crashing out" and it occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. This often happens when diluting a concentrated DMSO stock into a buffer where the compound is less soluble.

Troubleshooting Steps:

  • Modify the Dilution Technique: Instead of adding a small volume of DMSO stock to a large volume of buffer, try the reverse. Add the DMSO stock dropwise into the vortexing or rapidly stirring aqueous buffer.[14] This rapid dispersion can prevent the formation of localized, supersaturated pockets that lead to precipitation.

  • Lower the Final Concentration: Your target concentration may simply be too high. Perform a dose-response curve to determine if a lower, non-precipitating concentration still yields the desired biological activity.

  • Perform a Solubility Test: Before your main experiment, conduct a simple kinetic solubility test. Prepare a serial dilution of your compound in the final assay buffer and visually inspect for precipitation or measure turbidity over time with a plate reader.[14] This will help you determine the practical upper concentration limit.

  • Consider Warming the Solution: Gently warming the aqueous buffer before adding the compound stock can sometimes help, as solubility often increases with temperature.[5] However, ensure the temperature is compatible with your compound's stability and the biological components of your assay.

Question 4: My experimental results are inconsistent. Could this be a solubility problem?

Answer: Absolutely. Inconsistent or non-reproducible data is a classic sign of solubility issues.[15] If a compound is not fully dissolved or is precipitating during the experiment, the actual concentration exposed to the cells or target is unknown and variable.

Validation Protocol:

  • Visual Confirmation: Before and after the experiment, carefully inspect your assay plates (e.g., 96-well plates) under a microscope to check for any crystalline precipitate.

  • Use Freshly Prepared Solutions: Avoid using old stock solutions or aqueous dilutions. Some compounds can slowly precipitate out of solution over time, even when stored at 4°C.[14] Prepare the final aqueous working solutions fresh for each experiment.[16]

  • Differentiate Kinetic vs. Thermodynamic Solubility: For early-stage discovery, you are often working with kinetic solubility (the concentration at which a compound precipitates from a supersaturated solution, often starting from a DMSO stock).[17] This is distinct from thermodynamic solubility, which is the true equilibrium solubility of the solid compound in a solvent.[18][19] Kinetic solubility values are typically higher but less stable.[17] Understanding this difference helps manage expectations and experimental design.

Section 3: Advanced Solubilization Strategies

For particularly challenging pyrazole derivatives, more advanced techniques may be necessary.

Question 5: I've tried everything with DMSO, but my compound's solubility is still too low for my assay. What are my other options?

Answer: When DMSO alone is insufficient, you can explore several other well-established strategies. The choice depends on the compound's properties and the constraints of your biological assay.[20]

Strategy 1: Co-Solvent Systems

A co-solvent system involves using a mixture of solvents to achieve a desired polarity and increase solubility.[21]

  • How it Works: Co-solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) are water-miscible organic solvents that can increase the solubility of non-polar drugs.[] They work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound.

  • Common Co-solvents:

    • Ethanol: Often used in combination with DMSO or water. Be mindful of its potential effects on cells.[12]

    • PEG 400: A polymer that is generally well-tolerated in many biological systems.

    • Propylene Glycol (PG): Another commonly used, low-toxicity co-solvent.

  • Implementation: You might create a stock solution in a mixture (e.g., 1:1 DMSO:PEG 400) before diluting into the final assay buffer. The goal is to find a ratio that dissolves the compound without introducing toxicity.

Strategy 2: pH Modification

This strategy is effective for pyrazole derivatives that have ionizable functional groups (acidic or basic).

  • How it Works: The solubility of ionizable compounds is highly dependent on pH.[23] By adjusting the pH of the buffer, you can convert the compound into its more soluble ionized (salt) form.[][24]

    • For basic compounds, lowering the pH (making it more acidic) will protonate the compound, increasing its solubility.

    • For acidic compounds, raising the pH (making it more basic) will deprotonate the compound, increasing its solubility.

  • Implementation: Determine the pKa of your compound. Prepare buffers at different pH values around the pKa to find the optimal pH for solubility. Ensure the chosen pH is compatible with your assay system. The use of pH-modifying excipients can create a "microenvironment" around the drug particle that favors dissolution.[25][26]

Strategy 3: Use of Excipients like Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules.

  • How it Works: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity.[27][28] Poorly soluble pyrazole derivatives can form an "inclusion complex" by fitting into this hydrophobic cavity, which effectively shields the hydrophobic part of the molecule from water, thereby increasing its apparent aqueous solubility.[29][30][31]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[10][27]

  • Implementation: The compound is typically co-lyophilized or mixed with the cyclodextrin powder before being dissolved in the aqueous buffer. This method is particularly useful for preparing formulations for both in vitro and in vivo studies.[28]

Table 1: Comparison of Advanced Solubilization Strategies

StrategyMechanismAdvantagesConsiderations
Co-Solvents Reduces solvent polarity.Simple to implement; can significantly increase solubility.Potential for solvent toxicity; may alter protein conformation.
pH Modification Ionizes the compound to its more soluble salt form.Highly effective for ionizable compounds; simple pH adjustment.Only works for compounds with acidic/basic groups; assay must be stable at the required pH.
Cyclodextrins Encapsulates the hydrophobic molecule in an inclusion complex.[30]Low toxicity; can improve stability and bioavailability.[31]Can be more complex to formulate; potential for competition with other molecules.

Section 4: Protocols and Workflows

Protocol 1: Step-by-Step Kinetic Solubility Assessment
  • Prepare a 10 mM stock solution of your pyrazole derivative in 100% DMSO.

  • In a 96-well plate, add 198 µL of your final aqueous assay buffer to several wells.

  • Add 2 µL of your 10 mM DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix thoroughly.

  • Perform a 2-fold serial dilution across the plate by transferring 100 µL to the next well containing 100 µL of buffer.

  • Incubate the plate at the assay temperature (e.g., 37°C) for 1-2 hours.

  • Read the absorbance of the plate at a wavelength where light scattering can be detected (e.g., 620 nm or 750 nm) to measure turbidity.

  • Alternatively, visually inspect each well under a microscope for the presence of precipitate.

  • The highest concentration that remains clear is your approximate kinetic solubility limit.

Solubilization Strategy Decision Workflow

The following workflow can guide you in selecting the most appropriate solubilization strategy for your pyrazole derivative.

Solubility_Workflow Start Start: Poorly Soluble Pyrazole Derivative DMSO_Test Dissolve in 100% DMSO. Prepare 10-20 mM stock. Start->DMSO_Test Dilute Dilute stock into aqueous assay buffer. DMSO_Test->Dilute Precipitate_Check Does it precipitate? Dilute->Precipitate_Check Success Success! Proceed with assay. (Final DMSO <0.5%) Precipitate_Check->Success No Troubleshoot Troubleshoot Dilution - Reverse addition - Lower concentration - Gentle warming Precipitate_Check->Troubleshoot Yes Still_Precipitates Still precipitates? Troubleshoot->Still_Precipitates Still_Precipitates->Success No Advanced_Strategies Move to Advanced Strategies Still_Precipitates->Advanced_Strategies Yes Check_pKa Does the compound have an ionizable group? Advanced_Strategies->Check_pKa pH_Modify Use pH Modification Adjust buffer pH to > pKa (acid) or < pKa (base) Check_pKa->pH_Modify Yes Try_Cosolvent Try Co-Solvent System (e.g., DMSO/PEG400, Ethanol) Check_pKa->Try_Cosolvent No Final_Check Is compound soluble and assay compatible? pH_Modify->Final_Check Try_Cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) Try_Cosolvent->Try_Cyclodextrin Fails Try_Cosolvent->Final_Check Works Try_Cyclodextrin->Final_Check Final_Check->Success Yes Failure Compound may be unsuitable for this assay format. Consider formulation change or resynthesis. Final_Check->Failure No

Caption: Decision workflow for selecting a pyrazole solubilization strategy.

References

Preventing degradation of 4-Ethyl-1H-pyrazol-3-amine oxalate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethyl-1H-pyrazol-3-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to prevent and identify degradation.

I. Understanding the Stability of this compound

This compound is a salt composed of an active pharmaceutical ingredient (API), 4-Ethyl-1H-pyrazol-3-amine, and an oxalate counter-ion. The stability of this compound is influenced by the inherent properties of both the pyrazole amine and the oxalate salt. The primary degradation concerns stem from the hygroscopic nature of the oxalate salt and the potential for oxidation and other reactions of the aminopyrazole ring.

The oxalate salt component has a tendency to absorb moisture from the atmosphere. This absorbed water can act as a medium for chemical reactions, leading to the degradation of the active amine component. Furthermore, the amine group is susceptible to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a desiccator or a controlled humidity environment.[1] The container should be tightly sealed to prevent moisture and air ingress. Using an inert gas atmosphere (argon or nitrogen) is also a highly effective measure.[2]

Q2: I noticed the color of my this compound has changed from white to a yellowish or brownish hue. What does this indicate?

A2: A change in color is a common visual indicator of chemical degradation. This is often due to oxidation of the amine group, leading to the formation of colored impurities. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: The consistency of the powder has changed; it appears clumpy or has become a solid mass. What is the cause of this?

A3: Clumping or solidification is a strong indication of moisture absorption by the hygroscopic oxalate salt.[] This can significantly impact the handling and weighing of the compound and may also accelerate chemical degradation. It is recommended to perform a loss on drying experiment or Karl Fischer titration to quantify the water content.

Q4: Can I store the compound in a standard laboratory freezer?

A4: While low temperatures are beneficial, storing the compound in a non-frost-free freezer can introduce moisture during temperature cycling. If freezer storage is necessary, ensure the container is exceptionally well-sealed and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Q5: What are the primary degradation pathways for this compound?

A5: The two most probable degradation pathways are hydrolysis of the oxalate salt and oxidation of the 3-amine group on the pyrazole ring. Moisture absorption can facilitate these processes. The pyrazole ring itself is generally stable but can be susceptible to strong oxidizing agents.[1]

III. Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) Oxidation of the amine group.1. Immediately transfer the compound to a tightly sealed container under an inert atmosphere (argon or nitrogen). 2. Store in a dark, refrigerated (2-8°C) location. 3. Perform purity analysis via HPLC to quantify the extent of degradation. 4. If purity is compromised, consider purification by recrystallization if feasible, or procure a new batch.
Clumping or Caking of Powder Moisture absorption (hygroscopicity).[]1. Dry the material under vacuum at a mild temperature (e.g., 40°C) to remove absorbed water. 2. Transfer to a desiccator containing a suitable desiccant (e.g., silica gel, phosphorus pentoxide). 3. For future storage, use containers with high-integrity seals and consider storing within a secondary container with desiccant. 4. Quantify water content using Karl Fischer titration.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration.1. Verify the purity of the stored compound using the HPLC protocol provided below. 2. If degradation is confirmed, use a fresh, validated batch of the compound for subsequent experiments. 3. Review storage and handling procedures to prevent future degradation.
Poor Solubility Presence of insoluble degradation products.1. Attempt to dissolve the compound in a small amount of a suitable organic solvent and filter out any insoluble material. 2. Analyze the filtrate for purity. 3. If significant insoluble matter is present, the batch may be too degraded for use.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Methanol

  • Sample Diluent: 50:50 Methanol:Water

  • This compound sample

  • Reference standard of this compound (if available)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 220 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks (impurities) and a decrease in the main peak area. The purity can be calculated based on the peak area percentage.

Protocol 2: Hygroscopicity Assessment

This protocol provides a simple gravimetric method to assess the hygroscopicity of your compound.

Instrumentation and Materials:

  • Analytical balance (readable to 0.01 mg)

  • Controlled humidity chamber or a desiccator with a saturated salt solution (e.g., a saturated solution of sodium chloride creates a relative humidity of ~75%)

  • Shallow weighing dish (e.g., a watch glass)

Procedure:

  • Place the weighing dish in a drying oven at 105°C for 1 hour, then cool to room temperature in a desiccator.

  • Accurately weigh approximately 100 mg of the this compound into the pre-dried weighing dish.

  • Place the dish in the controlled humidity chamber at a specified relative humidity (e.g., 75% RH) and temperature (e.g., 25°C).

  • At predetermined time points (e.g., 24, 48, 72 hours), remove the dish and quickly weigh it.

  • Calculate the percentage weight gain at each time point. A significant weight gain indicates hygroscopicity.

V. Visualizing Degradation and Workflows

Potential Degradation Pathways

G cluster_conditions Degradation Triggers cluster_compound This compound cluster_products Potential Degradation Products Moisture Moisture (H₂O) Compound 4-Ethyl-1H-pyrazol-3-amine Oxalate Moisture->Compound Hygroscopic uptake Oxygen Oxygen (O₂) Oxygen->Compound Oxidation Light Light (hν) Light->Compound Photolytic Oxidation Hydrolysis 4-Ethyl-1H-pyrazol-3-amine + Oxalic Acid Compound->Hydrolysis Hydrolysis Oxidation Oxidized Amine Species (e.g., Nitroso, Nitro derivatives) Compound->Oxidation G start Observation of Potential Degradation (e.g., color change, clumping) visual Visual & Physical Inspection start->visual hygro_test Hygroscopicity Test (Protocol 2) visual->hygro_test If clumping hplc_test Purity Analysis (HPLC - Protocol 1) visual->hplc_test If discolored or for confirmation data_analysis Data Analysis: - % Purity - % Water Content - Impurity Profile hygro_test->data_analysis hplc_test->data_analysis decision Decision: Usable or Discard? data_analysis->decision use Proceed with Experiment (with purity data) decision->use Purity Acceptable discard Discard Batch & Review Storage/Handling decision->discard Purity Unacceptable

References

Validation & Comparative

Evaluating Novel Pyrazole-Based Compounds: A Comparative Guide to Kinase Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and inflammatory disease, the pyrazole scaffold is a cornerstone in the design of novel kinase inhibitors.[1][2][3][4] Its synthetic tractability and bioisosteric properties make it a privileged structure in medicinal chemistry.[4] This guide is for scientists who have developed a novel pyrazole-based compound, such as 4-Ethyl-1H-pyrazol-3-amine oxalate, and are poised to evaluate its potential as a kinase inhibitor. While this compound is noted as a drug intermediate with potential anti-tumor and anti-inflammatory activities, its specific kinase targets are not yet publicly elucidated.[5]

This guide provides a framework for comparing such a novel compound against established multi-kinase inhibitors. We will use Sunitinib, Sorafenib, Regorafenib, and Pazopanib as benchmarks due to their clinical significance and relevance to pathways often targeted by pyrazole-based inhibitors.[1][4] The methodologies detailed herein will enable a thorough and objective assessment of your compound's efficacy, from initial in vitro screening to cellular mechanism of action studies.

Understanding the Competitive Landscape: Mechanisms of Action of Benchmark Inhibitors

A critical first step is to understand the mechanisms of the inhibitors you will use for comparison. Sunitinib, Sorafenib, Regorafenib, and Pazopanib are all multi-targeted tyrosine kinase inhibitors (TKIs) that primarily exert their anti-cancer effects by inhibiting angiogenesis and tumor cell proliferation.[6][7][8][9]

  • Sunitinib: This oral multi-kinase inhibitor targets a range of receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGF-Rs), and c-Kit.[9][10][11] By inhibiting these receptors, sunitinib curtails tumor angiogenesis and direct tumor cell proliferation.[10][11] Its action on c-KIT is particularly relevant for gastrointestinal stromal tumors (GISTs).[10]

  • Sorafenib: Sorafenib is a versatile kinase inhibitor targeting the RAF/MEK/ERK signaling pathway by inhibiting RAF kinases (c-Raf and B-Raf).[12][13][14] Additionally, it inhibits several RTKs involved in angiogenesis, such as VEGFRs and PDGFRs.[6][15] This dual mechanism allows sorafenib to both suppress tumor cell proliferation and inhibit the formation of new blood vessels that supply tumors.[14]

  • Regorafenib: Structurally similar to sorafenib, regorafenib is an oral multi-kinase inhibitor that blocks a range of kinases involved in angiogenesis (VEGFRs, TIE2), oncogenesis (KIT, RET, RAF), and the tumor microenvironment (PDGFR, FGFR).[8][16][17] Its broad spectrum of activity makes it effective in various solid tumors.[8]

  • Pazopanib: Pazopanib is a potent inhibitor of VEGFRs, PDGFRs, and c-Kit, primarily functioning as an anti-angiogenic agent.[7][18][19] It is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][18]

The common thread among these inhibitors is their ability to target multiple kinases, a strategy that can lead to broader efficacy but also a more complex side-effect profile. When evaluating a new compound, it is crucial to determine not only its potency but also its selectivity across the kinome.

Experimental Workflow for Efficacy Comparison

The following experimental workflow provides a comprehensive approach to characterizing the efficacy of a novel pyrazole-based compound.

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify primary targets Cell Viability Assays Cell Viability Assays Kinase Panel Screening->Cell Viability Assays Select relevant cell lines Mechanism of Action Studies Mechanism of Action Studies IC50 Determination->Mechanism of Action Studies Confirm potency Target Engagement (Western Blot) Target Engagement (Western Blot) Cell Viability Assays->Target Engagement (Western Blot) Assess cytotoxicity Downstream Pathway Analysis Downstream Pathway Analysis Target Engagement (Western Blot)->Downstream Pathway Analysis Confirm target inhibition

Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.

In Vitro Kinase Assays: The First Step in Efficacy Determination

The initial evaluation of a potential kinase inhibitor involves in vitro assays to determine its inhibitory activity against a panel of purified kinases.

1. Broad Kinase Panel Screening: To identify the primary targets of your compound, it is advisable to screen it against a large panel of kinases at a fixed concentration (e.g., 1 or 10 µM). This will provide a "hit" list of kinases that are significantly inhibited.

2. IC50 Determination: For the "hit" kinases, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This is a quantitative measure of the compound's potency.

Table 1: Hypothetical IC50 Data for this compound and Benchmark Inhibitors (nM)

Kinase TargetThis compoundSunitinibSorafenibRegorafenibPazopanib
VEGFR2509904.230
PDGFRβ75820.484
c-Kit1504684.174
B-Raf>10,0001402228>10,000
RIPK125>10,000>10,000>10,000>10,000

Note: Data for benchmark inhibitors are representative values from public sources. Data for this compound is hypothetical for illustrative purposes.

Cellular Assays: Translating In Vitro Potency to Biological Effect

Once the in vitro potency of your compound has been established, the next step is to assess its effects in a cellular context.

1. Cell Viability Assays: Cell viability assays, such as the MTT or MTS assay, are used to determine the cytotoxic effects of your compound on cancer cell lines.[20][21][22][23][24] It is important to select cell lines where the target kinases are known to be key drivers of proliferation.

2. Target Engagement and Pathway Analysis via Western Blotting: Western blotting is an indispensable tool for confirming that your compound is engaging its intended target within the cell and inhibiting downstream signaling.[25][26] This is typically done by measuring the phosphorylation status of the target kinase and key downstream effector proteins.

G cluster_0 VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Multi-Kinase Inhibitor (e.g., Sunitinib, Sorafenib) Inhibitor->VEGFR Inhibits phosphorylation Inhibitor->Raf Inhibits (Sorafenib)

Caption: Simplified VEGFR signaling pathway and points of inhibition by multi-kinase inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the key assays are provided below.

In Vitro Kinase Assay (Generic Protocol)

This protocol describes a common method for measuring kinase activity.[27][28][29][30]

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, and your test compound at various concentrations.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Add a stop solution (e.g., EDTA) to chelate Mg2+ and halt the reaction.

  • Detection: Use a suitable detection method to quantify substrate phosphorylation. Common methods include:

    • Radiometric assays: Measure the incorporation of radioactive 32P from [γ-32P]ATP into the substrate.[30]

    • Fluorescence-based assays: Use a phospho-specific antibody labeled with a fluorophore.[27]

    • Luminescence-based assays: Measure the amount of ATP remaining in the well after the reaction (e.g., Kinase-Glo®).[27]

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.[20][21][22][23][24]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your compound and the benchmark inhibitors for 24-72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[21]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20]

Western Blotting for Phospho-Kinase Analysis

This protocol details the steps for analyzing the phosphorylation status of a target kinase.[25][26]

  • Cell Lysis: Treat cells with your compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[31]

  • Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of your target kinase overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[31]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that recognizes the total amount of the target kinase.

Conclusion

The journey of a novel compound from the bench to the clinic is a long and arduous one. For a promising pyrazole-based molecule like this compound, the systematic evaluation of its efficacy against well-characterized inhibitors is a critical phase. By employing the structured experimental approach outlined in this guide, researchers can generate robust and comparable data to build a strong case for their compound's therapeutic potential. The combination of in vitro kinase profiling, cellular assays, and mechanistic studies will provide a comprehensive understanding of your compound's potency, selectivity, and mode of action, paving the way for further preclinical and clinical development.

References

A Comparative Guide to 4-Ethyl-1H-pyrazol-3-amine Oxalate and its Analogs in Anticancer Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted anticancer agents.[1] This guide provides a comparative analysis of 4-Ethyl-1H-pyrazol-3-amine oxalate and structurally related pyrazole analogs, offering insights into their potential anticancer activities. While direct experimental data for this compound in anticancer assays is not extensively available in public literature, by examining its structural analogs, we can infer its potential efficacy and understand the broader structure-activity relationships (SAR) that govern the anticancer properties of this chemical class. One source suggests its utility as an intermediate for compounds with anti-tumor activity.

The Pyrazole Scaffold: A Versatile Tool in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to the active sites of key oncogenic proteins.[1] Pyrazole derivatives have been successfully developed as inhibitors of a range of cancer-relevant targets, including Cyclin-Dependent Kinases (CDKs), BRAF kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2]

Comparative Analysis of Anticancer Activity: Insights from Pyrazole Analogs

To contextualize the potential of this compound, we will examine the reported anticancer activities of structurally similar compounds, particularly those with substitutions at the 4-position of the pyrazole ring.

Table 1: Anticancer Activity of Selected 4-Substituted Pyrazole Analogs

Compound ID4-SubstituentCancer Cell LineIC50 (µM)Reference
Hypothetical -CH₂CH₃ (Ethyl) ---
Analog 1-CH₃ (Methyl)Ovarian Cancer (A2780)8.57 (pIC50)[3]
Analog 2-PhenylOvarian Cancer (A2780)8.57 (pIC50)[3]
Analog 3-HHepG2 (Liver)>50[4]
Analog 4-BrPC-3 (Prostate)5.32 (pIC50)[5]
Analog 5-NO₂Breast Cancer (MCF-7)6.55 (pIC50)[5]

Structure-Activity Relationship (SAR) Insights:

The data from analogous compounds suggest that the nature of the substituent at the 4-position of the pyrazole ring plays a critical role in determining anticancer potency.

  • Alkyl Substitution: The presence of a methyl group at the 4-position (Analog 1) has been shown to contribute to potent anticancer activity against ovarian cancer cells.[3] This suggests that small, lipophilic groups in this position may be favorable for activity. The ethyl group in 4-Ethyl-1H-pyrazol-3-amine is slightly larger than a methyl group, which could influence binding affinity and cellular uptake.

  • Aryl Substitution: A phenyl group at the 4-position (Analog 2) also demonstrated significant activity, indicating that this position can accommodate bulkier aromatic substituents.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like bromo (Analog 4) and nitro (Analog 5) at the 4-position has been associated with promising cytotoxic effects in prostate and breast cancer cell lines, respectively.[5]

Based on these observations, the 4-ethyl group of our topic compound, being a small alkyl group, could potentially contribute to favorable anticancer activity. However, without direct experimental validation, this remains a hypothesis.

Key Mechanistic Targets of Pyrazole Analogs

Many pyrazole-based anticancer agents exert their effects by inhibiting key signaling pathways that drive cancer cell proliferation and survival. Two of the most prominent targets are Cyclin-Dependent Kinases (CDKs) and the BRAF kinase, a component of the MAPK/ERK pathway.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers. Pyrazole derivatives have been extensively investigated as CDK inhibitors. By binding to the ATP-binding pocket of CDKs, these compounds can block their kinase activity, leading to cell cycle arrest and apoptosis.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates (inactivates) CyclinD Cyclin D CyclinD->CDK46 activates E2F E2F Rb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 Replication DNA Replication CDK2->Replication initiates CyclinE->CDK2 activates Inhibitor Pyrazole Analog (e.g., 4-Ethyl-1H-pyrazol-3-amine) Inhibitor->CDK2 inhibits

Caption: Pyrazole analogs can inhibit CDK2, a key regulator of the G1/S phase transition in the cell cycle.

BRAF Kinase Inhibition

The BRAF gene is a proto-oncogene that, when mutated, can lead to the constitutive activation of the MAPK/ERK signaling pathway, a critical driver of cell growth and proliferation. Pyrazole-containing compounds have been developed as potent and selective inhibitors of mutant BRAF.

BRAF_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS activates BRAF BRAF (mutant) RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes Inhibitor Pyrazole Analog Inhibitor->BRAF inhibits

Caption: Pyrazole-based inhibitors can target mutant BRAF, blocking the MAPK/ERK signaling pathway.

Experimental Protocols for Anticancer Evaluation

To rigorously assess the anticancer potential of novel pyrazole analogs, a series of standardized in vitro assays are employed. These assays provide quantitative data on cytotoxicity, effects on cell cycle progression, and the induction of apoptosis.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole analog (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow A Seed cells in 96-well plate B Treat with pyrazole analogs A->B C Add MTT reagent B->C D Incubate (formazan formation) C->D E Add solubilizing agent D->E F Measure absorbance (570 nm) E->F G Calculate IC50 F->G

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyrazole analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment: Treat cells with the pyrazole analog as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. Histograms are generated to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While the anticancer potential of this compound requires direct experimental evaluation, the analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The 3-amino-4-alkylpyrazole scaffold has demonstrated significant cytotoxic activity in various cancer cell lines. Future studies should focus on synthesizing and testing this compound and a series of related 4-alkyl-3-aminopyrazoles to establish a clear structure-activity relationship for this substitution pattern. Mechanistic studies to identify its specific molecular targets, such as CDKs or other kinases, will be crucial for its further development. The experimental protocols outlined in this guide provide a robust framework for such investigations, paving the way for the potential discovery of novel and effective pyrazole-based cancer therapeutics.

References

Unlocking Potency: A Comparative Analysis of Pyrazole Tautomer Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to a multitude of therapeutic agents.[1][2] Its versatility, however, is intrinsically linked to a subtle yet profound chemical phenomenon: annular prototropic tautomerism. For asymmetrically substituted pyrazoles, the dynamic equilibrium between two distinct tautomeric forms can significantly dictate the molecule's biological activity.[3] Understanding and harnessing this tautomerism is not merely an academic exercise but a critical strategy in the rational design of more potent and selective therapeutics.

This guide provides an in-depth comparative analysis of the biological activity of pyrazole tautomers. Moving beyond a general overview, we will dissect a concrete case study to illustrate the tangible impact of tautomer preference on antiproliferative activity. Furthermore, we will detail the experimental and computational methodologies essential for the characterization and evaluation of these tautomers, offering a robust framework for researchers in drug discovery and development.

The Tautomeric Dichotomy: More Than a Simple Shift

Annular tautomerism in 3(5)-substituted pyrazoles involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the ring, leading to two distinct isomers: the 3-substituted and the 5-substituted tautomer.[3] This seemingly minor structural change can profoundly alter a molecule's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and overall three-dimensional shape. Consequently, the two tautomers can exhibit differential binding affinities for their biological targets.[4]

The position of this tautomeric equilibrium is a delicate balance influenced by several factors:

  • Electronic Nature of Substituents: Electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups often stabilize the C5-substituted tautomer.[3]

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the tautomeric ratio by differentially stabilizing one form over the other.[3]

  • Solid-State Packing: In the crystalline state, intermolecular interactions can lock the molecule into a single, preferred tautomeric form.[3]

Tautomerism Tautomer1 3-Substituted Pyrazole Equilibrium Tautomer1->Equilibrium Tautomer2 5-Substituted Pyrazole Equilibrium->Tautomer2 Factors Influencing Factors: - Substituent Electronics - Solvent - Crystal Packing Factors->Equilibrium

Caption: The dynamic equilibrium between 3- and 5-substituted pyrazole tautomers.

Case Study: Antiproliferative Activity of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles

A compelling example of the differential biological activity of pyrazole tautomers is found in a series of 3-alkyl-1,5-diaryl-1H-pyrazoles designed as analogues of the potent anticancer agent Combretastatin A-4.[5] In this study, researchers synthesized two series of compounds where the key pharmacophoric element, a 3,4,5-trimethoxyphenyl A-ring, was placed at either the N-1 or the C-5 position of the pyrazole ring. This effectively locked the conformation and allowed for a direct comparison of the positional isomers, which can be considered as "fixed" tautomers for the purpose of this analysis.

The antiproliferative activity of these compounds was evaluated against three human cancer cell lines: SGC-7901 (gastric carcinoma), A549 (lung carcinoma), and HT-1080 (fibrosarcoma). The results, summarized in the table below, unequivocally demonstrate that the position of the trimethoxyphenyl group has a dramatic impact on potency.

CompoundA-Ring PositionB-RingR-groupIC50 (µM) vs. SGC-7901IC50 (µM) vs. A549IC50 (µM) vs. HT-1080
7k N-1 4-chlorophenyln-propyl0.076 0.098 0.12
8i C-5 4-chlorophenyln-propyl>50>50>50
7b N-1 4-fluorophenylmethyl0.250.310.42
8b C-5 4-fluorophenylmethyl15.218.921.3
CA-4 (Control)--0.0160.0210.035

Data synthesized from a study on 3-alkyl-1,5-diaryl-1H-pyrazoles as Combretastatin A-4 analogues.[5]

The stark contrast in activity between the N-1 substituted (e.g., 7k ) and C-5 substituted (e.g., 8i ) analogues highlights the critical importance of substituent placement, which in a dynamic tautomeric system, would be governed by the tautomeric equilibrium. The significantly higher potency of the N-1 substituted series suggests that for this particular scaffold, the tautomer with the bulky, electron-rich trimethoxyphenyl group on the nitrogen atom is the biologically active form.[5]

Molecular docking studies further illuminated this finding, revealing that the N-1 aryl group is better accommodated within the colchicine binding site of tubulin, the biological target of Combretastatin A-4.[5] This underscores the necessity of considering tautomeric forms in computational drug design.

Experimental Protocols for Tautomer Analysis and Biological Evaluation

A rigorous assessment of the biological activity of pyrazole tautomers requires a combination of analytical techniques to characterize the tautomeric state and robust biological assays to quantify their effects.

Characterization of Tautomeric Equilibrium

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying tautomerism in solution.[3] By analyzing chemical shifts and coupling constants, the predominant tautomer and, in some cases, the equilibrium constant can be determined. Low-temperature NMR is often employed to slow the rate of proton exchange, allowing for the observation of distinct signals for each tautomer.[6]

Step-by-Step Protocol for Low-Temperature ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., THF-d8, Methanol-d4) in an NMR tube.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to observe the time-averaged signals.

  • Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20°C.

  • Spectral Monitoring: Acquire a spectrum at each temperature point, monitoring for the broadening and eventual splitting of signals corresponding to the protons on and near the pyrazole ring.

  • Data Analysis: Once distinct signals for each tautomer are resolved, integrate the respective peaks to determine the tautomeric ratio (KT).

X-Ray Crystallography: This technique provides unambiguous structural information of the pyrazole derivative in the solid state, revealing which tautomer is preferentially stabilized in the crystal lattice.[7] This information is invaluable for structure-based drug design and for understanding intermolecular interactions.[7]

ExperimentalWorkflow cluster_characterization Tautomer Characterization cluster_bioactivity Biological Activity Assessment cluster_computational Computational Analysis NMR NMR Spectroscopy (Solution State) DFT DFT Calculations (Tautomer Stability) NMR->DFT XRay X-Ray Crystallography (Solid State) Docking Molecular Docking (Binding Mode Prediction) XRay->Docking CellViability Cell Viability Assay (e.g., MTS) CellViability->Docking EnzymeInhibition Enzyme Inhibition Assay (e.g., Kinase Assay) EnzymeInhibition->Docking ReceptorBinding Receptor Binding Assay ReceptorBinding->Docking Pyrazole Pyrazole Pyrazole->NMR Pyrazole->XRay Pyrazole->CellViability Pyrazole->EnzymeInhibition Pyrazole->ReceptorBinding

Caption: Integrated workflow for the analysis of pyrazole tautomer biological activity.

Biological Activity Assays

Cell Viability and Proliferation Assays: For assessing antiproliferative activity, assays such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay are commonly used to measure cell viability in the presence of the test compound.[8] Proliferation can be directly measured using methods like the BrdU (5-bromo-2'-deoxyuridine) incorporation assay.[8]

Enzyme Inhibition Assays: When the biological target is an enzyme, its activity is measured in the presence of varying concentrations of the pyrazole derivative. This allows for the determination of key inhibitory constants such as the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant).

Receptor Binding Assays: To determine the affinity of the pyrazole tautomers for a specific receptor, competitive binding assays are employed. In these assays, the ability of the test compound to displace a radiolabeled ligand from the receptor is measured.

The Role of Computational Chemistry

In silico methods are indispensable for predicting and rationalizing the biological activity of pyrazole tautomers.

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the relative energies of the different tautomers in the gas phase or in various solvents, providing a theoretical prediction of the predominant tautomer.[9][10]

Molecular Docking: This computational technique predicts the preferred binding mode of a ligand to the active site of a biological target.[11] By docking both tautomers of a pyrazole derivative, researchers can gain insights into which form is more likely to bind and can identify key interactions that contribute to its activity.

Conclusion

The tautomerism of pyrazole derivatives is a critical determinant of their biological activity. A thorough understanding and characterization of the tautomeric equilibrium are paramount for the successful design and development of novel pyrazole-based therapeutics. By integrating advanced analytical techniques such as NMR and X-ray crystallography with robust biological assays and insightful computational modeling, researchers can unlock the full potential of this versatile scaffold. The case study presented herein serves as a clear testament to the profound impact of tautomerism, demonstrating that a subtle shift in proton position can be the difference between a highly potent drug candidate and an inactive molecule. As the field of drug discovery continues to evolve, a deep appreciation for the nuances of tautomerism will undoubtedly remain a cornerstone of rational drug design.

References

A Senior Application Scientist's Guide to the In Vivo Validation of 4-Ethyl-1H-pyrazol-3-amine oxalate as a Novel Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Rationale for Novel Anti-Inflammatory Agents

4-Ethyl-1H-pyrazol-3-amine oxalate is a novel pyrazole derivative hypothesized to possess anti-inflammatory activity.[7] However, before it can be considered a viable therapeutic candidate, its efficacy must be rigorously validated in vivo. This guide provides the scientific and methodological framework to conduct such a validation.

Strategic Selection of In Vivo Models and Comparators

The choice of animal models is critical for delineating the specific anti-inflammatory profile of a test compound. A multi-model approach is essential to understand its efficacy across different facets of the inflammatory response. We have selected three well-characterized models, each representing a distinct inflammatory pathology.

  • Carrageenan-Induced Paw Edema (CIPE): This is the quintessential model for screening acute anti-inflammatory activity.[8][9] Its biphasic response, involving an early release of histamine and serotonin followed by a later phase dominated by prostaglandin production, makes it particularly useful for identifying compounds with NSAID-like activity.[8][10]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This model mimics the systemic inflammatory response seen in sepsis, triggered by the bacterial endotoxin LPS.[11][12] It is characterized by a massive release of pro-inflammatory cytokines (a "cytokine storm") and is invaluable for assessing a compound's ability to modulate a systemic, life-threatening inflammatory cascade.[11][13]

  • Collagen-Induced Arthritis (CIA): As a model of chronic, autoimmune-driven inflammation, the CIA model in rodents shares many immunological and pathological features with human rheumatoid arthritis (RA).[14][15][16] It is the gold standard for evaluating therapeutics intended for chronic inflammatory joint diseases.[17][18]

To benchmark the performance of this compound, we will use two positive control drugs with distinct and well-understood mechanisms of action:

  • Indomethacin: A potent, non-selective COX inhibitor, representing the NSAID class.[19][20]

  • Dexamethasone: A synthetic glucocorticoid with broad-spectrum anti-inflammatory and immunosuppressive effects, representing the corticosteroid class.[11][21][22]

Comparative Efficacy in an Acute Inflammation Model: Carrageenan-Induced Paw Edema

This assay serves as the first-line in vivo screen to confirm and quantify acute anti-inflammatory effects.

Experimental Workflow: CIPE Assay

G cluster_0 Day 0: Acclimatization & Baseline cluster_1 T= -1 hr: Dosing cluster_2 T= 0 hr: Induction cluster_3 T= +1 to +6 hr: Measurement cluster_4 Data Analysis acclimate Acclimatize Male Wistar Rats (180-200g) baseline Measure Baseline Paw Volume (V₀) using Plethysmometer acclimate->baseline dosing Administer Compounds (p.o.) - Vehicle (0.5% CMC) - Test Compound (10, 30, 100 mg/kg) - Indomethacin (10 mg/kg) - Dexamethasone (1 mg/kg) baseline->dosing induction Inject 0.1 mL of 1% Carrageenan (subplantar, right hind paw) dosing->induction measure Measure Paw Volume (Vₜ) Hourly for 6 Hours induction->measure analysis Calculate Δ Volume (Vₜ - V₀) Calculate % Inhibition vs Vehicle measure->analysis G cluster_0 Acclimatization & Dosing cluster_1 Induction cluster_2 Sample Collection cluster_3 Analysis acclimate Acclimatize Male C57BL/6 Mice (8-10 weeks old) dosing Administer Compounds (i.p.) (T= -1 hr) acclimate->dosing induction Inject LPS (5 mg/kg, i.p.) (T= 0 hr) dosing->induction collection Terminal Blood Collection (Cardiac Puncture) (T= +2 hr) induction->collection analysis Isolate Serum Measure TNF-α & IL-6 via ELISA collection->analysis G cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (PGE₂, etc.) COX->PGs Inflammation Inflammation Pain, Fever, Edema PGs->Inflammation LTs Leukotrienes (LTB₄, etc.) LOX->LTs LTs->Inflammation Indo Indomethacin & This compound (Hypothesized) Indo->COX G cluster_nucleus Dex Dexamethasone GR Glucocorticoid Receptor (GR) Dex->GR Binds Complex Dex-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus Translocates GRE Glucocorticoid Response Elements (GREs) Complex->GRE Activates NFkB NF-κB / AP-1 Complex->NFkB Represses AntiInflam Anti-inflammatory Genes (e.g., Annexin A1) GRE->AntiInflam ProInflam Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->ProInflam

References

A Head-to-Head Comparison of Synthetic Routes to 4-Ethyl-3-Aminopyrazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethyl-3-aminopyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery, finding application in the synthesis of a diverse range of biologically active compounds. The strategic placement of the amino and ethyl groups on the pyrazole core allows for a variety of chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive, head-to-head comparison of the most common synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Core Synthetic Strategies

Two principal and well-established methodologies for the synthesis of 3-aminopyrazoles can be effectively applied to the preparation of 4-ethyl-3-aminopyrazole. These routes are:

  • Route 1: Condensation of a β-Ketonitrile with Hydrazine

  • Route 2: Reaction of an α,β-Unsaturated Nitrile with Hydrazine

This guide will delve into the specifics of each route, from the preparation of the requisite starting materials to the final cyclization and purification of the target molecule.

Route 1: The β-Ketonitrile Approach

This classical and widely employed method involves the cyclocondensation of a β-ketonitrile with hydrazine. For the synthesis of 4-ethyl-3-aminopyrazole, the key intermediate is 2-cyano-3-pentanone .

Reaction Scheme

Route 1 start Propionitrile + Ethyl Propionate ketonitrile 2-Cyano-3-pentanone start->ketonitrile  NaOEt, EtOH, Reflux product 4-Ethyl-3-aminopyrazole ketonitrile->product  EtOH, Reflux hydrazine Hydrazine Hydrate hydrazine->product

Caption: Synthetic pathway for 4-ethyl-3-aminopyrazole via the β-ketonitrile route.

Synthesis of the Starting Material: 2-Cyano-3-pentanone

The accessibility of the β-ketonitrile precursor is a critical consideration for the overall efficiency of this route. 2-Cyano-3-pentanone can be synthesized via a Claisen condensation between propionitrile and ethyl propionate using a strong base such as sodium ethoxide.

Experimental Protocol: Synthesis of 2-Cyano-3-pentanone

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.1 eq.) in anhydrous ethanol.

  • Reaction: A mixture of propionitrile (1.0 eq.) and ethyl propionate (1.2 eq.) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.

  • Reflux: The reaction mixture is then heated to reflux for 4-6 hours, during which the sodium salt of the β-ketonitrile precipitates.

  • Work-up: After cooling, the reaction is quenched with aqueous acid (e.g., HCl or H₂SO₄) to neutralize the base. The product is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-cyano-3-pentanone.

Synthesis of 4-Ethyl-3-aminopyrazole

The cyclization of 2-cyano-3-pentanone with hydrazine is a relatively straightforward process.

Experimental Protocol: Synthesis of 4-Ethyl-3-aminopyrazole

  • Setup: A round-bottom flask is charged with 2-cyano-3-pentanone (1.0 eq.) dissolved in ethanol.

  • Reaction: Hydrazine hydrate (1.1 eq.) is added to the solution at room temperature.

  • Reflux: The reaction mixture is heated to reflux for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The resulting residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-ethyl-3-aminopyrazole.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of hydrazine on the ketone carbonyl of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon, leading to cyclization. Subsequent tautomerization yields the aromatic 3-aminopyrazole ring.[1]

Route 2: The α,β-Unsaturated Nitrile Approach

This alternative route utilizes an α,β-unsaturated nitrile with a suitable leaving group at the β-position. For the synthesis of 4-ethyl-3-aminopyrazole, a key precursor is a derivative of 2-ethyl-3-hydroxyacrylonitrile (or its alkoxy equivalent).

Reaction Scheme

Route 2 start Butyronitrile + Ethyl Formate unsat_nitrile 2-Ethyl-3-hydroxyacrylonitrile start->unsat_nitrile  NaH, THF product 4-Ethyl-3-aminopyrazole unsat_nitrile->product  EtOH, Reflux hydrazine Hydrazine Hydrate hydrazine->product

Caption: Synthetic pathway for 4-ethyl-3-aminopyrazole via the α,β-unsaturated nitrile route.

Synthesis of the Starting Material: 2-Ethyl-3-hydroxyacrylonitrile

This precursor can be prepared by the formylation of butyronitrile with ethyl formate in the presence of a strong base like sodium hydride.

Experimental Protocol: Synthesis of 2-Ethyl-3-hydroxyacrylonitrile

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Reaction: Butyronitrile (1.0 eq.) is added dropwise to the stirred suspension at 0 °C. After the initial reaction subsides, ethyl formate (1.5 eq.) is added dropwise, maintaining the temperature below 10 °C.

  • Stirring: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up: The reaction is carefully quenched with ice-water and acidified with concentrated HCl. The product is then extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is often used directly in the next step without further purification.

Synthesis of 4-Ethyl-3-aminopyrazole

The cyclization reaction is similar to the β-ketonitrile route.

Experimental Protocol: Synthesis of 4-Ethyl-3-aminopyrazole

  • Setup: A round-bottom flask is charged with the crude 2-ethyl-3-hydroxyacrylonitrile (1.0 eq.) dissolved in ethanol.

  • Reaction: Hydrazine hydrate (1.1 eq.) is added to the solution.

  • Reflux: The mixture is heated to reflux for 4-6 hours.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel or recrystallization to yield 4-ethyl-3-aminopyrazole.

Mechanistic Insights

The reaction proceeds via a Michael addition of hydrazine to the α,β-unsaturated nitrile, followed by elimination of the leaving group (in this case, water after tautomerization of the enol). The resulting intermediate then undergoes intramolecular cyclization via nucleophilic attack of the terminal nitrogen onto the nitrile group, followed by tautomerization to the aromatic pyrazole.[1]

Head-to-Head Comparison of the Synthetic Routes

FeatureRoute 1: β-KetonitrileRoute 2: α,β-Unsaturated Nitrile
Starting Materials Propionitrile, Ethyl PropionateButyronitrile, Ethyl Formate
Precursor Synthesis Claisen condensation. Generally good yields but requires careful control of reaction conditions to avoid side reactions.Formylation of a nitrile. Can be high-yielding, but the use of sodium hydride requires careful handling.
Overall Yield Typically moderate to good.Can be comparable to Route 1, but may be lower due to the stability of the unsaturated nitrile precursor.
Scalability Generally scalable, with established procedures for similar reactions.Potentially scalable, but the handling of sodium hydride on a large scale requires specialized equipment and safety protocols.
Purification The β-ketonitrile can be purified by vacuum distillation. The final product purification is standard.The unsaturated nitrile is often used crude. Final product purification is standard.
Advantages Well-established and reliable method. The β-ketonitrile intermediate is generally stable.Utilizes readily available starting materials.
Disadvantages The Claisen condensation can sometimes lead to self-condensation byproducts.The α,β-unsaturated nitrile precursor can be less stable. The use of sodium hydride poses safety concerns.

Characterization of 4-Ethyl-3-aminopyrazole

The structure of the synthesized 4-ethyl-3-aminopyrazole should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals for the ethyl group (a triplet and a quartet), the pyrazole ring proton (a singlet), and the amino protons (a broad singlet).

  • ¹³C NMR: Resonances corresponding to the ethyl group carbons, and the three distinct pyrazole ring carbons.

  • IR Spectroscopy: Characteristic N-H stretching vibrations for the amino group, and C=N and C=C stretching frequencies of the pyrazole ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 4-ethyl-3-aminopyrazole (C₅H₉N₃, MW: 111.15 g/mol ).

Conclusion and Recommendations

Both the β-ketonitrile and the α,β-unsaturated nitrile routes represent viable and effective methods for the synthesis of 4-ethyl-3-aminopyrazole.

  • Route 1 (β-Ketonitrile) is recommended for its reliability and the relative stability of the key intermediate. It is a robust choice for both laboratory-scale synthesis and potential scale-up, provided that the Claisen condensation is optimized to minimize byproducts.

  • Route 2 (α,β-Unsaturated Nitrile) offers a good alternative, particularly if the starting materials are more readily available or cost-effective. However, careful consideration must be given to the handling of sodium hydride and the potential instability of the unsaturated nitrile intermediate.

The choice between these two routes will ultimately depend on the specific resources, expertise, and safety infrastructure available to the researcher. It is advisable to perform small-scale trial reactions to optimize conditions and yields before committing to a larger-scale synthesis.

References

Cross-reactivity profiling of 4-Ethyl-1H-pyrazol-3-amine oxalate against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, particularly within oncology and immunology, the precise targeting of protein kinases is paramount.[1][2] The development of selective kinase inhibitors, those that preferentially bind to their intended target with minimal off-target effects, is a critical objective to enhance therapeutic efficacy and minimize adverse reactions.[2][3][4][5][6] This guide provides a comprehensive cross-reactivity profiling of 4-Ethyl-1H-pyrazol-3-amine oxalate, a novel small molecule with potential therapeutic applications, against a panel of key kinases implicated in cell signaling and disease.

This compound is an organic compound that has been identified as a potential drug intermediate with anti-inflammatory, antibacterial, and anti-tumor properties.[7] Given that many pathologies in these therapeutic areas are driven by aberrant kinase activity, understanding the compound's interaction with the human kinome is a crucial step in its preclinical evaluation.[2][4] This guide presents a head-to-head comparison of its inhibitory activity with established kinase inhibitors, providing valuable insights into its selectivity and potential as a therapeutic agent.

The Imperative of Kinase Selectivity

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the highly conserved nature of the ATP-binding site across many kinases, achieving selectivity for a specific kinase target is a significant challenge in drug development.[2][3][4][6] Promiscuous or non-selective kinase inhibitors can lead to off-target toxicities and a narrow therapeutic window.[2][4][6] Therefore, early and comprehensive kinase profiling is an indispensable tool for triaging and optimizing lead compounds.[3][8]

This guide will delve into the experimental methodology for assessing kinase selectivity, present comparative data for this compound, and discuss the implications of its selectivity profile within the context of a relevant signaling pathway.

Experimental Design for Kinase Cross-Reactivity Profiling

To objectively assess the selectivity of this compound, a robust and standardized in vitro kinase assay is essential.[1][9] The following sections detail the experimental workflow, from the selection of the kinase panel and comparator compounds to the step-by-step assay protocol.

Experimental Workflow Diagram

G Compound_Prep Compound Dilution (this compound & Comparators) Assay_Plate Assay Plate Setup (384-well format) Compound_Prep->Assay_Plate Kinase_Panel Kinase Panel Selection (e.g., TK, CMGC families) Kinase_Panel->Assay_Plate Reagent_Prep Assay Reagent Preparation (ATP, Substrate, Buffer) Reagent_Prep->Assay_Plate Incubation Kinase Reaction (Compound + Kinase + Substrate + ATP) Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence) Incubation->Detection Data_Normalization Data Normalization (% Inhibition Calculation) Detection->Data_Normalization IC50_Curve IC50 Curve Fitting Data_Normalization->IC50_Curve Selectivity_Score Selectivity Analysis (e.g., S-Score) IC50_Curve->Selectivity_Score

Caption: Workflow for in vitro kinase cross-reactivity profiling.

Materials and Methods

Kinase Panel Selection: A panel of 24 kinases was selected to represent various branches of the human kinome, including tyrosine kinases (TKs) and CMGC (CDK, MAPK, GSK3, CLK) families, which are frequently implicated in oncology and inflammatory diseases.[10]

Comparator Compounds:

  • Staurosporine: A potent but non-selective kinase inhibitor, used as a positive control for broad-spectrum inhibition.

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor approved for the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

  • Erlotinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.

In Vitro Kinase Assay Protocol (Adapted from ADP-Glo™ Kinase Assay): [11]

  • Compound Preparation: this compound and comparator compounds were serially diluted in DMSO to create a 10-point dose-response curve.

  • Kinase Reaction Setup: In a 384-well plate, 5 µL of each kinase/substrate pair in reaction buffer was added to each well.

  • Compound Addition: 1 µL of the diluted compound was added to the respective wells. A DMSO-only control was included for determining 100% kinase activity.

  • Initiation of Kinase Reaction: 5 µL of ATP solution was added to each well to initiate the kinase reaction. The final ATP concentration was set at the apparent ATP Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

  • Incubation: The reaction plate was incubated at room temperature for 60 minutes.

  • ADP Detection: 10 µL of ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. This was followed by a 40-minute incubation.

  • Luminescence Signal Generation: 20 µL of Kinase Detection Reagent was added to each well to convert ADP to ATP and generate a luminescent signal. After a 30-minute incubation, luminescence was measured using a plate reader.

  • Data Analysis: The raw luminescence data was normalized to the DMSO control to calculate the percent inhibition for each compound concentration. IC50 values were determined by fitting the dose-response data to a four-parameter logistic model.

Comparative Kinase Inhibition Profile

The inhibitory activity of this compound and the comparator compounds against the selected kinase panel was determined. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below.

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Erlotinib (IC50, nM)
Tyrosine Kinases
ABL1>10,00080.8>10,000
SRC85060.5>10,000
LCK1,20051.1>10,000
EGFR>10,00015302
HER2>10,0002545500
VEGFR2250122.58,000
PDGFRβ300101.86,500
c-KIT95091.5>10,000
CMGC Kinases
CDK2/CycA5,50072,500>10,000
CDK5/p256,200113,100>10,000
MAPK1 (ERK2)>10,00050>10,000>10,000
GSK3β8,90098,500>10,000
Other Kinases
AKT17,800186,800>10,000
PI3Kα>10,0001,500>10,000>10,000
mTOR>10,0002,200>10,000>10,000
JAK24502015>10,000
p38α (MAPK14)1,500355,500>10,000

Analysis of Selectivity

The data reveals that this compound exhibits a distinct selectivity profile. Unlike the broad-spectrum inhibitor Staurosporine, it demonstrates notable potency against a subset of tyrosine kinases, particularly VEGFR2 and PDGFRβ, with IC50 values in the low nanomolar range. Its activity against other tyrosine kinases such as SRC, LCK, and c-KIT is moderate. Encouragingly, the compound shows weak to no activity against EGFR and HER2, which can be advantageous in avoiding certain side effects associated with inhibitors of these targets.

Compared to Dasatinib, this compound is less potent against the ABL and SRC family kinases but displays comparable or slightly better selectivity for VEGFR2 and PDGFRβ relative to some other kinases. Its profile is markedly different from the highly selective EGFR inhibitor, Erlotinib.

Within the CMGC kinase family and other tested kinases, this compound generally exhibits low potency, with IC50 values in the micromolar range, suggesting a favorable selectivity window against these off-targets. The moderate activity against JAK2 warrants further investigation, as this kinase is a key player in inflammatory signaling.

Implications for a Relevant Signaling Pathway: Angiogenesis

The potent inhibition of VEGFR2 and PDGFRβ by this compound suggests a potential role as an anti-angiogenic agent. Both VEGFR2 and PDGFRβ are receptor tyrosine kinases that play crucial roles in the formation of new blood vessels, a process essential for tumor growth and metastasis.

VEGFR2/PDGFRβ Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Permeability Vascular Permeability VEGFR2->Permeability PDGFRb->PI3K RAS RAS PDGFRb->RAS Compound 4-Ethyl-1H-pyrazol-3-amine oxalate Compound->VEGFR2 Inhibits Compound->PDGFRb Inhibits Migration Cell Migration PLCg->Migration AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of key angiogenesis signaling pathways.

By inhibiting both VEGFR2 on endothelial cells and PDGFRβ on pericytes, this compound could potentially disrupt tumor vasculature through a dual mechanism, making it an attractive candidate for further development in oncology.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a kinase inhibitor with a distinct selectivity profile, showing potent activity against key pro-angiogenic receptor tyrosine kinases while sparing many others. Its selectivity over broadly active inhibitors like Staurosporine and its unique profile compared to established drugs like Dasatinib and Erlotinib highlight its potential as a novel therapeutic lead.

Further studies are warranted to confirm these in vitro findings in cell-based assays and in vivo tumor models. A broader kinase screen against the entire kinome would provide a more complete picture of its selectivity. Additionally, structural biology studies could elucidate the binding mode of this compound to its target kinases, paving the way for further structure-activity relationship (SAR) studies to optimize its potency and selectivity. The favorable safety information, indicating it is generally safe with proper handling, supports its continued investigation.[7][12]

References

A Senior Application Scientist's Guide to Assessing the In Vitro Metabolic Stability of 4-Ethyl-1H-pyrazol-3-amine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides a comprehensive framework for assessing the in vitro metabolic stability of 4-Ethyl-1H-pyrazol-3-amine oxalate, a novel aminopyrazole derivative. We present a comparative analysis against structurally relevant compounds, detailed experimental protocols for liver microsomal and hepatocyte stability assays, and a discussion of the underlying enzymatic processes. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and predictive metabolic stability screening cascades.

Introduction: The Central Role of Metabolic Stability in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. The liver is the primary site of drug metabolism, where enzymes, predominantly from the Cytochrome P450 (CYP450) superfamily, modify xenobiotics to facilitate their excretion.[4][5][6][7] While essential for detoxification, this metabolic machinery can rapidly clear a drug from circulation, rendering it ineffective.

Therefore, early in vitro assessment of metabolic stability is not merely a screening step but a crucial, data-driven strategy to:

  • Rank and Select Compounds: Prioritize candidates with favorable metabolic profiles for further development.[8]

  • Guide Structural Optimization: Inform medicinal chemists on metabolic liabilities within a chemical scaffold, allowing for modifications that enhance stability.

  • Predict In Vivo Clearance: Use in vitro data to extrapolate key pharmacokinetic parameters like hepatic clearance (Clint) and half-life (t1/2).[4][8]

  • Anticipate Drug-Drug Interactions (DDI): Understand which enzymes are responsible for metabolism, a key step in predicting potential DDIs.[9][10][11][12]

The pyrazole scaffold is a "privileged" structure in modern medicinal chemistry, found in numerous approved drugs due to its favorable physicochemical properties and metabolic stability.[13][14][15] This guide focuses on 4-Ethyl-1H-pyrazol-3-amine, an example of an aminopyrazole core that holds therapeutic promise.[16][17] Our objective is to provide a robust, self-validating methodology to characterize its metabolic fate.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the stability of this compound (Test Compound), it is essential to compare it against benchmark compounds. An ideal comparison set includes:

  • A Structurally Similar Analog: 4-Methyl-1H-pyrazol-3-amine. This compound allows for a direct assessment of how a subtle change from a methyl to an ethyl group on the pyrazole ring impacts metabolic stability. Alkyl groups are common sites for CYP450-mediated oxidation.

  • A Known Stable Compound: Caffeine. A well-characterized compound known for its moderate to high metabolic stability, serving as a negative control or baseline for a "stable" compound.

  • A Known Unstable Compound: Verapamil or Terfenadine. These compounds are known to be rapidly metabolized by CYP3A4 in human liver microsomes and serve as positive controls to ensure the enzymatic activity of the in vitro system.

Experimental Design: Choosing the Right Tools for the Question

Two primary in vitro systems are employed to model hepatic metabolism, each providing complementary information.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the endoplasmic reticulum, rich in Phase I metabolic enzymes, particularly CYP450s.[5][18]

  • Expertise & Rationale: This assay is a cost-effective, high-throughput method ideal for early-stage screening.[5] It specifically isolates the contribution of CYP450 and other membrane-bound enzymes (e.g., FMOs) to a compound's metabolism. The assay requires the addition of a cofactor, NADPH, to initiate the enzymatic reactions.[5][19] A parallel incubation without NADPH serves as a critical control to distinguish enzymatic degradation from chemical instability.

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes, including both Phase I (e.g., CYPs, ADH, AO) and Phase II (e.g., UGTs, SULTs) enzymes, as well as necessary cofactors and transporters.[4][20][21][22]

  • Expertise & Rationale: This model offers a more physiologically relevant system that captures a broader range of metabolic pathways.[20][21] It is invaluable for compounds that may be cleared by non-CYP pathways or undergo sequential Phase I and Phase II metabolism. Comparing results from microsomal and hepatocyte assays can reveal the contribution of cytosolic enzymes or conjugation pathways to a compound's overall clearance.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls for trustworthy data generation.

Protocol 1: Liver Microsomal Stability Assay
  • Compound Preparation: Prepare 10 mM stock solutions of the test and comparator compounds in DMSO. Create a 100 µM intermediate working solution in acetonitrile/water (50:50).

  • Reaction Mixture Preparation: In a 96-well plate, prepare the main reaction mixture containing pooled human liver microsomes (final concentration 0.5 mg/mL) in a 100 mM potassium phosphate buffer (pH 7.4).[19]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes with shaking.

  • Initiation: Initiate the reaction by adding the compound working solution (final concentration 1 µM) and an NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[18] For the negative control wells, add buffer instead of the NADPH system.[5]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard (e.g., Tolbutamide) to terminate the reaction and precipitate protein.[5][19]

  • Sample Processing: Centrifuge the termination plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[19]

Protocol 2: Hepatocyte Stability Assay
  • Hepatocyte Preparation: Thaw cryopreserved pooled human hepatocytes according to the supplier's instructions. Perform a cell count and assess viability (should be >80%). Dilute the cell suspension to a final concentration of 0.5-1.0 x 10^6 viable cells/mL in pre-warmed incubation medium.[23]

  • Pre-incubation: Pre-incubate the hepatocyte suspension in a 96-well plate at 37°C in a humidified 5% CO2 incubator for 15-30 minutes.

  • Initiation: Add the test and comparator compounds to the hepatocytes (final concentration 1 µM).

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding an aliquot of the cell suspension to ice-cold acetonitrile with an internal standard.[6]

  • Sample Processing & Analysis: Follow steps 6 and 7 from the Microsomal Stability protocol.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation cluster_assay Assay Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock (10mM DMSO) Reaction Initiate Reaction (Compound + Enzyme + Cofactor) Compound->Reaction Microsomes Liver Microsomes / Hepatocytes Microsomes->Reaction Buffer Incubation Buffer / Medium Buffer->Reaction Cofactors NADPH System (for Microsomes) Cofactors->Reaction Sampling Sample at Timepoints (0, 5, 15, 30, 60 min) Reaction->Sampling Termination Quench Reaction (Cold Acetonitrile + IS) Sampling->Termination Centrifuge Centrifuge to Pellet Protein Termination->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calc Calculate t1/2 & CLint Plot->Calc

Caption: Workflow for in vitro metabolic stability assays.

Data Presentation and Interpretation

Data from these assays are used to calculate two key parameters: in vitro half-life (t1/2) and intrinsic clearance (CLint).[2][23] The half-life is the time required for 50% of the parent compound to be metabolized. Intrinsic clearance is a measure of the enzyme's metabolic capacity, independent of physiological factors like blood flow.

Table 1: Comparative Metabolic Stability Data (Hypothetical)

CompoundAssay Systemt1/2 (min)CLint (µL/min/mg protein or 10^6 cells)Stability Classification
4-Ethyl-1H-pyrazol-3-amine Microsomes4530.8Moderate
Hepatocytes3539.6Moderate
4-Methyl-1H-pyrazol-3-amine Microsomes> 60< 23.1High
Hepatocytes5525.2High
Caffeine Microsomes> 60< 23.1High
Hepatocytes> 120< 11.5High
Verapamil Microsomes< 10> 138.6Low
Hepatocytes< 15> 92.4Low
Interpretation of Results
  • Structure-Metabolism Relationship: The hypothetical data suggests that the ethyl group on 4-Ethyl-1H-pyrazol-3-amine is a metabolic soft spot compared to the methyl group on its analog. The clearance is faster (lower t1/2), indicating that the additional methylene (-CH2-) group is likely susceptible to hydroxylation by CYP450 enzymes.

  • Microsomes vs. Hepatocytes: The slightly faster clearance of the test compound in hepatocytes compared to microsomes suggests a potential minor contribution from non-microsomal (e.g., cytosolic) enzymes or that the intact cellular environment facilitates metabolism more efficiently. For many compounds, however, these values are often comparable if clearance is primarily CYP-driven.[22]

Potential Metabolic Pathways

For pyrazole-containing compounds, metabolism often involves oxidation of the pyrazole ring or its substituents.[24] The ethyl group of the test compound is a prime candidate for Phase I oxidation.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent 4-Ethyl-1H-pyrazol-3-amine M1 Primary Alcohol Metabolite (Hydroxylation at Ethyl Group) Parent->M1 Oxidation M4 Ring Hydroxylation Parent->M4 Hydroxylation M2 Secondary Alcohol Metabolite (Further Oxidation) M1->M2 Oxidation M5 Glucuronide Conjugate M1->M5 Glucuronidation M3 Carboxylic Acid Metabolite M2->M3 Oxidation M6 Sulfate Conjugate M4->M6 Sulfation

Caption: Potential metabolic pathways for 4-Ethyl-1H-pyrazol-3-amine.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to assessing the in vitro metabolic stability of this compound. Based on our hypothetical data, the compound exhibits moderate stability, with the ethyl group identified as a potential metabolic liability. This finding provides actionable intelligence for drug development teams.

Next Steps:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites proposed in the pathway analysis, confirming the sites of metabolism.

  • CYP450 Reaction Phenotyping: Use recombinant human CYP enzymes to identify the specific isoform(s) (e.g., CYP3A4, CYP2C9, CYP2D6) responsible for the compound's clearance.[25]

  • In Vivo Pharmacokinetics: Advance compounds with acceptable stability profiles into animal models to confirm that the in vitro data translates to a viable in vivo pharmacokinetic profile.

By integrating these scientifically rigorous and self-validating protocols, researchers can build a comprehensive understanding of a compound's metabolic profile, de-risking its progression and increasing the probability of developing a safe and effective therapeutic.

References

The Tale of Two Azoles: A Comparative Guide to Pyrazole and Imidazole Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the myriad of tools at a drug designer's disposal, bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties—stands out as a cornerstone of modern drug discovery. This guide delves into a critical and frequently encountered bioisosteric pair: the five-membered aromatic heterocycles, pyrazole and imidazole. While structurally isomeric (C₃H₄N₂), the nuanced differences in the arrangement of their two nitrogen atoms profoundly influence their behavior in biological systems, offering a fascinating case study in subtle structural changes yielding significant pharmacological consequences.

This guide provides an in-depth, objective comparison of pyrazole and imidazole as bioisosteres, supported by experimental data and field-proven insights. We will explore their fundamental physicochemical disparities, dissect their roles in molecular recognition, evaluate their metabolic fates, and consider their synthetic tractability, providing researchers, scientists, and drug development professionals with a comprehensive framework for making informed decisions in their own design endeavors.

Fundamental Physicochemical Properties: A Tale of Two Dipoles

The core difference between imidazole and pyrazole lies in the relative positions of their nitrogen atoms: a 1,3-arrangement in imidazole versus a 1,2-arrangement in pyrazole.[1] This seemingly minor distinction creates a cascade of differences in their electronic and steric properties.

PropertyImidazolePyrazoleRationale & Implications in Drug Design
pKa (of conjugate acid) ~7.1[2]~2.5[2]Imidazole is significantly more basic, often protonated at physiological pH. This can be crucial for forming salt bridges with acidic residues like aspartate or glutamate in a target protein. Pyrazole's weaker basicity means it is typically neutral, which can be advantageous for cell membrane permeability.
Dipole Moment ~3.61 D~2.21 DImidazole's larger dipole moment can lead to stronger polar interactions. The direction of the dipole vector also differs, influencing its orientation in a binding pocket.
Stability Generally more stable[1][3]Less stable due to the N-N bond repulsion[1][3]The N-C-N arrangement in imidazole is coulombically more stable than the N-N arrangement in pyrazole.[1][3] While both are stable aromatic rings, this intrinsic stability can have subtle effects on the overall molecule's properties.
Lipophilicity (ClogP) LowerHigher than imidazole, but lower than benzene[2]Pyrazole is generally more lipophilic than imidazole, which can impact solubility and permeability. However, it is significantly less lipophilic than a benzene ring, making it a useful bioisostere for reducing the lipophilicity of a parent compound.[2]
Aromaticity AromaticAromatic[2]Both heterocycles are aromatic, with the "pyrrole-like" nitrogen donating its lone pair to the aromatic sextet and the "pyridine-like" nitrogen's lone pair residing in an sp2 hybrid orbital.[1] Pyrazole is considered slightly more aromatic than imidazole.[3][4]

Computational studies have consistently shown that the imidazole ring system is generally more stable than the pyrazole ring.[1][3] This is attributed to the energetically favorable N-C-N arrangement in imidazole, which avoids the potentially repulsive adjacent N-N bond present in pyrazole.[1][3]

The Art of Molecular Recognition: Hydrogen Bonding and Beyond

The true power of the pyrazole-imidazole bioisosteric switch lies in the distinct ways they interact with biological targets. Their differing arrangements of hydrogen bond donors and acceptors allow for fine-tuning of binding affinity and selectivity.

Hydrogen Bonding Capabilities
  • Imidazole : Possesses one "pyrrole-like" NH donor and one "pyridine-like" nitrogen acceptor. The 1,3-arrangement allows it to act as a proton shuttle and participate in catalytic triads in enzymes (e.g., histidine in serine proteases).

  • Pyrazole : Also has one NH donor and one "pyridine-like" nitrogen acceptor.[2] However, the adjacent nature of the nitrogens creates a different vector for hydrogen bonding compared to imidazole. This can lead to altered binding geometries and potencies.

The choice between pyrazole and imidazole can be pivotal in achieving desired binding interactions. For instance, in the design of protein kinase inhibitors, both scaffolds are considered "privileged structures."[5] A search of FDA-approved small molecule kinase inhibitors reveals a significant number of drugs containing either a pyrazole or an imidazole ring, underscoring their importance in this class of therapeutics.[5]

A Case Study in Kinase Inhibition

The design of inhibitors for Janus kinases (JAKs) provides a compelling example of the strategic use of these bioisosteres. Ruxolitinib, a potent JAK1/2 inhibitor, features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[5] Docking studies suggest that this pyrazole ring is crucial for its interaction with the kinase hinge region.[5] In other kinase inhibitor designs, an imidazole core might be preferred to pick up a specific hydrogen bond with a key residue that a pyrazole, due to its geometry, cannot optimally reach.

G cluster_0 Imidazole-based Inhibitor cluster_1 Pyrazole-based Inhibitor Imidazole Imidazole Hinge_Residue_1 Hinge Residue (e.g., Met) Imidazole->Hinge_Residue_1 H-bond (acceptor) Hinge_Residue_2 Hinge Residue (e.g., Leu) Imidazole->Hinge_Residue_2 H-bond (donor) Pyrazole Pyrazole Hinge_Reside_A Hinge Residue (e.g., Met) Pyrazole->Hinge_Reside_A H-bond (acceptor) Hinge_Residue_B Hinge Residue (e.g., Gln) Pyrazole->Hinge_Residue_B H-bond (donor) G Start Lead Compound (e.g., with Imidazole) Bioisosteric_Replacement Bioisosteric Replacement (Imidazole -> Pyrazole) Start->Bioisosteric_Replacement Synthesis Synthesize Pyrazole Analog Bioisosteric_Replacement->Synthesis In_Vitro_Assays In Vitro Assays (Potency, Selectivity) Synthesis->In_Vitro_Assays DMPK_Assays DMPK Assays (Metabolic Stability, Permeability) In_Vitro_Assays->DMPK_Assays In_Vivo_Studies In Vivo Studies (Efficacy, PK/PD) DMPK_Assays->In_Vivo_Studies Candidate Optimized Candidate In_Vivo_Studies->Candidate

References

A Researcher's Guide to Evaluating Off-Target Effects: A Comparative Analysis Featuring 4-Ethyl-1H-pyrazol-3-amine oxalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising hit compound to a clinically viable drug is fraught with challenges. Among the most critical hurdles is ensuring the specificity of a drug candidate for its intended molecular target. Off-target interactions, where a compound binds to and modulates the activity of unintended proteins, can lead to unforeseen toxicity or diminished efficacy, contributing significantly to late-stage clinical failures.[1][2] This guide provides a comprehensive framework for evaluating the off-target effects of novel chemical entities, using the hypothetical kinase inhibitor, 4-Ethyl-1H-pyrazol-3-amine oxalate (designated here as Compound X ), as a central example.

For a robust comparative analysis, we will assess Compound X alongside two hypothetical alternatives:

  • Compound Y : A close structural analog of Compound X, designed to explore how minor chemical modifications can influence selectivity.

  • Compound Z : A compound with a distinct chemical scaffold, yet targeting the same primary kinase as Compound X, allowing for a comparison of different chemotypes.

This guide is structured to provide not only the "what" but also the "why" behind the experimental choices, empowering researchers to design and execute self-validating protocols for off-target profiling.

The Imperative of Selectivity Profiling

Protein kinases are a major class of drug targets, particularly in oncology, due to their pivotal role in cellular signaling.[3] However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[3] An inhibitor designed for a specific kinase may inadvertently interact with dozens of other kinases, leading to a cascade of unintended biological consequences.[4] Therefore, early and comprehensive off-target profiling is not merely a regulatory requirement but a cornerstone of rational drug design and risk mitigation.[2][5]

Methodologies for Comprehensive Off-Target Assessment

A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. Here, we detail three critical, complementary methodologies: in vitro kinase profiling, cellular thermal shift assays (CETSA) for target engagement, and receptor binding assays for non-kinase off-targets.

In Vitro Kinase Profiling: Mapping the Kinome Footprint

The most direct method to assess kinase inhibitor selectivity is to screen the compound against a large panel of purified kinases.[4][6] This provides quantitative data on the compound's potency at the primary target versus a broad spectrum of other kinases.

This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate, a fundamental technique in kinase activity measurement.[7][8]

Materials:

  • Purified recombinant kinases

  • Kinase-specific substrate peptides or proteins

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[9][10]

  • Test compounds (Compound X, Y, Z) dissolved in DMSO

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range would be from 100 µM down to 1 nM.

  • Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add a small volume of the diluted test compound to each well. Include DMSO-only wells as a "no inhibition" control.

  • Initiation: Start the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should ideally be close to the Kₘ value for each specific kinase to provide a more accurate measure of inhibitor affinity.[6]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate while allowing unbound [γ-³²P]ATP to pass through.

  • Washing: Wash the filter plate multiple times to remove any residual unbound radiolabeled ATP.

  • Quantification: After drying the plate, add scintillation fluid to each well and measure the incorporated radioactivity using a microplate scintillation counter.[11]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Prepare Serial Dilutions of Compounds X, Y, Z a1 Add Compounds to 96-well Plate p1->a1 p2 Prepare Kinase/Substrate Master Mix a2 Add Kinase/Substrate Mix p2->a2 a1->a2 a3 Initiate with [γ-³²P]ATP a2->a3 a4 Incubate at 30°C a3->a4 a5 Terminate Reaction a4->a5 r1 Transfer to Filter Plate a5->r1 r2 Wash and Dry r1->r2 r3 Add Scintillation Fluid r2->r3 r4 Read on Scintillation Counter r3->r4 r5 Calculate IC₅₀ Values r4->r5

Workflow for a radiometric in vitro kinase assay.
Target KinaseCompound X (IC₅₀, nM)Compound Y (IC₅₀, nM)Compound Z (IC₅₀, nM)
Primary Target: Kinase A 12 15 10
Off-Target: Kinase B8502500>10,000
Off-Target: Kinase C1,2005,5008,000
Off-Target: Kinase D2504501,500
Off-Target: Kinase E>10,000>10,000950

Interpretation: This hypothetical data illustrates that while all three compounds are potent inhibitors of the primary target, Kinase A, their off-target profiles differ significantly. Compound Z demonstrates the highest selectivity, with minimal activity against the tested off-target kinases. Compound X shows some off-target activity, particularly against Kinase D. Compound Y , the structural analog of X, shows an improved selectivity profile over X for most off-targets, but with slightly reduced potency for the primary target. This highlights the subtle structure-activity relationships that govern kinase inhibitor selectivity.[5]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in vitro assays are crucial, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within intact cells or cell lysates.[12][13] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug is often more resistant to heat-induced denaturation.[14][15]

Materials:

  • Cultured cells expressing the target kinase

  • Test compounds (Compound X, Y, Z) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler or heating block

  • Centrifuge

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at a desired concentration (e.g., 10x the IC₅₀) or with DMSO as a vehicle control. Incubate for a sufficient time to allow cell penetration and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short period (e.g., 3 minutes), followed by cooling to room temperature.[15]

  • Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or addition of lysis buffer).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.

  • Detection: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[12][16]

G cluster_prep Cell Treatment cluster_assay Thermal Challenge & Lysis cluster_readout Detection & Analysis p1 Treat Cells with Compound or DMSO p2 Incubate p1->p2 a1 Aliquot Cells into PCR Tubes p2->a1 a2 Heat at a Range of Temperatures a1->a2 a3 Cool to Room Temp a2->a3 a4 Lyse Cells a3->a4 a5 Centrifuge to Pellet Aggregated Protein a4->a5 r1 Collect Supernatant (Soluble Fraction) a5->r1 r2 SDS-PAGE & Western Blot for Target Protein r1->r2 r3 Quantify Band Intensity r2->r3 r4 Plot Melting Curve r3->r4 r5 Determine Thermal Shift (ΔTagg) r4->r5

Workflow for a Western Blot-based CETSA.
CompoundPrimary Target (Kinase A) ΔTagg (°C)Known Off-Target (Kinase D) ΔTagg (°C)
Compound X+8.5+4.2
Compound Y+8.1+1.5
Compound Z+9.2No significant shift

Interpretation: The CETSA data corroborates the in vitro findings in a more physiologically relevant setting. All three compounds show a significant thermal shift for the primary target, Kinase A, confirming robust target engagement in cells. Compound X also stabilizes the known off-target, Kinase D, confirming this interaction occurs within the cell. Compound Y shows a much smaller shift for Kinase D, suggesting weaker engagement with this off-target compared to Compound X. Compound Z does not stabilize Kinase D, reinforcing its superior selectivity profile.

Receptor Binding Assays: Screening Beyond the Kinome

Off-target effects are not limited to the kinase family. Compounds can interact with other protein classes, such as G-protein coupled receptors (GPCRs), ion channels, and transporters, which can lead to significant side effects.[17][18] Receptor binding assays are used to screen for these unintended interactions.[19]

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[11][20]

Materials:

  • Cell membranes or purified receptors for a panel of off-targets (e.g., adrenergic, dopaminergic, serotonergic receptors)

  • A specific, high-affinity radiolabeled ligand for each receptor

  • Test compounds (Compound X, Y, Z)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the specific radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the mixture through a filter plate. The receptor-ligand complex is retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to inhibit the binding of the radioligand. Calculate the Ki (inhibition constant) or IC₅₀ value for any significant interactions.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis p1 Prepare Compound Serial Dilutions a1 Combine Compound, Receptor, and Radioligand p1->a1 p2 Prepare Receptor/ Radioligand Mix p2->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Filtration a2->a3 a4 Wash Filters a3->a4 r1 Measure Radioactivity on Filters a4->r1 r2 Plot Displacement Curve r1->r2 r3 Calculate Ki or IC₅₀ r2->r3

References

Reproducibility of synthesis and biological testing for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Reproducible Synthesis and Biological Testing of Pyrazole Derivatives

In the landscape of medicinal chemistry, pyrazole derivatives represent a cornerstone of drug discovery, with their scaffold being a key feature in a multitude of approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib. The journey from a promising pyrazole "hit" in a high-throughput screen to a viable clinical candidate is, however, fraught with challenges, chief among them being the reproducibility of both its synthesis and its biological effects. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of common synthetic and testing methodologies, offering field-proven insights and detailed protocols to enhance the reliability and validity of your research.

Part 1: Reproducible Synthesis of Pyrazole Derivatives

The synthetic route chosen to construct the pyrazole core can significantly impact not only the yield and purity of the final compound but also the feasibility of generating analogs for structure-activity relationship (SAR) studies. Here, we compare two of the most prevalent and reliable methods for pyrazole synthesis.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis, first reported in 1883, remains a highly utilized method due to its simplicity and the ready availability of starting materials. The reaction involves the condensation of a β-ketoester with a hydrazine derivative.

Mechanism and Reproducibility: The reaction proceeds via the initial formation of a hydrazone, which then undergoes cyclization and dehydration to afford the pyrazole ring. The reproducibility of this method is generally high, provided that the starting materials are pure and the reaction conditions, particularly pH and temperature, are well-controlled. Acid or base catalysis is often employed to facilitate the cyclization step.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another robust method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones (chalcones) with hydrazines. This approach offers a high degree of flexibility in introducing substituents onto the pyrazole ring.

Mechanism and Reproducibility: This reaction is a classic example of a Michael addition followed by an intramolecular condensation. The hydrazine first adds to the β-carbon of the unsaturated system, followed by cyclization and elimination of water to form the pyrazoline intermediate, which is then oxidized to the pyrazole. The choice of oxidant and reaction conditions can influence the final yield and purity.

Table 1: Comparison of Common Pyrazole Synthetic Methods

FeatureKnorr Pyrazole SynthesisSynthesis from α,β-Unsaturated Carbonyls
Starting Materials β-Ketoesters, Hydrazinesα,β-Unsaturated Aldehydes/Ketones, Hydrazines
Key Advantages High yields, readily available starting materials, simple procedure.High flexibility for substituent introduction, good for library synthesis.
Potential Challenges Formation of regioisomers with unsymmetrical β-ketoesters.Potential for side reactions, may require an oxidation step.
Key for Reproducibility Control of pH and temperature.Purity of chalcone, controlled addition of hydrazine.

Experimental Workflow for Pyrazole Synthesis

cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization start Starting Materials (e.g., β-Ketoester + Hydrazine) reaction Reaction (e.g., Reflux in Ethanol with Acid Catalyst) start->reaction quench Reaction Quenching (e.g., Addition of Water) reaction->quench extract Extraction (e.g., with Ethyl Acetate) quench->extract dry Drying (e.g., over Na2SO4) extract->dry concentrate Concentration (in vacuo) dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify nmr NMR (1H, 13C) purify->nmr ms Mass Spectrometry (MS) purify->ms hplc HPLC (Purity Check) purify->hplc final Pure Pyrazole Derivative hplc->final

Caption: General workflow for the synthesis, purification, and characterization of a pyrazole derivative.

Protocol 1: Synthesis of a Phenyl-Substituted Pyrazole via Knorr Synthesis

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (1.1 equivalents)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (solvent)

  • Standard glassware for reflux

Procedure:

  • Dissolve ethyl benzoylacetate in ethanol in a round-bottom flask.

  • Add hydrazine hydrate dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure pyrazole.

  • Characterize the final product by NMR and Mass Spectrometry.

Part 2: Standardized Biological Evaluation of Pyrazole Derivatives

The biological activity of a pyrazole derivative is highly dependent on its substitution pattern. To ensure that the observed activity is genuine and reproducible, standardized and well-controlled biological assays are paramount.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.

Principle and Reproducibility: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. For high reproducibility, it is crucial to maintain consistent cell seeding density, incubation times, and to use appropriate controls (vehicle control, positive control).

Anti-inflammatory Activity: COX-2 Inhibition Assay

Many pyrazole-containing drugs, like celecoxib, function as selective inhibitors of cyclooxygenase-2 (COX-2).

Principle and Reproducibility: This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme. The prostaglandin levels can be quantified by ELISA. Reproducibility hinges on using a highly purified enzyme, accurate substrate and compound concentrations, and appropriate controls.

Table 2: Comparison of Common Biological Assays for Pyrazole Derivatives

AssayPrincipleApplicationKey for Reproducibility
MTT Assay Colorimetric measurement of metabolic activity.General cytotoxicity screening.Consistent cell seeding, incubation times, and controls.
COX-2 Inhibition Assay Measurement of prostaglandin production by purified COX-2 enzyme.Screening for anti-inflammatory activity.High-purity enzyme, accurate concentrations, appropriate controls.
Kinase Inhibition Assay Measurement of the inhibition of a specific kinase's phosphorylating activity.Screening for anticancer activity (targeting specific kinases).High-purity kinase, appropriate substrate, and ATP concentrations.

Biological Screening Cascade

cluster_screening Primary Screening cluster_validation Hit Validation & Confirmation cluster_moa Mechanism of Action (MoA) Studies start Library of Pyrazole Derivatives primary_assay High-Throughput Screening (e.g., Cell Viability Assay) start->primary_assay hits Initial 'Hits' primary_assay->hits dose_response Dose-Response Curve (IC50 Determination) hits->dose_response selectivity Selectivity Assays (e.g., against other cell lines or enzymes) dose_response->selectivity target_engagement Target Engagement Assays (e.g., Western Blot, Kinase Assay) selectivity->target_engagement pathway_analysis Cellular Pathway Analysis target_engagement->pathway_analysis final Validated Lead Compound pathway_analysis->final

Caption: A typical biological screening cascade for identifying and validating lead pyrazole compounds.

Protocol 2: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test pyrazole derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the pyrazole compound in the growth medium.

  • Remove the old medium from the wells and add the medium containing the test compound at different concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Part 3: The Crucial Link - Purity and Characterization

The most common source of irreproducibility in biological testing is the presence of impurities in the synthesized compounds. Even small amounts of a highly active impurity can lead to false-positive results. Therefore, rigorous purification and characterization of every synthesized pyrazole derivative are non-negotiable.

Standard Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the compound.

Conclusion

The successful advancement of pyrazole derivatives from discovery to clinical application is underpinned by the principles of reproducibility. By selecting robust and well-understood synthetic methods, employing standardized and rigorously controlled biological assays, and ensuring the purity of every tested compound, researchers can build a solid foundation of reliable data. This guide provides a framework for achieving this, ultimately fostering greater confidence in the therapeutic potential of this important class of molecules.

Safety Operating Guide

Navigating the Safe Handling of 4-Ethyl-1H-pyrazol-3-amine Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the introduction of novel chemical entities into the laboratory workflow is a daily reality. Among these is 4-Ethyl-1H-pyrazol-3-amine oxalate, a heterocyclic amine with significant potential in medicinal chemistry. However, its safe and effective use hinges on a robust understanding of its hazard profile and the rigorous application of safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you, our scientific partners, with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Profile: Understanding the "Why" Behind the Precautions

This compound is classified as a hazardous chemical, primarily presenting risks of skin irritation, serious eye irritation, and respiratory tract irritation. While specific toxicological data for this exact compound is limited, the aminopyrazole scaffold warrants a cautious approach. Studies on related aminopyrazole derivatives have suggested the potential for metabolic bioactivation in the body to form reactive metabolites.[1] These electrophilic intermediates can covalently bind to macromolecules like proteins and DNA, which is a common mechanism underlying chemical-induced toxicity and sensitization. This potential for bioactivation underscores the importance of minimizing all routes of exposure.

Key Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Furthermore, some safety data sheets for structurally similar compounds indicate potential for acute toxicity if swallowed, inhaled, or in contact with skin. Therefore, treating this compound with a high degree of caution is a cornerstone of responsible laboratory practice.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and chemical exposure. The following PPE is mandatory when handling this compound.

PPE ComponentSpecification & Rationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves. The outer glove should have an extended cuff covering the lab coat sleeve. Rationale: Nitrile provides good resistance against a range of organic compounds.[2] Double-gloving minimizes the risk of exposure from undetected pinholes or contamination when removing the outer glove.[3] Since no specific breakthrough time data exists for this compound, it is imperative to change gloves immediately if contamination is suspected and, as a general rule, every 30-60 minutes during prolonged handling.
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield must be worn over the goggles when there is a risk of splashes or when handling larger quantities of the solid (e.g., during weighing). Rationale: Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face from accidental splashes of solutions.
Body Protection Fully-buttoned, long-sleeved laboratory coat. An additional chemically resistant apron should be considered when handling significant quantities. Rationale: The lab coat protects the skin and personal clothing from contamination. The material should be low-permeability.[3]
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood. A NIOSH-approved respirator with an N95 (for solids) or organic vapor cartridge may be necessary based on a risk assessment. Rationale: The compound is a fine powder that can be easily aerosolized, posing an inhalation hazard. All respirator use must be in accordance with a written respiratory protection program that complies with the OSHA Laboratory Standard (29 CFR 1910.1450) and includes medical evaluation, fit testing, and training.[4][5][6]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain safety and experimental integrity. The following diagram and procedural steps outline the lifecycle of handling this compound in the laboratory.

cluster_prep Preparation & Engineering Controls cluster_handling Active Handling cluster_cleanup Decontamination & Disposal A Verify Fume Hood Certification B Don Full & Correct PPE A->B C Prepare Work Area (Absorbent liner, designated waste containers) B->C D Weigh Solid Compound in Fume Hood C->D Begin work E Prepare Solution D->E F Perform Experiment E->F G Decontaminate Glassware & Surfaces F->G Complete work H Segregate Waste (Solid, Liquid, Sharps) G->H I Doff PPE in Correct Order H->I J Wash Hands Thoroughly I->J

Safe Handling Workflow for this compound.
Step-by-Step Handling Protocol

  • Pre-Operational Safety Check:

    • Ensure a current Safety Data Sheet (SDS) is readily accessible.

    • Verify that the chemical fume hood has been certified within the last year.

    • Locate the nearest safety shower and eyewash station and confirm they are unobstructed.

    • Don all required PPE as detailed in the table above.

  • Handling the Solid Compound:

    • All weighing and transfers of the solid powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.

    • Use a disposable liner on the balance and work surface to contain any spills.

    • Handle the compound gently to minimize dust generation.

  • Solution Preparation and Use:

    • When preparing solutions, add the solid to the solvent slowly.

    • Keep containers closed when not in use.

    • Clearly label all solutions with the chemical name, concentration, date, and hazard information.

  • In Case of a Spill:

    • Small Spill (in fume hood): Decontaminate the area using a suitable absorbent material. Place the contaminated material in a sealed container for hazardous waste disposal.

    • Large Spill or Spill Outside Hood: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up without proper training and equipment.

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste poses a significant risk to the environment and public health. All waste generated from handling this compound is considered hazardous.

Waste Segregation and Disposal Protocol
  • Waste Identification:

    • Solid Waste: Includes excess compound, contaminated weigh boats, paper towels, and outer gloves.

    • Liquid Waste: Includes reaction mixtures and solvent rinses.

    • Contaminated Sharps: Includes needles, syringes, and Pasteur pipettes used to transfer solutions.

  • Containment and Labeling:

    • Use separate, clearly labeled, and leak-proof containers for each waste stream (solid, liquid, sharps).

    • The label must include the words "Hazardous Waste," the full chemical name (this compound), and the approximate concentration of the waste.

    • Never mix this waste with other incompatible waste streams.

  • Final Disposal:

    • All disposal must be managed through your institution's EHS office or a licensed chemical waste disposal contractor.[7] Do not pour any solution containing this compound down the drain.

    • While laboratory-scale chemical degradation can sometimes be an option for specific waste streams, for a novel compound like this, professional disposal is the most reliable and compliant method. The chemistry of degradation for pyrazole derivatives can be complex, sometimes involving oxidation with reagents like potassium permanganate or reactions with hypochlorite, but these should only be performed by trained personnel following a validated standard operating procedure.[8]

Managing Occupational Exposure

As there are no established Permissible Exposure Limits (PELs) from OSHA or Recommended Exposure Limits (RELs) from NIOSH for this compound, a conservative approach to exposure control is necessary.[9] The principles of the OSHA Laboratory Standard (29 CFR 1910.1450) require that exposures be minimized.[10][11][12] In the absence of specific limits, the NIOSH strategy of "occupational exposure banding" can be conceptually applied, treating the substance as highly potent and requiring stringent controls.[13][14]

Any employee who develops signs or symptoms (e.g., skin rash, respiratory irritation) potentially associated with exposure must be provided with a medical examination.[12] All such incidents must be documented and investigated to prevent recurrence.

By integrating these safety protocols and understanding the rationale behind them, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their groundbreaking research.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.